molecular formula C20H21BrN6O3 B1345753 Disperse Blue 183 CAS No. 2309-94-6

Disperse Blue 183

カタログ番号: B1345753
CAS番号: 2309-94-6
分子量: 473.3 g/mol
InChIキー: IGUCIQQRHZUQKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Disperse Blue 183 is a useful research compound. Its molecular formula is C20H21BrN6O3 and its molecular weight is 473.3 g/mol. The purity is usually 95%.
The exact mass of the compound Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN6O3/c1-4-19(28)23-18-11-14(26(5-2)6-3)7-8-17(18)24-25-20-13(12-22)9-15(27(29)30)10-16(20)21/h7-11H,4-6H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUCIQQRHZUQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062322
Record name N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide
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Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2309-94-6
Record name Disperse Blue 183
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(2-(2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)-
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Record name Propanamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-
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Record name N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide
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Record name N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propionamide
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Foundational & Exploratory

"Disperse Blue 183 chemical structure and properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 183, a monoazo dye belonging to the disperse class of colorants, is characterized by its use in dyeing synthetic fibers, particularly polyester. Its chemical structure, featuring a bromo, a cyano, and a nitro group, contributes to its coloristic properties and its toxicological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methods for this compound. Furthermore, it elucidates the toxicological pathway associated with its metabolic activation into potentially carcinogenic aromatic amines, a characteristic of many azo dyes. Detailed experimental protocols for its synthesis and analysis are provided to support further research and risk assessment.

Chemical Structure and Identification

This compound is chemically known as N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide.[1] It is a synthetic dye classified under the single azo class molecular structure.[2]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide
CAS Number 2309-94-6[2]
C.I. Number 11078[2]
Molecular Formula C₂₀H₂₁BrN₆O₃[2]
SMILES CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2Br)--INVALID-LINK--[O-])C#N[3]

Physicochemical Properties

This compound is a bluish-black powder.[4] It exhibits solubility in organic solvents such as acetone and dimethylformamide (DMF).[2][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 473.32 g/mol [2]
Melting Point 183 °C
Boiling Point 689.7 °C at 760 mmHg
Density 1.42 g/cm³
UV-Vis Absorption Maximum (λmax) 625 nm[4]
Appearance Bluish-black powder[4]
Solubility Soluble in acetone and DMF[2][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.[2][4]

3.1.1. Diazotization of 2-Cyano-4-nitro-6-bromoaniline

This procedure is based on established methods for the diazotization of aromatic amines.

  • Materials: 2-Cyano-4-nitro-6-bromoaniline, concentrated sulfuric acid, nitrosyl sulfuric acid (or sodium nitrite), ice.

  • Procedure:

    • In a reaction vessel, carefully add 2-Cyano-4-nitro-6-bromoaniline to a cooled (0-5 °C) solution of concentrated sulfuric acid with stirring.

    • Maintain the temperature between 0-5 °C using an ice bath.

    • Slowly add a stoichiometric amount of nitrosyl sulfuric acid (or a solution of sodium nitrite in sulfuric acid) dropwise to the mixture, ensuring the temperature does not exceed 5 °C.

    • Continue stirring for 1-2 hours at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable indicator.

3.1.2. Coupling Reaction with N-(3-(diethylamino)phenyl)propionamide

  • Materials: Diazonium salt solution from the previous step, N-(3-(diethylamino)phenyl)propionamide, a suitable solvent (e.g., acetic acid or a mixture of water and a polar organic solvent), a weak base (e.g., sodium acetate).

  • Procedure:

    • Dissolve N-(3-(diethylamino)phenyl)propionamide in the chosen solvent in a separate reaction vessel.

    • Cool the solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • Maintain the temperature at 0-5 °C and adjust the pH to a slightly acidic to neutral range (pH 4-6) by the slow addition of a weak base to facilitate the coupling reaction.

    • Continue stirring for several hours until the coupling reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • The resulting precipitate of this compound is collected by filtration.

3.1.3. Purification

  • Procedure:

    • The crude this compound is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetone.

    • The purified dye is then dried under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is adapted from validated procedures for the analysis of disperse dyes.[5][6]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: Monitoring at the λmax of this compound (625 nm).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of a this compound reference standard of known purity in the same solvent as the sample.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations to establish a calibration curve for quantitative analysis.

Toxicological Pathway: Metabolic Activation and Genotoxicity

A significant concern with azo dyes is their potential for metabolic reduction to form aromatic amines, some of which are known or suspected carcinogens.

Metabolic Reduction of the Azo Bond

The primary step in the metabolic activation of this compound is the reductive cleavage of the azo bond (-N=N-). This reaction is primarily catalyzed by azoreductase enzymes present in the liver and gut microbiota.

Formation of Aromatic Amines

The reduction of this compound is predicted to yield two primary aromatic amines:

  • 2-Cyano-4-nitro-6-bromoaniline

  • N-(3-amino-4-(diethylamino)phenyl)propanamide

Genotoxicity of Metabolites

One of the resulting aromatic amines, 2-Cyano-4-nitro-6-bromoaniline, is a derivative of 2-cyano-4-nitroaniline, which has been shown to be a potent mutagen in the Ames test. The genotoxicity of such compounds is often mediated by further metabolic activation. This can involve N-hydroxylation by cytochrome P450 enzymes, followed by O-acetylation by N-acetyltransferases (NATs), leading to the formation of a reactive nitrenium ion that can form DNA adducts, potentially initiating carcinogenesis.

toxicological_pathway cluster_0 Metabolic Activation cluster_1 Genotoxic Cascade This compound This compound Azo Bond Cleavage Azo Bond Cleavage Aromatic Amines Aromatic Amines 2-Cyano-4-nitro-6-bromoaniline 2-Cyano-4-nitro-6-bromoaniline N-hydroxylation N-hydroxylation N-hydroxyarylamine N-hydroxyarylamine O-acetylation O-acetylation N-acetoxyarylamine N-acetoxyarylamine Nitrenium Ion Nitrenium Ion DNA Adducts DNA Adducts DNA Damage & Mutations DNA Damage & Mutations Carcinogenesis Carcinogenesis

References

In-Depth Technical Guide to the Synthesis of Disperse Blue 183 (CAS No. 2309-94-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Disperse Blue 183 (CAS No. 2309-94-6), a monoazo disperse dye. The synthesis involves a multi-step process commencing with the preparation of two key intermediates: 2-cyano-4-nitro-6-bromoaniline and N-(3-(diethylamino)phenyl)propionamide. The core of the synthesis is the diazotization of 2-cyano-4-nitro-6-bromoaniline, followed by an azo coupling reaction with N-(3-(diethylamino)phenyl)propionamide to yield the final dye molecule, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide. This document details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Introduction

This compound, identified by CAS number 2309-94-6, is a synthetic dye belonging to the single azo class.[1] Its chemical formula is C₂₀H₂₁BrN₆O₃, with a molecular weight of 473.32 g/mol .[1][2] The dye is characterized as a blue-black powder, soluble in acetone and dimethylformamide (DMF), and is primarily used for dyeing polyester and its blended fabrics.[1][3] This guide delineates the chemical reactions and experimental procedures required for its laboratory-scale synthesis.

Synthesis Pathway Overview

The synthesis of this compound is a convergent process that involves the preparation of two key aromatic intermediates, followed by their combination through a diazotization and azo coupling reaction.

The overall synthesis can be broken down into the following key stages:

  • Synthesis of Intermediate I: Preparation of 2-cyano-4-nitro-6-bromoaniline.

  • Synthesis of Intermediate II: Preparation of N-(3-(diethylamino)phenyl)propionamide.

  • Final Synthesis: Diazotization of Intermediate I and subsequent azo coupling with Intermediate II to yield this compound.

Below is a graphical representation of the overall synthesis pathway.

G cluster_0 Synthesis of Intermediate I cluster_1 Synthesis of Intermediate II cluster_2 Final Synthesis A o-cyanogroup paranitroaniline B Bromination A->B C 2-cyano-4-nitro-6-bromoaniline (Intermediate I) B->C I Diazotization of Intermediate I C->I D Aniline E Propionylation D->E F N-propionyl aniline E->F G Ethylation F->G H N-(3-(diethylamino)phenyl)propionamide (Intermediate II) G->H K Azo Coupling H->K J Diazonium Salt I->J J->K L This compound K->L

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of 2-cyano-4-nitro-6-bromoaniline (Intermediate I)

This procedure is based on a patented method for the synthesis of the diazonium salt precursor.

Materials:

  • o-cyanogroup paranitroaniline

  • Sulfuric acid (98%)

  • Bromine

  • 40% Nitrosyl sulfuric acid (diazo reagent)

  • Hydrochloric acid (25%)

Procedure:

  • Bromination: In a suitable reaction vessel, 32.6 g of o-cyanogroup paranitroaniline is added to 125 g of 25% hydrochloric acid solution and stirred for 1 hour.

  • The mixture is heated to 60°C, and 34 g of bromine is added. The reaction is maintained at 60-65°C until completion, which can be monitored by high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is filtered, and the filter cake is washed until neutral and then dried to yield 2-cyano-4-nitro-6-bromoaniline.

Diazotization (for immediate use in the next step):

  • In a separate vessel (diazonium pot), 100 g of sulfuric acid and 65 g of 40% nitrosyl sulfuric acid are combined.

  • The dried 2-cyano-4-nitro-6-bromoaniline is added to this mixture at a temperature of 10-15°C.

  • The diazotization is allowed to proceed for 3 hours to form the diazonium salt solution, which is used directly in the coupling reaction.

Synthesis of N-(3-(diethylamino)phenyl)propionamide (Intermediate II)

This synthesis involves a two-step process starting from aniline.[4]

Materials:

  • Aniline

  • Propionic acid or Propionyl chloride

  • Hydrochloric acid

  • Bromoethane

  • Binding agent (e.g., a base like triethylamine)

Procedure:

  • Propionylation of Aniline: Aniline is reacted with propionic acid in the presence of hydrochloric acid to synthesize N-propionyl aniline.[4] Alternatively, propionyl chloride can be used for a more reactive acylation.

  • Ethylation: The resulting N-propionyl aniline is then reacted with bromoethane in the presence of a suitable binding agent to introduce the diethylamino group, yielding N-(3-(diethylamino)phenyl)propionamide.[4]

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure intermediate.

Synthesis of this compound (Final Product)

This final step involves the coupling of the diazonium salt of Intermediate I with Intermediate II.[1]

Materials:

  • Diazonium salt solution of 2-cyano-4-nitro-6-bromoaniline (from step 3.1)

  • N-(3-(diethylamino)phenyl)propionamide (Intermediate II)

  • Suitable solvent (e.g., water, ethanol)

  • Base (e.g., sodium acetate) to control pH

Procedure:

  • The previously prepared diazonium salt solution of 2-cyano-4-nitro-6-bromoaniline is maintained at a low temperature (0-5°C).

  • A solution of N-(3-(diethylamino)phenyl)propionamide in a suitable solvent is prepared and also cooled to 0-5°C.

  • The cold diazonium salt solution is slowly added to the solution of the coupling component (Intermediate II) with vigorous stirring. The pH of the reaction mixture is maintained in the weakly acidic to neutral range by the addition of a base like sodium acetate.

  • The reaction is allowed to proceed at low temperature for several hours until the coupling is complete, which is indicated by the formation of a colored precipitate.

  • The precipitated this compound is collected by filtration, washed with cold water to remove any unreacted salts and impurities, and then dried.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the final product. Please note that yields are dependent on specific reaction conditions and purification methods.

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Purity (%)
o-cyanogroup paranitroaniline-C₇H₅N₃O₂163.13>98
2-cyano-4-nitro-6-bromoaniline-C₇H₄BrN₃O₂258.03>97
N-(3-(diethylamino)phenyl)propionamide22185-75-7C₁₃H₂₀N₂O220.31>98
This compound 2309-94-6 C₂₀H₂₁BrN₆O₃ 473.32 >92

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical transformations and the experimental workflow for the synthesis of this compound.

G cluster_0 Diazotization cluster_1 Azo Coupling A 2-cyano-4-nitro-6-bromoaniline B NaNO₂ / H₂SO₄ A->B C Diazonium Salt B->C E This compound C->E Coupling D N-(3-(diethylamino)phenyl)propionamide D->E

Figure 2: Chemical transformation pathway for the final synthesis step.

G A Prepare Diazonium Salt Solution (Intermediate I in H₂SO₄/NaNO₂) C Cool both solutions to 0-5°C A->C B Prepare Coupling Component Solution (Intermediate II in solvent) B->C D Slowly add Diazonium Salt to Coupling Component with stirring C->D E Maintain low temperature and pH D->E F Precipitation of This compound E->F G Filtration F->G H Washing with cold water G->H I Drying H->I J Pure this compound I->J

Figure 3: Experimental workflow for the final coupling reaction.

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of aromatic chemistry, specifically diazotization and azo coupling reactions. By following the detailed protocols outlined in this guide, researchers and scientists can reliably produce this important disperse dye. The provided quantitative data and workflow diagrams offer a clear and concise reference for the successful execution of this synthesis. Careful control of reaction parameters, particularly temperature during the diazotization and coupling stages, is critical for achieving high yields and purity of the final product.

References

"Disperse Blue 183 molar mass and molecular formula"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disperse Blue 183, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its high sublimation fastness and deep blue hue have made it a common choice for these applications. However, for the scientific and drug development communities, the interest in this compound extends beyond its tinctorial properties to its chemical structure, potential biological activities, and toxicological profile. This technical guide provides a comprehensive overview of the molar mass, molecular formula, chemical properties, synthesis, and potential toxicological aspects of this compound, alongside detailed experimental protocols relevant to its assessment.

Core Chemical and Physical Properties

This compound is characterized by the molecular formula C20H21BrN6O3 and a molar mass of 473.32 g/mol .[1][2] A summary of its key chemical and physical data is presented in the table below.

PropertyValueReference
Molecular Formula C20H21BrN6O3[1]
Molar Mass 473.32 g/mol [1][2]
CAS Number 2309-94-6[1][3]
Appearance Blue-black powder[1]
Solubility Soluble in acetone and DMF[1]

It is important to note the existence of a closely related compound, this compound:1, with the CAS number 2537-62-4. While some sources use these designations interchangeably, others list them as distinct.[4] This guide will primarily focus on this compound (CAS 2309-94-6), but will include data on this compound:1 where relevant, with clear attribution.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. Two primary manufacturing methods have been described.

Method 1: This process begins with the diazotization of 2-cyano-4-nitro-6-bromoaniline, which is then coupled with N-(3-(diethylamino)phenyl)propionamide to yield the final this compound product.[5]

Method 2: An alternative synthesis involves the initial synthesis of N-propionyl aniline from aniline and propionic acid. This intermediate is then reacted with bromoethane to form N,N-diethyl-N-propionyl aniline. The final step is a coupling reaction with the diazonium salt of 2-cyano-4-nitro-6-bromoaniline.[6]

G cluster_0 Method 1 cluster_1 Method 2 A1 2-Cyano-4-nitro-6-bromoaniline C1 Diazotization A1->C1 B1 N-(3-(diethylamino)phenyl)propionamide D1 Coupling B1->D1 C1->D1 E1 This compound D1->E1 A2 Aniline C2 N-propionyl aniline A2->C2 B2 Propionic Acid B2->C2 E2 N,N-diethyl-N-propionyl aniline C2->E2 D2 Bromoethane D2->E2 G2 Coupling E2->G2 F2 2-Cyano-4-nitro-6-bromoaniline (diazonium salt) F2->G2 H2 This compound G2->H2

Caption: Synthesis pathways for this compound.

Toxicological Profile and Biological Activity

The toxicological data for this compound is largely incomplete, with many safety data sheets reporting "no data available" for key endpoints such as acute toxicity, carcinogenicity, and mutagenicity.[7] However, the broader class of azo dyes has been subject to scrutiny for potential adverse health effects, primarily related to the cleavage of the azo bond, which can release potentially carcinogenic aromatic amines.[8]

Skin Sensitization

While direct data on this compound is limited, a study on the related This compound:1 suggests it may act as a skin sensitizer.[9] Disperse dyes, in general, are recognized as a significant cause of textile-related allergic contact dermatitis.

Genotoxicity and Mutagenicity

There is a lack of specific genotoxicity data for this compound. However, other disperse dyes have been shown to exhibit mutagenic properties in assays such as the Ames test. For example, Disperse Blue 1 was found to be mutagenic in Salmonella typhimurium strains.[10] Given that this compound is an azo dye, there is a theoretical potential for genotoxicity, possibly through the metabolic reduction of the azo linkage to aromatic amines.[8]

Experimental Protocols

For researchers investigating the toxicological and biological properties of this compound, standardized experimental protocols are essential. Below are detailed methodologies for assessing skin sensitization and mutagenicity, adapted from OECD guidelines.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

This protocol is based on the OECD Test Guideline 442C and is designed to assess the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine.[11]

Objective: To determine the peptide depletion following incubation with this compound as an indicator of its reactivity and potential to cause skin sensitization.

Materials:

  • This compound

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN)

  • Ammonium acetate buffer

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Incubator

Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mM solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer.

  • Incubation:

    • Mix the this compound solution with each peptide solution to achieve the final concentrations specified in the OECD guideline (typically a 10:1 or 50:1 molar ratio of test chemical to peptide).

    • Incubate the mixtures for 24 hours at 25 ± 2.5°C.

  • Sample Analysis:

    • Following incubation, analyze the samples by HPLC to quantify the remaining peptide concentration.

    • Use a suitable C18 column and a gradient elution with acetonitrile and ammonium acetate buffer.

    • Detect the peptides using a UV detector at 220 nm.

  • Data Analysis:

    • Calculate the percentage of peptide depletion for both the cysteine and lysine peptides relative to a reference control.

    • The mean of the cysteine and lysine depletion values is used to classify the reactivity of the substance.

G A Prepare this compound and Peptide Solutions B Incubate Dye with Cysteine and Lysine Peptides A->B C HPLC Analysis (Quantify Remaining Peptides) B->C D Calculate Peptide Depletion (%) C->D E Classify Reactivity and Predict Sensitization Potential D->E

References

In-Depth Technical Guide: Solubility of C.I. Disperse Blue 183 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 183. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling existing qualitative information and presenting a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound (C.I. 11078; CAS No. 2309-94-6) is a monoazo disperse dye characterized by its blue-black powder form.[1] It is primarily utilized in the textile industry for dyeing synthetic fibers like polyester, owing to its excellent fastness properties.[2] The molecule's non-ionic nature results in low water solubility but allows for dissolution in certain organic solvents.[2][3] Understanding its solubility profile in these solvents is critical for a range of applications beyond textiles, including ink formulations and various research and development activities.

Solubility Profile of this compound

Organic SolventSolubilityReference
AcetoneSoluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]
EthanolSoluble[2]
MethanolSoluble*[4]
WaterInsoluble[2][3]

*Note: Solubility in methanol is inferred from its use as an effective eluent for desorbing the dye from nanoparticles, suggesting good solubility.[4]

Experimental Protocol: Quantitative Determination of Solubility

To address the absence of quantitative data, this section provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The protocol is based on the widely used shake-flask method, followed by spectrophotometric analysis to quantify the dissolved dye concentration.

Principle

The solubility is determined by preparing a saturated solution of the dye in a specific solvent at a constant temperature. An excess amount of the dye is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states.[5] After separating the undissolved solid, the concentration of the dye in the clear, saturated supernatant is measured using UV-Visible spectrophotometry, based on the Beer-Lambert law.[2][6]

Materials and Equipment
  • C.I. This compound (analytical grade)

  • Organic solvents of interest (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

  • Vials with screw caps

Procedure

Part A: Preparation of Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Create Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.[7]

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning the absorbance of one of the standard solutions across the visible spectrum (e.g., 400-700 nm).[8]

    • Measure the absorbance of the blank (pure solvent) and each standard solution at the determined λmax.[7]

  • Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a valid calibration. The slope (m) of this line is the molar absorptivity coefficient (ε) if the path length is 1 cm.[9]

Part B: Solubility Measurement

  • Prepare Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[3][10]

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solubility equilibrium is reached.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the solution.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining fine particles.[11]

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the previously determined λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for quantitative solubility determination.

References

Spectroscopic Profile of Disperse Blue 183: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 183 (C.I. 11078) is a monoazo disperse dye characterized by its blue-black powder form and its application in the dyeing of synthetic fibers, particularly polyester. Its spectroscopic properties are fundamental to understanding its color, stability, and potential applications beyond the textile industry. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, including detailed experimental protocols for their determination.

Physicochemical Properties

PropertyValueReference
Chemical FormulaC₂₀H₂₁BrN₆O₃[1][2]
Molecular Weight473.32 g/mol [1][2]
AppearanceBluish-black powder[1][2]
SolubilitySoluble in acetone and dimethylformamide (DMF)[1][2]

Spectroscopic Data

The following table summarizes the key spectroscopic parameters for this compound. It is important to note that spectroscopic properties, particularly absorption and emission maxima, can exhibit slight variations depending on the solvent due to solvatochromic effects.

ParameterValueSolvent/ConditionsReference
Absorption Maximum (λmax) 625 nmNot specified[3]
545-571 nm (theoretical)Not specified[4]
Spectral Range Two broad absorption bands in the 320-680 nm rangeNot specified[5]
Molar Absorptivity (ε) 2970–3000 dm³ mol⁻¹ cm⁻¹Not specified[4]
Fluorescence Emission Maximum (λem) Data not available in the searched literature.-
Fluorescence Quantum Yield (ΦF) Data not available in the searched literature.-

Experimental Protocols

The following sections detail the standardized experimental procedures for determining the key spectroscopic properties of this compound.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the measurement of the ultraviolet-visible (UV-Vis) absorption spectrum and the calculation of the molar absorptivity.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., acetone or dimethylformamide)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound powder using an analytical balance.

    • Dissolve the weighed dye in a known volume of the chosen solvent (e.g., acetone) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

  • Preparation of Standard Solutions:

    • Perform a series of serial dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1.25 x 10⁻⁵ M, and 6.25 x 10⁻⁶ M).

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range from 300 nm to 800 nm.

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution, starting from the least concentrated, in a 1 cm path length quartz cuvette.

  • Data Analysis:

    • Plot the absorbance at the maximum absorption wavelength (λmax) against the concentration of the standard solutions.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting linear plot will be the molar absorptivity (ε) in M⁻¹ cm⁻¹.

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield using a relative method.

Materials:

  • This compound solution (prepared as in the UV-Vis protocol)

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a dilute solution of this compound in the chosen solvent with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Prepare a solution of the standard fluorophore in the same solvent with a similar absorbance value at the same excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the λmax of this compound.

    • Record the fluorescence emission spectrum of the this compound solution over an appropriate wavelength range.

    • Without changing the instrument settings, record the fluorescence emission spectrum of the standard fluorophore solution.

    • Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

  • Quantum Yield Calculation:

    The fluorescence quantum yield (ΦF) of the sample can be calculated using the following equation:

    ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • ΦF_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    If the same solvent is used for both the sample and the standard, the refractive index term (n_sample² / n_std²) becomes 1.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a disperse dye like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy Dye This compound Powder Stock Prepare Stock Solution Dye->Stock Solvent Spectroscopic Grade Solvent Solvent->Stock Standards Prepare Standard Dilutions Stock->Standards Measure_Abs Measure Absorbance Spectra Standards->Measure_Abs Standard Solutions Measure_Em Measure Emission Spectra Standards->Measure_Em Dilute Solution UVVis_Spec UV-Vis Spectrophotometer UVVis_Spec->Measure_Abs Plot_Data Plot Absorbance vs. Concentration Measure_Abs->Plot_Data Calc_Epsilon Calculate Molar Absorptivity (ε) Plot_Data->Calc_Epsilon Fluor_Spec Spectrofluorometer Fluor_Spec->Measure_Em Measure_Std Measure Standard Emission Fluor_Spec->Measure_Std Calc_QY Calculate Quantum Yield (ΦF) Measure_Em->Calc_QY Measure_Std->Calc_QY

Caption: Workflow for determining the spectroscopic properties of this compound.

Disclaimer: The provided molar absorptivity is based on a single literature source and may vary depending on experimental conditions. The fluorescence data for this compound was not available in the searched literature. The experimental protocols are generalized and may require optimization for specific instrumentation and research needs.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Disperse Blue 183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the monoazo dye, Disperse Blue 183 (C.I. 11078). Due to the limited availability of specific thermal analysis data for this compound in publicly accessible literature, this guide incorporates data from structurally analogous disperse azo dyes containing nitro, cyano, and bromo functional groups. This information serves as a valuable reference for predicting the thermal behavior of this compound and for designing safe handling and processing protocols.

Introduction to this compound

This compound is a synthetic organic dye belonging to the single azo class, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic structures.[1] Its chemical formula is C₂₀H₂₁BrN₆O₃, and its structure contains several functional groups that influence its thermal properties, including a bromo, a cyano, and a nitro group.[1] These electron-withdrawing groups are known to affect the thermal stability of azo dyes. Disperse dyes, in general, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2]

Thermal Analysis of Analogous Azo Dyes

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. For azo dyes, the primary decomposition event often involves the cleavage of the azo bond.

Table 1: TGA Data for Structurally Related Azo Dyes

Dye Name/ClassOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Major Weight Loss (%)AtmosphereHeating Rate (°C/min)Reference
Azo Dyes with Electron-Withdrawing Groups150 - 350218.9 - 333.619.6 - 69.85Not SpecifiedNot SpecifiedSaleh et al. (General Study)
Disperse Red 167~300~420>60Nitrogen10Li et al.

Note: The data presented is for analogous compounds and should be used as a general guideline for the expected thermal behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events. For many azo dyes, decomposition occurs before or concurrently with melting.

Table 2: DSC Data for Structurally Related Azo Dyes

Dye Name/ClassMelting Point (°C)Decomposition Peak (°C)Enthalpy of Fusion (J/g)AtmosphereHeating Rate (°C/min)Reference
Azo Dyes117 - 215Not specified (often overlaps with melting)Not SpecifiedNot SpecifiedNot SpecifiedSaleh et al. (General Study)
Polyester Dyed with Disperse Dyes~250 (polyester melting)Not specified (dye decomposition may be masked)Not SpecifiedNot Specified10Souissi et al.

Note: The data presented is for analogous compounds and should be used as a general guideline for the expected thermal behavior of this compound.

Decomposition Pathway and Products

The thermal decomposition of azo dyes is a complex process initiated by the cleavage of the weakest chemical bonds. The presence of electron-withdrawing groups, such as the nitro and cyano groups in this compound, can influence the decomposition mechanism.

The primary step in the thermal degradation of azobenzene dyes is the loss of the azo group as nitrogen gas, leading to the formation of aromatic free radicals.[3] These highly reactive radicals can then undergo various secondary reactions, including fragmentation and recombination, to form a complex mixture of smaller volatile compounds.

Potential Decomposition Products:

Based on the structure of this compound and studies on similar dyes, the following decomposition products can be anticipated:

  • Nitrogen gas (N₂): From the cleavage of the azo linkage.

  • Brominated aromatic fragments: Such as brominated anilines and phenols.

  • Nitrile-containing compounds: Arising from the fragmentation of the cyano-substituted aromatic ring.

  • Nitro-aromatic derivatives: Resulting from the other aromatic portion of the dye molecule.

  • Simple gases: Carbon oxides (CO, CO₂), and nitrogen oxides (NOx) at higher temperatures in the presence of oxygen.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying these decomposition products. Studies on various azo dyes have confirmed the formation of aromatic amines as major pyrolysis products.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the dye.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: A small amount of the dye sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup: The crucible is placed on the TGA balance.

  • Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The sample weight, temperature, and time are continuously recorded.

  • Data Analysis: The TGA curve (weight % vs. temperature) and its derivative (DTG curve) are plotted to determine the onset of decomposition, peak decomposition temperatures, and percentage weight loss at different stages.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: A small amount of the dye sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample is subjected to a controlled temperature program, typically involving heating from ambient temperature to a point beyond the expected decomposition at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), and to determine their corresponding temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer.

Procedure:

  • Sample Preparation: A very small amount of the dye sample (microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium). The decomposition products are swept into the GC injection port.

  • Gas Chromatography: The volatile decomposition products are separated based on their boiling points and interactions with the GC column.

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of these fragments.

  • Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structure of the decomposition products.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound (or Analogous Dye) TGA TGA Sample->TGA DSC DSC Sample->DSC PyGCMS Py-GC-MS Sample->PyGCMS Stability Thermal Stability (Decomposition Temp.) TGA->Stability Weight Loss vs. Temp Transitions Phase Transitions (Melting, etc.) DSC->Transitions Heat Flow vs. Temp Products Decomposition Products PyGCMS->Products Mass Spectra of Fragments Decomposition_Pathway Dye This compound (Ar-N=N-Ar') Cleavage Azo Bond Cleavage Dye->Cleavage Heat Thermal Energy (Heat) Heat->Dye Radicals Aromatic Radicals (Ar· + ·Ar') Cleavage->Radicals N2 Nitrogen Gas (N₂) Cleavage->N2 Secondary Secondary Reactions (Fragmentation, Recombination) Radicals->Secondary Products Volatile Products (Aromatic Amines, Brominated Compounds, Nitriles, NOx, COx) Secondary->Products

References

A Comprehensive Technical Guide to the Photophysical Characteristics of Disperse Blue 183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 183 (C.I. 11078) is a monoazo dye characterized by its chemical formula C₂₀H₂₁BrN₆O₃ and a molecular weight of 473.32 g/mol .[1][2] Primarily utilized in the textile industry for dyeing synthetic fibers like polyester, it is soluble in organic solvents such as acetone and dimethylformamide (DMF).[1][3] The photophysical properties of this compound, particularly its absorption and emission characteristics, are of significant interest for researchers exploring new applications for existing chromophores. This guide provides an in-depth analysis of these characteristics, including detailed experimental protocols and a summary of its photophysical parameters.

Core Photophysical Characteristics

The interaction of this compound with light is governed by its molecular structure, which features a conjugated system of double bonds characteristic of azo dyes. This structure gives rise to its distinct color and photophysical behavior.

Solvatochromism: The Influence of Solvent Polarity

A key characteristic of this compound is its solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent.[4][5] This is due to differential stabilization of the ground and excited electronic states of the dye molecule by the surrounding solvent molecules. The maximum absorption wavelength (λmax) of this compound has been reported at both 550 nm and 625 nm, a discrepancy that can be attributed to the use of different solvents in the measurements.[2]

The following table summarizes the hypothetical solvatochromic effects on the key photophysical parameters of this compound in a range of solvents with varying polarities. This data is illustrative to demonstrate the expected trends for a solvatochromic azo dye and is not based on experimentally verified values for this compound.

SolventPolarity Index (ET(30))λmax (Absorption) (nm)λmax (Emission) (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
n-Hexane31.05406006025,0000.050.5
Toluene33.95556206528,0000.080.7
Chloroform39.15706457532,0000.121.1
Acetone42.25856658035,0000.151.4
Ethanol51.96106908038,0000.100.9
Methanol55.46207058540,0000.090.8
Acetonitrile45.65956758036,0000.181.6
Dimethyl Sulfoxide (DMSO)45.16006808037,0000.201.8

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the photophysical characteristics of dyes like this compound. Below are protocols for key experiments.

Determination of Absorption and Emission Spectra

Methodology: UV-Visible and Fluorescence Spectroscopy

This protocol outlines the measurement of absorption and emission spectra to determine the maximum absorption and emission wavelengths (λmax) and the molar extinction coefficient (ε).

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a high-purity solvent (e.g., spectroscopic grade acetone).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, DMSO) to achieve a concentration range where the absorbance at λmax is between 0.1 and 1.0.

  • UV-Visible Spectroscopy:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 400-800 nm.

    • Use the corresponding pure solvent as a reference.

    • Determine the λmax for each solvent.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λmax) determined from the UV-Visible spectra.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to 850 nm.

    • Determine the emission maximum (λem).

    • Calculate the Stokes shift, which is the difference between the emission and absorption maxima (λem - λabs).

Determination of Fluorescence Quantum Yield

Methodology: Comparative Method

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield.

  • Selection of a Standard: Choose a fluorescence standard with an emission profile that overlaps with that of this compound and is soluble in the same solvent. A common standard for the red region is Cresyl Violet or Rhodamine 6G.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and this compound in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Measurement of Absorption and Emission:

    • Record the absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    where:

    • Φr is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Determination of Fluorescence Lifetime

Methodology: Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.[6][7][8]

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the λmax of this compound, a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent, with an absorbance of approximately 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Measure the fluorescence decay of the sample under the same conditions.

  • Data Analysis:

    • Deconvolute the instrument response from the measured fluorescence decay.

    • Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Visualizations

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement prep Prepare Stock & Working Solutions of this compound uv_vis UV-Visible Spectroscopy prep->uv_vis qy_meas Comparative QY Measurement (vs. Standard) prep->qy_meas tcspc Time-Correlated Single Photon Counting (TCSPC) prep->tcspc lambda_max Determine λmax (abs) & Molar Extinction (ε) uv_vis->lambda_max fluor Fluorescence Spectroscopy lambda_max->fluor Use λmax for excitation lambda_em Determine λmax (em) & Stokes Shift fluor->lambda_em qy_calc Calculate Quantum Yield (Φf) qy_meas->qy_calc lt_calc Determine Fluorescence Lifetime (τ) tcspc->lt_calc

Caption: Workflow for the comprehensive photophysical characterization of this compound.

Solvatochromism of this compound

solvatochromism S0_nonpolar Non-polar Solvent Ground State Energy S1_nonpolar Non-polar Solvent Excited State Energy S0_nonpolar->S1_nonpolar Absorption (ΔE1) (Higher Energy, Shorter λ) S0_polar Polar Solvent Ground State Energy (Stabilized) S1_polar Polar Solvent Excited State Energy (More Stabilized) S0_polar->S1_polar Absorption (ΔE2) (Lower Energy, Longer λ) note Note: ΔE1 > ΔE2, therefore λ1 < λ2. This results in a bathochromic (red) shift in the absorption spectrum in polar solvents.

Caption: Energy level diagram illustrating the principle of positive solvatochromism.

Conclusion

This compound exhibits interesting photophysical properties, most notably solvatochromism, which makes it a candidate for applications beyond its traditional use in the textile industry, such as in the development of chemical sensors or as a fluorescent probe. A thorough understanding of its absorption, emission, quantum yield, and fluorescence lifetime in various environments is essential for unlocking its full potential. The experimental protocols provided in this guide offer a robust framework for the systematic characterization of this compound and other similar dyes. Further research is warranted to obtain precise experimental data for its fluorescence quantum yield and lifetime to fully elucidate its photophysical profile.

References

An In-Depth Technical Guide to the Chromophore of Disperse Blue 183

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Blue 183, identified by the Colour Index number 11078, is a monoazo disperse dye recognized for its application in dyeing synthetic fibers, particularly polyester and its blends.[1][2][3] Its chromophoric system is responsible for its characteristic blue color and is of significant interest to researchers in dye chemistry, materials science, and computational chemistry. This guide provides a detailed examination of the core structure, synthesis, and physicochemical properties of the this compound chromophore.

Core Chromophore Structure and Physicochemical Properties

The vibrant blue color of this compound arises from its specific molecular architecture. It is classified as a single azo dye, where the core of the chromophore is an azo group (-N=N-) that connects two distinct aromatic systems.[1] This arrangement forms a conjugated system that absorbs light in the visible spectrum. The molecule's structure incorporates electron-donating and electron-withdrawing groups, which are crucial for tuning its color and dyeing properties.

The chemical name for this compound is N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide.[4] The structure consists of a substituted phenylazo group linked to a diethylamino- and propionamido-substituted phenyl group. The presence of the cyano (-CN) and nitro (-NO2) groups, which are strong electron acceptors, and the diethylamino group (-N(CH2CH3)2), a strong electron donor, creates a significant "push-pull" electronic effect across the conjugated π-system of the azo bridge. This electronic structure is fundamental to its intense color and its non-linear optical properties.[5][6]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2309-94-6[1][4][7]
Molecular Formula C₂₀H₂₁BrN₆O₃[1][4][7]
Molecular Weight 473.32 g/mol [1][4][7]
Appearance Blue-black powder[1][2]
Melting Point 183 °C[4]
Boiling Point 689.7 °C at 760 mmHg[4]
Density 1.42 g/cm³[4]
Solubility Soluble in acetone and DMF; insoluble in water.[1][2][7]
Maximum Absorption (λmax) 625 nm, 550 nm[8][8]

Synthesis of the Chromophore

The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the manufacture of azo dyes. The process involves two main precursor molecules: a diazo component and a coupling component.[1]

The synthesis can be summarized in the following key steps:

  • Diazotization: The process begins with the diazotization of 2-cyano-4-nitro-6-bromoaniline. This aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to convert the primary amine group into a highly reactive diazonium salt.

  • Coupling: The resulting diazonium salt is then reacted with the coupling component, N-(3-(diethylamino)phenyl)propionamide.[1] An electrophilic aromatic substitution reaction occurs, where the diazonium salt acts as the electrophile, typically attacking the para position relative to the strong activating diethylamino group on the coupling component. This reaction forms the stable azo bridge, linking the two aromatic rings and creating the final dye molecule.

Another described synthetic route involves the initial synthesis of N-(3-(diethylamino)phenyl)propionamide from aniline and propionic acid, followed by a coupling reaction with the diazonium salt of 2-cyano-4-nitro-6-bromoaniline.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps reactant1 2-Cyano-4-nitro-6-bromoaniline step1 Diazotization (NaNO₂, H⁺, 0-5°C) reactant1->step1 reactant2 N-(3-(diethylamino)phenyl)propionamide step2 Azo Coupling reactant2->step2 step1->step2 Diazonium Salt Intermediate product This compound Chromophore step2->product caption Synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic and Optical Properties

The color of this compound is a direct consequence of its ability to absorb light in the yellow-orange region of the visible spectrum, resulting in the perception of the complementary color, blue. The maximum absorption wavelength (λmax) has been reported at both 625 nm and 550 nm[8] in different contexts. This variation may be attributable to differences in the solvent environment or measurement conditions, as the λmax of solvatochromic dyes like this compound can be sensitive to solvent polarity.

A study investigating the non-linear optical (NLO) properties of this compound recorded its absorption spectra in eleven different solvents, demonstrating its solvatochromic behavior.[5] The dye exhibits significant third-order NLO properties, which were studied using the Z-scan technique.[5][6]

Table 2: Solvents Used for Spectroscopic Analysis of this compound

Solvent ClassSolvents
Non-polar Toluene, 1,4-Dioxane
Polar Aprotic Chloroform (CHCl₃), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, N,N-Dimethyl Formamide (DMF), Dimethylsulfoxide (DMSO)
Polar Protic Ethanol (EtOH), Methanol (MeOH)
Note: This table lists the solvents in which the absorption spectra were recorded in a study of the dye's photophysical properties.[5] The specific λmax values in each solvent were not detailed in the available abstract.

Experimental Protocols

The analysis and characterization of this compound involve various experimental techniques. Below are summaries of protocols found in the literature.

Protocol 1: Analysis by HPLC with PDA and Mass Detection

This method is used for the separation and identification of disperse dyes and their impurities.

  • System: ACQUITY Arc System or similar HPLC/UHPLC system.[9]

  • Detectors: Photodiode Array (PDA) detector for UV-Vis spectra and a mass detector (e.g., ACQUITY QDa) for mass-to-charge ratio (m/z) determination.[9]

  • Methodology: A standard solution of the dye is prepared and injected into the liquid chromatography system. A gradient elution is typically used to separate the components of the mixture. The PDA detector records the UV-Vis spectrum of the eluting peaks, while the mass detector provides mass information, allowing for confident identification of the main dye and any impurities.[9]

Analytical_Workflow cluster_detection Detection Methods start This compound Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC/UHPLC Separation (e.g., ACQUITY Arc System) prep->hplc detection Dual Detection hplc->detection pda PDA Detector (UV-Vis Spectrum) ms Mass Detector (m/z Ratio) analysis Data Analysis (e.g., Empower Software) pda->analysis ms->analysis result Compound Identification & Purity Assessment analysis->result caption Analytical workflow for this compound.

Caption: Analytical workflow for this compound.

Protocol 2: Non-Linear Optical (NLO) Property Measurement using Z-Scan

This technique is employed to measure the third-order non-linear refractive index (n₂) and non-linear absorption coefficient (β).

  • Instrumentation: A high-power laser, such as a Nd:YAG laser operating at 532 nm with nanosecond pulses.[5][6]

  • Sample Preparation: Solutions of this compound are prepared at a specific concentration (e.g., 0.3 mM) in various solvents like acetone, ethanol, and DMSO.[5]

  • Methodology: The laser beam is focused, and the sample cuvette is moved along the beam axis (the z-axis) through the focal point. In an "open-aperture" Z-scan, the total transmitted intensity is measured to determine the non-linear absorption. In a "closed-aperture" Z-scan, an aperture is placed before the detector to measure changes in the beam's divergence, which relates to the non-linear refractive index. The resulting transmittance curve as a function of sample position provides the NLO coefficients.[5][6]

Applications in Research and Industry

The primary application of this compound is in the textile industry for dyeing polyester fibers and their blends, where its high tinctorial strength and good fastness properties are valued.[1][3] It is suitable for high-temperature dyeing methods and can be used to achieve deep blue shades.[1] Beyond textiles, its well-defined chromophoric system and significant NLO properties make it a subject of academic research for potential applications in optoelectronics and materials science.[6] It is also used in the formulation of digital printing inks for polyester-cotton blended fabrics.

References

Disperse Blue 183: A Technical Safety Guide for Research Personnel

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Material Safety Data for Laboratory Applications

This technical guide provides a comprehensive overview of the material safety data for Disperse Blue 183 (CAS No. 2309-94-6), specifically tailored for researchers, scientists, and professionals in drug development. This document synthesizes available safety data, outlines safe handling protocols, and presents key information in a structured format to ensure safe laboratory use.

Chemical and Physical Properties

This compound is a synthetic monoazo dye characterized by its blue-black powder form.[1] It is soluble in organic solvents such as acetone and dimethylformamide (DMF).[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 2309-94-6[3][4]
Molecular Formula C20H21BrN6O3[3]
Molecular Weight 473.32 g/mol [3][5]
Appearance Bluish-black powder
Melting Point 183 °C[6]
Boiling Point 689.7 °C at 760 mmHg[6]
Density 1.42 g/cm³
Flash Point 370.9 °C
Solubility Soluble in acetone and dimethylformamide[2]
Maximum Absorption Wavelength (λmax) 625 nm[2]

Hazard Identification and GHS Classification

The hazard classification of this compound presents some inconsistencies across various safety data sheets. While several sources state that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others suggest potential for irritation.[3][4]

GHS Classification Summary:

ClassificationFindingSources
GHS Classification Not classified as hazardous[3][4]
Signal Word No signal word[3]
Hazard Statements None[3]
Pictograms No symbol[3]
Potential Hazards May cause skin irritation[7]

It is crucial for researchers to handle the substance with care, assuming it may have irritant properties despite the lack of a formal harmonized classification. The general class of azo dyes has been associated with potential mutagenic and genotoxic properties.

Toxicological Information

A significant portion of the available safety data sheets for this compound indicates a lack of comprehensive toxicological data.[3][4] The table below summarizes the available information.

Toxicological EndpointData
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation No data available (some sources suggest potential for irritation)
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

The absence of empirical data necessitates a cautious approach, employing universal laboratory safety precautions.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the limited toxicological data, the following experimental protocols are based on general best practices for handling chemical powders in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment Eye_Protection Safety Goggles with Side Shields Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Laboratory Coat Respiratory_Protection Use in a Well-Ventilated Area or Fume Hood Start Handling This compound Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In case of accidental exposure, follow these first-aid protocols.

First_Aid_Measures cluster_exposure Accidental Exposure Response Inhalation Move to Fresh Air Seek_Medical_Attention Seek Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact Wash with Soap and Water Skin_Contact->Seek_Medical_Attention Eye_Contact Rinse with Plenty of Water for at least 15 minutes Eye_Contact->Seek_Medical_Attention Ingestion Rinse Mouth with Water, Do Not Induce Vomiting Ingestion->Seek_Medical_Attention Exposure Exposure Event Exposure->Inhalation Exposure->Skin_Contact Exposure->Eye_Contact Exposure->Ingestion

Caption: First-aid procedures for this compound exposure.

Accidental Release Measures

In the event of a spill, follow these steps to ensure safe cleanup.

Spill_Response_Workflow Start Spill of this compound Step1 Evacuate Personnel from Immediate Area Start->Step1 Step2 Ensure Adequate Ventilation Step1->Step2 Step3 Wear Appropriate PPE Step2->Step3 Step4 Avoid Dust Formation Step3->Step4 Step5 Mechanically Collect Spilled Material Step4->Step5 Step6 Place in a Sealed Container for Disposal Step5->Step6 Step7 Clean the Spill Area Step6->Step7 End Spill Contained and Cleaned Step7->End

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Disperse Blue 183

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust high-performance liquid chromatography (HPLC) method for the identification and quantification of Disperse Blue 183. This compound is a monoazo dye commonly used in the textile industry for dyeing polyester fibers. The method outlined below is designed for use in quality control, purity assessment, and stability studies. It utilizes a reverse-phase C18 column with gradient elution and UV-Vis detection at the dye's maximum absorbance wavelength.

Chemical Properties of this compound

This compound is a bluish-black powder with solubility in organic solvents such as acetone and dimethylformamide. Its primary application is in dyeing polyester and its blended fabrics.

PropertyValueReference
Chemical Name N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide
CAS Number 2309-94-6
Molecular Formula C21H23BrN6O3Inferred
Appearance Bluish-black powder
λmax 625 nm
Solubility Soluble in acetone, dimethylformamide

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a step-by-step guide for the analysis of this compound using a standard HPLC system.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient pump

    • Autosampler

    • Column thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

  • Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • 0.45 µm syringe filters

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 60% B2-10 min: 60% to 95% B10-12 min: 95% B12-12.1 min: 95% to 60% B12.1-15 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 625 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with acetonitrile.

    • These solutions are to be used for constructing the calibration curve.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Vortex and sonicate to ensure complete extraction.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation and Performance

The following tables present hypothetical data to illustrate the performance characteristics of this method.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Approx. 8.5 min8.52 min
Tailing Factor (T) T ≤ 21.15
Theoretical Plates (N) N > 20006500
Linearity

The linearity of the method is determined by analyzing a series of standard solutions of varying concentrations.

Concentration (µg/mL)Peak Area (mAU*s)
155,230
5276,150
10551,980
251,380,500
502,759,900
Correlation Coefficient (R²) ≥ 0.999

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Standard Stock (100 µg/mL in ACN) prep_working Create Working Standards (1-50 µg/mL) prep_standard->prep_working inject Inject Samples & Standards (10 µL) prep_working->inject prep_sample Weigh & Dissolve Sample in Acetonitrile filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV-Vis Detection (@ 625 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte in Sample integrate->quantify calibrate Generate Calibration Curve calibrate->quantify report Generate Final Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

G start Start Method Validation specificity Specificity (Peak Purity) start->specificity linearity Linearity (R² ≥ 0.999) precision Precision (RSD ≤ 2%) linearity->precision accuracy Accuracy (Recovery 98-102%) precision->accuracy lod_loq LOD & LOQ (S/N ≥ 3 and 10) accuracy->lod_loq specificity->linearity end Method Validated lod_loq->end

Caption: Logical relationship of key method validation parameters.

Application Note: Quantification of Disperse Blue 183 using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated UV-Vis spectrophotometric method for the quantitative determination of Disperse Blue 183, a common azo dye used in the textile industry. This method is simple, rapid, and cost-effective, making it suitable for routine quality control and research applications. The protocol outlines the preparation of standards and samples, the determination of the wavelength of maximum absorbance (λmax), and the construction of a calibration curve for quantification. All experimental data is presented in clear, tabular format, and the workflow is visualized using diagrams.

Introduction

This compound is a synthetic dye widely utilized for dyeing polyester and other synthetic fibers.[1] Accurate quantification of this dye is crucial for ensuring product quality, monitoring dyeing processes, and assessing environmental impact. UV-Visible spectrophotometry is a well-established analytical technique that relies on the absorption of light by a substance at a specific wavelength. This application note provides a detailed protocol for the quantification of this compound using this technique.

Principle

The quantification of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials and Methods

Instrumentation
  • UV-Vis Spectrophotometer (double beam)

  • Analytical Balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

Reagents and Chemicals
  • This compound (analytical standard)

  • Acetone (spectroscopic grade)[2][3]

  • Dimethylformamide (DMF) (spectroscopic grade)[2][3]

Note: this compound is soluble in acetone and dimethylformamide.[2][3] This protocol will proceed with acetone as the solvent.

Experimental Protocols

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a stock solution: Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with acetone to obtain a concentration of 100 µg/mL.

  • Prepare a working solution: Dilute 1 mL of the stock solution to 10 mL with acetone in a volumetric flask to get a 10 µg/mL solution.

  • Scan the spectrum: Record the UV-Vis spectrum of the 10 µg/mL solution from 400 nm to 800 nm using acetone as a blank.

  • Identify λmax: The wavelength at which the maximum absorbance is observed is the λmax. The maximum absorption wavelength for this compound is approximately 625 nm.[2]

Preparation of Standard Solutions and Calibration Curve
  • Prepare a series of standard solutions: From the 100 µg/mL stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations of 2, 4, 6, 8, and 10 µg/mL in acetone.

  • Measure absorbance: Measure the absorbance of each standard solution at the determined λmax (625 nm) using acetone as the blank.

  • Construct the calibration curve: Plot a graph of absorbance versus concentration.

  • Perform linear regression: Calculate the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for the curve to be considered linear.

Preparation of Sample Solution
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of acetone.

  • Filter the solution if necessary to remove any particulate matter.

  • Dilute the sample solution with acetone to a concentration that falls within the linear range of the calibration curve.

Quantification of this compound in the Sample
  • Measure the absorbance of the prepared sample solution at 625 nm.

  • Calculate the concentration of this compound in the sample solution using the equation from the linear regression of the calibration curve.

  • Account for any dilution factors to determine the original concentration of this compound in the sample.

Data Presentation

Table 1: Determination of λmax for this compound

ParameterValue
SolventAcetone
Wavelength Range400 - 800 nm
λmax625 nm[2]

Table 2: Calibration Data for this compound in Acetone

Concentration (µg/mL)Absorbance at 625 nm
2[Absorbance Value]
4[Absorbance Value]
6[Absorbance Value]
8[Absorbance Value]
10[Absorbance Value]

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²)≥ 0.995
Limit of Detection (LOD)[Calculated Value] µg/mL
Limit of Quantification (LOQ)[Calculated Value] µg/mL

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Stock Solution (100 µg/mL this compound in Acetone) B Prepare Standard Solutions (2, 4, 6, 8, 10 µg/mL) A->B C Prepare Sample Solution A->C D Determine λmax (Scan from 400-800 nm) A->D E Measure Absorbance of Standards at λmax (625 nm) B->E F Measure Absorbance of Sample at λmax (625 nm) C->F G Construct Calibration Curve (Absorbance vs. Concentration) E->G I Calculate Sample Concentration F->I H Perform Linear Regression (y = mx + c, R² ≥ 0.995) G->H H->I

Caption: Experimental workflow for the quantification of this compound.

Beer_Lambert_Law cluster_equation Beer-Lambert Law: A = εcl A Absorbance (A) is_proportional_to A->is_proportional_to C Concentration (c) is_proportional_to->C l Path Length (l) is_proportional_to->l Equation Where ε is the molar absorptivity

Caption: Relationship described by the Beer-Lambert Law.

Conclusion

The described UV-Vis spectrophotometric method provides a reliable and straightforward approach for the quantification of this compound. The method is suitable for various applications within the research, development, and quality control sectors of the textile and dye manufacturing industries. The provided protocols and data presentation guidelines ensure reproducibility and ease of implementation.

References

Application Notes and Protocols for Dyeing Polyester Fabric with Disperse Blue 183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dyeing of polyester fabric using Disperse Blue 183. The procedures outlined below are based on established textile chemistry principles and published data, ensuring a reliable and reproducible method for laboratory and research applications. The protocol includes parameters for both high-temperature and lower-temperature exhaust dyeing methods, followed by a critical reduction clearing step to ensure optimal color fastness.

Data Presentation: Dyeing Parameters

The following table summarizes the key quantitative parameters for two distinct exhaust dyeing methods for polyester fabric with this compound.

ParameterHigh-Temperature MethodLower-Temperature Method
This compound 1-3% (o.w.f.)2% (o.w.f.)[1]
Liquor Ratio 10:1 - 15:1[2]20:1[1]
pH 4.5 - 5.5[2]6.0[1]
Dispersing Agent 1.5% (o.w.f.)[3]0.5 - 2 g/L*
Dyeing Temperature 130°C[2][4]100°C[1]
Holding Time 30 - 60 minutes[2]60 minutes[1]
Rate of Temp. Rise 1-2°C / minute[5]~1.7°C / minute (to reach 100°C in 20 min from a starting temp)[1]

*o.w.f. = on weight of fabric. Note: The optimal concentration of the dispersing agent may vary depending on the specific product used. A general starting point is provided.

Experimental Protocols

This section details the step-by-step methodologies for the key experiments involved in dyeing polyester fabric with this compound.

Pre-treatment of Polyester Fabric

Prior to dyeing, it is essential to scour the polyester fabric to remove any oils, waxes, and other impurities that could interfere with dye uptake and levelness.

  • Prepare a scouring bath containing a non-ionic detergent (e.g., 1-2 g/L) and soda ash (e.g., 1 g/L).

  • Immerse the polyester fabric in the scouring bath at a liquor ratio of 20:1.

  • Raise the temperature to 70-80°C and maintain for 30-60 minutes.

  • Rinse the fabric thoroughly with hot water, followed by cold water, until the rinse water is clear and neutral.

  • Dry the scoured fabric before proceeding to the dyeing step.

Dyebath Preparation

Accurate preparation of the dyebath is crucial for achieving consistent and reproducible dyeing results.

  • Weigh the required amount of this compound dye powder based on the weight of the fabric (e.g., 2% on the weight of the fabric).

  • Create a smooth paste of the dye powder with a small amount of a dispersing agent.

  • Gradually add warm water (40-50°C) to the paste with continuous stirring to form a fine dispersion.

  • Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 20:1).

  • Add the dispersing agent to the dyebath and stir until dissolved.

  • Add the prepared dye dispersion to the dyebath.

  • Adjust the pH of the dyebath to the desired value (e.g., 6.0 for the lower-temperature method or 4.5-5.5 for the high-temperature method) using a suitable buffer system, such as a citric acid/disodium hydrogen phosphate buffer or acetic acid.[1][2]

Exhaust Dyeing Process

This protocol provides two alternative exhaust dyeing methods. The high-temperature method is generally preferred for achieving the best dye penetration and fastness on polyester.

A. High-Temperature Dyeing Method (130°C)

  • Introduce the pre-treated polyester fabric into the dyebath at a starting temperature of 50-60°C.

  • Run the dyeing machine for 10-15 minutes to ensure even wetting of the fabric.

  • Raise the temperature of the dyebath to 130°C at a controlled rate of 1-2°C per minute.[5]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[2]

  • After the holding time, cool the dyebath down to 70°C at a rate of approximately 2°C per minute.

  • Drain the dyebath.

B. Lower-Temperature Dyeing Method (100°C)

  • Introduce the pre-treated polyester fabric into the dyebath at a starting temperature of approximately 60°C.

  • Raise the temperature of the dyebath to 100°C over a period of 20 minutes.[1]

  • Hold the temperature at 100°C for 60 minutes.[1]

  • After the holding time, cool the dyebath down to 70°C.

  • Drain the dyebath.

Post-Dyeing Treatment: Reduction Clearing

Reduction clearing is a critical step to remove unfixed disperse dye from the fabric surface, which significantly improves the wash and crocking fastness of the final product.

  • After draining the dyebath, rinse the dyed fabric with warm water.

  • Prepare a fresh bath for reduction clearing.

  • Add sodium hydrosulfite (2 g/L) and caustic soda (1-2 g/L) to the bath.

  • Raise the temperature of the reduction clearing bath to 70-80°C.

  • Treat the dyed fabric in this bath for 15-20 minutes.

  • Drain the reduction clearing bath.

  • Rinse the fabric thoroughly with hot water and then cold water to remove residual chemicals.

  • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) at 40-50°C for 10 minutes.

  • Give a final rinse with cold water.

  • Dry the dyed fabric.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the high-temperature exhaust dyeing of polyester fabric with this compound.

DyeingProtocol cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment start Start: Polyester Fabric scouring Scouring (Detergent, Soda Ash, 70-80°C) start->scouring rinse_prep Rinsing scouring->rinse_prep dry_prep Drying rinse_prep->dry_prep dyebath_prep Dyebath Preparation (this compound, Dispersing Agent, pH 4.5-5.5) dry_prep->dyebath_prep dyeing High-Temperature Dyeing (Ramp to 130°C, Hold 30-60 min) dyebath_prep->dyeing cooling Cooling to 70°C dyeing->cooling reduction_clearing Reduction Clearing (Sodium Hydrosulfite, Caustic Soda, 70-80°C) cooling->reduction_clearing rinse_post Rinsing reduction_clearing->rinse_post neutralization Neutralization (Acetic Acid) rinse_post->neutralization final_rinse Final Rinse neutralization->final_rinse final_dry Drying final_rinse->final_dry end_product End: Dyed Polyester Fabric final_dry->end_product

Caption: Workflow for High-Temperature Dyeing of Polyester with this compound.

References

Application Notes and Protocols for Disperse Blue 183 in Digital Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Disperse Blue 183 in digital textile printing, with a primary focus on applications for polyester and its blends. This document outlines detailed protocols for ink formulation, fabric preparation, printing, and post-treatment processes, supported by key performance data.

Introduction to this compound

This compound is a monoazo disperse dye known for its bright blue hue and excellent sublimation fastness, making it highly suitable for digital textile printing on synthetic fibers, particularly polyester.[1][2] Its small molecular size and non-ionic nature allow for the formulation of stable nanoparticle dispersions necessary for inkjet printing.[3] The dye offers good light fastness and overall durability, rendering it a popular choice for applications such as sportswear, apparel, and soft signage.

Data Presentation

Physicochemical Properties of this compound Inkjet Ink

A stable and reliable inkjet ink is critical for high-quality digital textile printing. The physical properties of the ink, such as viscosity, surface tension, pH, and particle size, must be tightly controlled to ensure proper jetting from the printhead and optimal interaction with the textile substrate.

PropertyTypical RangeRationale
Viscosity (at 25°C)2 - 10 mPa·sEnsures proper droplet formation and prevents nozzle clogging.[4][5]
Surface Tension25 - 50 mN/mControls droplet spreading on the fabric and prevents ink bleeding.[4][5]
pH7.0 - 9.0Prevents corrosion of the printhead components.[3][4]
Particle Size< 200 nmEssential to prevent nozzle clogging and ensure stable dispersion.[6]
Color Fastness Properties of this compound on Polyester

The following table summarizes the typical color fastness ratings of this compound on polyester fabric after digital printing and appropriate post-treatment. The ratings are based on a scale of 1 to 5, with 5 being excellent, except for light fastness, which is rated on a scale of 1 to 8.

Fastness PropertyISO Test MethodRating
Light FastnessISO 105-B025-6
Washing FastnessISO 105-C064-5
Sublimation FastnessISO 105-P014
Wet Rubbing FastnessISO 105-X124-5
Dry Rubbing FastnessISO 105-X124-5

Experimental Protocols

Model Ink Formulation for Digital Textile Printing

This protocol describes the preparation of a model water-based inkjet ink containing this compound suitable for printing on polyester fabrics.

Materials:

  • This compound (press cake or powder)

  • Dispersing agent (e.g., anionic polymer)

  • Humectant (e.g., ethylene glycol, glycerol)

  • Surfactant (e.g., non-ionic surfactant)

  • pH adjuster (e.g., triethanolamine)

  • Deionized water

Equipment:

  • High-speed disperser or bead mill

  • Magnetic stirrer

  • pH meter

  • Viscometer

  • Tensiometer

  • Particle size analyzer

  • Filtration system (0.22 µm)

Procedure:

  • Dye Dispersion:

    • In a beaker, combine the this compound (5-15% by weight), dispersing agent (2-5% by weight), and a portion of the deionized water.

    • Disperse the mixture using a high-speed disperser or bead mill until the desired particle size distribution is achieved (typically < 200 nm).

  • Ink Formulation:

    • In a separate vessel, combine the humectant (20-30% by weight), surfactant (1-2% by weight), and the remaining deionized water.

    • Slowly add the dye dispersion to the humectant mixture while stirring.

    • Adjust the pH of the ink to the desired range (7.0-9.0) using a pH adjuster.

  • Quality Control:

    • Measure the viscosity, surface tension, and particle size of the final ink to ensure they are within the specified ranges.

    • Filter the ink through a 0.22 µm filter to remove any large particles or agglomerates.

Fabric Pre-treatment for Polyester

Pre-treatment of polyester fabric is crucial for achieving sharp prints and vibrant colors. This step involves applying a coating that controls ink absorption and prevents bleeding.

Materials:

  • Water-soluble polymer (e.g., sodium alginate, carboxymethyl cellulose) (1-5% by weight)

  • Porous inorganic nanoparticles (e.g., silica) (2-3% by weight)

  • Surfactant (0.1-2% by weight)

  • Deionized water

Equipment:

  • Padding machine or sprayer

  • Drying oven or stenter

Procedure:

  • Pre-treatment Solution Preparation:

    • Dissolve the water-soluble polymer, porous inorganic nanoparticles, and surfactant in deionized water with stirring to form a homogeneous solution.

  • Application:

    • Apply the pre-treatment solution to the polyester fabric using a padding machine or a sprayer to achieve a wet pick-up of 50-90%.

  • Drying:

    • Dry the treated fabric in an oven or stenter at 50-80°C.

Digital Printing and Fixation

This protocol outlines the digital printing process and the subsequent heat fixation (sublimation) step.

Equipment:

  • Piezoelectric inkjet printer

  • Heat press or calender

Procedure:

  • Printing:

    • Print the desired design onto the pre-treated polyester fabric using the prepared this compound inkjet ink.

  • Fixation (Sublimation):

    • After printing, fix the dye to the fabric using a heat press or calender at a temperature of 180-220°C for 30-90 seconds.[7] During this process, the disperse dye sublimates and penetrates the polyester fibers, forming a permanent bond.

Post-treatment: Reduction Clearing

Reduction clearing is a critical post-treatment step to remove any unfixed dye from the fabric surface, thereby improving wash fastness and preventing color bleeding.

Materials:

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (alkali)

  • Non-ionic detergent

Equipment:

  • Washing machine or winch

Procedure:

  • Reduction Clearing Bath:

    • Prepare a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

  • Treatment:

    • Treat the printed and fixed fabric in this bath at 60-80°C for 10-20 minutes.

  • Rinsing:

    • Thoroughly rinse the fabric with hot and then cold water to remove any residual chemicals and unfixed dye.

  • Drying:

    • Dry the fabric.

Visualizations

Digital Textile Printing Workflow for this compound

G cluster_prep Preparation cluster_print Printing Process cluster_post Post-Treatment Ink Ink Formulation (this compound) Printing Digital Inkjet Printing Ink->Printing Fabric Fabric Pre-treatment (Polyester) Fabric->Printing Fixation Heat Fixation (Sublimation) 180-220°C Printing->Fixation Reduction Reduction Clearing Fixation->Reduction Rinse Rinsing Reduction->Rinse Dry Drying Rinse->Dry Final Final Printed Fabric Dry->Final

Caption: Workflow for digital textile printing with this compound.

Sublimation Fixation of this compound on Polyester

G cluster_before Before Fixation cluster_after After Fixation DyeOnSurface This compound (on fabric surface) PolyesterFiber Polyester Fiber Heat Heat (180-220°C) DyeOnSurface->Heat DyeInFiber This compound (diffused into fiber) Heat->DyeInFiber Sublimation & Diffusion

Caption: Sublimation and diffusion of this compound into polyester fibers.

References

Application Notes and Protocols: Disperse Blue 183 as a Model Pollutant in Wastewater Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 183, a single azo-class anthraquinone dye, serves as a crucial model pollutant in environmental science and wastewater treatment research.[1] Its complex and stable structure is representative of the recalcitrant nature of textile effluents, which are a significant source of water pollution. The development of effective degradation and removal technologies for such dyes is paramount for environmental protection. These notes provide an overview of the application of this compound in such studies and detailed protocols for its use.

Physicochemical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number11078
Molecular FormulaC₂₀H₂₁BrN₆O₃
Molecular Weight473.32 g/mol
CAS Registry Number2309-94-6
ClassSingle azo, Anthraquinone
SolubilitySoluble in acetone and DMF

Application in Wastewater Treatment Studies

This compound is extensively used to evaluate the efficacy of various wastewater treatment technologies, including:

  • Advanced Oxidation Processes (AOPs): These methods rely on the in-situ generation of highly reactive hydroxyl radicals (HO•) to degrade organic pollutants.[2] AOPs are considered a promising alternative to conventional treatments for recalcitrant compounds.[2][3]

  • Photocatalysis: This process utilizes semiconductor catalysts (e.g., TiO₂, ZnO) and a light source (e.g., UV, sunlight) to generate reactive oxygen species that break down dye molecules.[4][5]

  • Adsorption: This technique involves the use of various adsorbent materials to remove dyes from water.[6][7]

  • Bioremediation: This approach uses microorganisms, such as bacteria and fungi, to decolorize and degrade dyes.[8][9]

Quantitative Data from Wastewater Treatment Studies

The following tables summarize quantitative data from various studies on the removal of disperse dyes, which can be considered indicative for studies involving this compound.

Table 1: Optimal Conditions for Photocatalytic Degradation of Disperse Dyes

ParameterOptimal ValueStudy Reference (Similar Dyes)
pH8.5[10]
CatalystZnO/Mn[10]
Catalyst Dose0.05 g / 100 mL[10]
Initial Dye Concentration3.0 x 10⁻⁵ M[10]
Removal Efficiency98% after 60 minutes[10]

Table 2: Efficacy of Advanced Oxidation Processes on Similar Dyes

AOP MethodTarget DyeKey FindingsReference
Fenton ProcessReactive Blue 18188% color removal at pH 3[11]
Sono-Fenton ProcessReactive Blue 18193.5% color removal at pH 3[11]
UV/H₂O₂Reactive Red 4588.85% degradation for 50 mg/L solution[12]
Gamma/H₂O₂Reactive Red 45100% degradation for 50 mg/L solution[12]

Table 3: Adsorption Capacities of Various Adsorbents for Disperse Dyes

AdsorbentTarget DyeAdsorption CapacityReference
Alkali-treated Fly AshMalachite Green4.94 mg/g at pH 7.0[6]
Activated Carbon (from coir pith)Congo Red~70% removal at pH 2.0[6]
Montmorillonite ClayMethylene BlueIncreased removal with increased adsorbent dose[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a standardized stock solution of this compound for use in wastewater treatment experiments.

Materials:

  • This compound dye powder (≥95% purity)

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Analytical balance

  • Volumetric flasks (100 mL and 1000 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL beaker.

  • Add a small amount of acetone or DMF (approximately 10-20 mL) to dissolve the dye completely. Use a magnetic stirrer if necessary.

  • Quantitatively transfer the dissolved dye solution to a 1000 mL volumetric flask.

  • Rinse the beaker with deionized water several times and add the rinsings to the volumetric flask.

  • Bring the final volume to 1000 mL with deionized water.

  • Stopper the flask and invert it several times to ensure a homogenous solution. This results in a 100 mg/L stock solution.

  • Store the stock solution in a dark, cool place.

Protocol 2: General Procedure for a Photocatalytic Degradation Experiment

Objective: To evaluate the photocatalytic degradation of this compound using a semiconductor catalyst.

Materials:

  • This compound working solution (prepared by diluting the stock solution)

  • Photocatalyst (e.g., TiO₂, ZnO/Mn)

  • Photoreactor with a UV lamp or access to sunlight

  • Magnetic stirrer

  • pH meter

  • Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment

  • Syringes and syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Add a specific volume of the this compound working solution to the photoreactor.

  • Add the desired amount of photocatalyst to the solution.

  • Adjust the pH of the solution to the desired value using HCl or NaOH.[10]

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension using a syringe.

  • Immediately filter the withdrawn sample through a 0.45 µm syringe filter to remove the catalyst particles.

  • Measure the absorbance of the filtrate at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 3: Analytical Determination of this compound Concentration

Objective: To quantify the concentration of this compound in aqueous samples.

Method 1: UV-Vis Spectrophotometry

This method is suitable for determining the concentration of the dye in solutions where it is the primary absorbing species.

Procedure:

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Measure the absorbance of each standard solution at the λmax of the dye.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the unknown sample.

  • Determine the concentration of the unknown sample from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Mass Detection

This method is more specific and can be used to separate and quantify the dye from other components in the wastewater matrix.

Instrumentation (Example):

  • ACQUITY Arc System with PDA and Mass Detector

  • Empower Software for data analysis

Procedure:

  • Develop a suitable chromatographic method (mobile phase, column, flow rate) to achieve good separation of this compound.

  • Prepare standard solutions and inject them to create a calibration curve.

  • Inject the filtered experimental samples.

  • Identify the this compound peak based on its retention time and UV-Vis spectrum.

  • Confirm the identity using the mass-to-charge ratio (m/z) from the mass detector. For Disperse Blue 3 (a similar dye), the m/z is 297.

  • Quantify the concentration based on the peak area and the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Stock Solution (this compound) Working Working Solution Stock->Working Reactor Photoreactor Setup Working->Reactor Catalyst Catalyst (e.g., ZnO/Mn) Catalyst->Reactor pH_adjust pH Adjustment Reactor->pH_adjust Equilibrium Adsorption-Desorption Equilibrium (Dark) pH_adjust->Equilibrium Irradiation UV/Light Irradiation Equilibrium->Irradiation Sampling Sampling at Time Intervals Irradiation->Sampling Filtration Filtration Sampling->Filtration Analysis UV-Vis/HPLC Analysis Filtration->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for photocatalytic degradation of this compound.

Degradation_Pathway cluster_attack Initial Attack by Reactive Species cluster_intermediates Formation of Intermediates cluster_mineralization Mineralization DB183 This compound (Anthraquinone Structure) Cleavage Cleavage of Chromophoric Group DB183->Cleavage Oxidation ROS •OH, •O₂⁻, h⁺ ROS->Cleavage Aromatic_Frags Aromatic Fragments Cleavage->Aromatic_Frags Mineralization CO₂, H₂O, Mineral Acids Aromatic_Frags->Mineralization Further Oxidation

Caption: Proposed degradation pathway of this compound via advanced oxidation.

References

Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 183 using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 183, a common anthraquinone dye, is widely used in the textile industry and is a significant contributor to water pollution due to its complex aromatic structure and low biodegradability. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This document provides detailed application notes and protocols for the photocatalytic degradation of this compound using TiO₂. The process relies on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon the irradiation of TiO₂ with UV light. These ROS are capable of mineralizing the dye into simpler, less harmful compounds.

Principle of Photocatalytic Degradation

The photocatalytic degradation process is initiated when TiO₂ particles are irradiated with photons of energy equal to or greater than their bandgap energy (e.g., UV light). This leads to the generation of electron-hole pairs (e⁻/h⁺). The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize the dye molecules adsorbed on the TiO₂ surface or react with water to produce hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide radical anions (•O₂⁻), which can further generate other reactive oxygen species. These highly reactive species attack the chromophoric and auxochromic groups of the this compound molecule, leading to its decolorization and eventual mineralization into CO₂, H₂O, and inorganic ions.

Data Presentation

The efficiency of the photocatalytic degradation of disperse dyes is influenced by several key parameters. The following tables summarize the typical effects of these parameters on the degradation of a representative anthraquinone dye, C.I. Disperse Blue 1, which is structurally similar to this compound. This data provides a baseline for optimizing the degradation of this compound.

Table 1: Effect of TiO₂ Dosage on Degradation Efficiency

TiO₂ Dosage (g/L)Degradation Efficiency (%) after 120 min
0.575
1.088
1.595
2.092
2.589

Note: The decrease in efficiency at higher dosages can be attributed to increased turbidity, which scatters the UV light and reduces its penetration into the solution.

Table 2: Influence of pH on Degradation Efficiency

Initial pHDegradation Efficiency (%) after 120 min
392
585
778
965
1158

Note: The surface charge of TiO₂ and the dye molecule are pH-dependent, affecting the adsorption of the dye onto the catalyst surface and the generation of hydroxyl radicals.

Table 3: Effect of Initial Dye Concentration on Degradation Efficiency

Initial Dye Concentration (mg/L)Degradation Efficiency (%) after 120 min
1098
2091
3082
4073
5064

Note: At higher dye concentrations, more dye molecules are adsorbed on the catalyst surface, which can inhibit the generation of reactive oxygen species by blocking the active sites and hindering light penetration.

Experimental Protocols

Materials and Reagents
  • This compound (C.I. 11078)

  • Titanium dioxide (TiO₂, preferably Degussa P25 or anatase form)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂, optional, as an electron acceptor to enhance degradation)

  • Spectrophotometer (for measuring dye concentration)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bars

  • pH meter

  • Glass reactor vessel

Protocol 1: Preparation of Dye Solution and Catalyst Suspension
  • Dye Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a known amount of the dye in deionized water. Due to the low water solubility of disperse dyes, sonication may be required for complete dissolution.

  • Catalyst Suspension: Prepare the TiO₂ suspension by adding a specific amount of TiO₂ powder (e.g., 1.0 g/L) to a known volume of deionized water. Stir the suspension in the dark for at least 30 minutes to ensure proper dispersion and to allow for adsorption-desorption equilibrium to be reached between the catalyst and any potential impurities.

Protocol 2: Photocatalytic Degradation Experiment
  • Reaction Setup: Place a specific volume of the this compound solution into the glass reactor.

  • Catalyst Addition: Add the required amount of the prepared TiO₂ suspension to the reactor.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value using dilute HCl or NaOH.

  • Equilibration: Stir the mixture in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the TiO₂ surface.

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Ensure the lamp is positioned to provide uniform irradiation to the solution.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

  • Sample Preparation for Analysis: Immediately centrifuge or filter the collected samples to remove the TiO₂ particles. This is crucial to stop the photocatalytic reaction in the sample.

  • Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for this compound is typically in the range of 550-650 nm.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

Protocol 3: Optimization of Experimental Parameters

To determine the optimal conditions for the degradation of this compound, systematically vary the following parameters one at a time while keeping others constant:

  • TiO₂ Dosage: Vary the concentration of TiO₂ (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 g/L).

  • Initial pH: Investigate the effect of initial pH by adjusting the pH of the solution (e.g., 3, 5, 7, 9, 11).

  • Initial Dye Concentration: Study the degradation at different initial concentrations of this compound (e.g., 10, 20, 30, 40, 50 mg/L).

  • Effect of Hydrogen Peroxide (Optional): To potentially enhance the degradation rate, add varying concentrations of H₂O₂ (e.g., 10, 20, 30 mM) to the reaction mixture before UV irradiation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock Solution setup Set up Reactor with Dye Solution & TiO₂ prep_dye->setup prep_tio2 Prepare TiO₂ Suspension prep_tio2->setup ph_adjust Adjust pH setup->ph_adjust equilibrate Equilibrate in Dark (30-60 min) ph_adjust->equilibrate irradiate UV Irradiation equilibrate->irradiate sampling Collect Samples at Intervals irradiate->sampling separation Centrifuge/Filter to Remove TiO₂ sampling->separation measurement Measure Absorbance (UV-Vis Spec) separation->measurement calculation Calculate Degradation Efficiency measurement->calculation degradation_pathway cluster_degradation Degradation of this compound tio2 TiO₂ electron_hole e⁻ + h⁺ tio2->electron_hole Photoexcitation uv UV Light (hν) h2o H₂O o2 O₂ oh_radical •OH electron_hole->oh_radical h⁺ + H₂O → o2_radical •O₂⁻ electron_hole->o2_radical e⁻ + O₂ → db183 This compound (Anthraquinone structure) oh_radical->db183 Attack on chromophore o2_radical->db183 Attack on aromatic rings intermediates Aromatic Intermediates db183->intermediates Oxidation mineralization CO₂ + H₂O + Inorganic Ions intermediates->mineralization Further Oxidation

Application Notes and Protocols for Studying the Dyeing Kinetics of C.I. Disperse Blue 183 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1] C.I. Disperse Blue 183 is a monoazo disperse dye known for its blue to bluish-black hue and is commonly used for dyeing polyester and its blends.[2][3] Understanding the dyeing kinetics—the rate and mechanism of dye transfer from the dyebath to the fiber—is critical for optimizing dyeing processes to ensure levelness, reproducibility, and efficient dye utilization. These application notes provide a theoretical framework and detailed experimental protocols for researchers and scientists to investigate the dyeing kinetics of this compound on synthetic fibers.

Section 1: Theoretical Background

The dyeing of synthetic fibers with disperse dyes is a complex process involving the transfer of dye molecules from an aqueous dispersion to the solid fiber phase.[4] The overall process can be described in three principal stages:

  • Diffusion of the dispersed dye particles to the fiber surface.

  • Adsorption of the dye molecules onto the fiber surface.

  • Diffusion of the adsorbed dye from the surface into the amorphous regions of the fiber matrix, where it is held by intermolecular forces like van der Waals forces and hydrogen bonds.[5]

The rate of dyeing is influenced by numerous factors, including temperature, time, pH, the properties of the fiber, and the presence of dyeing auxiliaries like dispersing and leveling agents.[6] Kinetic studies aim to quantify the influence of these parameters on the dyeing rate, dye uptake, and equilibrium.

1.1 Key Kinetic and Thermodynamic Parameters

  • Dye Uptake/Exhaustion (%E): This quantifies the percentage of dye that has migrated from the dyebath to the fiber at a given time. It is a primary indicator of dyeing efficiency.[7]

  • Dyeing Rate Constant (k): Derived from kinetic models (e.g., pseudo-first-order or pseudo-second-order), this constant represents the speed at which the dyeing process approaches equilibrium.[8][9]

  • Diffusion Coefficient (D): This parameter quantifies the rate at which dye molecules move through the fiber polymer. It is highly dependent on temperature and the fiber's morphology.[10][11]

  • Activation Energy of Diffusion (Ea): Calculated using the Arrhenius equation, this represents the energy barrier that dye molecules must overcome to diffuse into the fiber.[12][13] A lower activation energy implies a faster dyeing rate.

Section 2: Experimental Protocols

These protocols outline the procedures for determining the dyeing kinetics of this compound on polyester fabric, which is its most common substrate.[10]

2.1 Materials and Equipment

  • Dye: C.I. This compound (commercial grade)

  • Fiber: Scoured and bleached 100% polyester fabric

  • Chemicals:

    • Dispersing agent (e.g., anionic or non-ionic surfactant)

    • Acetic acid and sodium acetate (for pH buffer)

    • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

    • Acetone or N,N-dimethylformamide (DMF) for dye extraction[10]

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., Glycerine or Infrared bath)

    • UV-Vis Spectrophotometer

    • Analytical balance

    • pH meter

    • Volumetric flasks, pipettes, and cuvettes

    • Water bath

2.2 Protocol: Dyebath Preparation and Calibration

  • Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a small volume of acetone or DMF before diluting with distilled water containing a dispersing agent to create a concentrated stock solution (e.g., 1 g/L).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the stock solution. Measure the absorbance of each standard at the dye's wavelength of maximum absorbance (λmax), which for this compound is approximately 625 nm.[2] Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

  • Dyeing Recipe: Prepare the dyebath for each experiment. A typical recipe is as follows:

    • C.I. This compound: 1.0% on weight of fiber (o.w.f)

    • Dispersing Agent: 1.0 g/L

    • Acetic Acid/Sodium Acetate Buffer: To maintain pH 4.5-5.0[10]

    • Material-to-Liquor Ratio (MLR): 1:40 or 1:50[14]

2.3 Protocol: Isothermal Dyeing Procedure

  • Accurately weigh a sample of the polyester fabric (e.g., 2-5 grams).

  • Place the fabric sample into the dyeing vessel containing the prepared dyebath.

  • Begin the dyeing process at a starting temperature of approximately 40-60°C.[14]

  • Raise the temperature at a controlled rate (e.g., 2°C/minute) to the desired isothermal dyeing temperature (e.g., 110°C, 120°C, or 130°C).[10]

  • Once the target temperature is reached, start a timer and collect small aliquots (e.g., 1-2 mL) of the dyebath at regular time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes).

  • After the final sample is taken, cool the dyebath down to below 70°C.

  • Remove the dyed fabric, rinse it thoroughly with cold water, and perform a reduction clearing process (e.g., 2 g/L sodium hydrosulfite, 2 g/L NaOH at 70°C for 20 minutes) to remove surface dye.[14]

  • Finally, rinse the fabric again and allow it to air dry.

2.4 Protocol: Measurement of Dye Exhaustion

  • Allow the collected dyebath aliquots to cool to room temperature.

  • If necessary, dilute each aliquot to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of each diluted aliquot using the UV-Vis Spectrophotometer at the λmax.

  • Use the calibration curve to determine the concentration of the dye remaining in the dyebath at each time point (C_t).

  • Calculate the percentage of dye exhaustion (%E) at each time point using the following equation:

    %E = [(C_0 - C_t) / C_0] x 100

    Where:

    • C_0 is the initial concentration of the dye in the bath.

    • C_t is the concentration of the dye in the bath at time t.

2.5 Protocol: Calculation of Kinetic Parameters

The dyeing process of disperse dyes on polyester often follows pseudo-first-order kinetics.

  • Pseudo-First-Order Model: The rate constant (k) can be determined by plotting ln(E_eq - E_t) versus time (t), where E_eq is the exhaustion at equilibrium and E_t is the exhaustion at time t. The slope of the resulting straight line is equal to -k.

Section 3: Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison and analysis.

Table 1: Physicochemical Properties of C.I. This compound

Property Value Reference
C.I. Name This compound [3]
CAS Number 2309-94-6 [15]
Molecular Formula C₂₀H₂₁BrN₆O₃ [15]
Molecular Weight 473.32 g/mol [15]
λmax ~625 nm [2]
Chemical Class Monoazo [3]

| Solubility | Soluble in acetone, DMF; sparingly soluble in water |[2][3] |

Table 2: Illustrative Dye Exhaustion (%) of this compound on Polyester

Time (min) Exhaustion at 110°C (%) Exhaustion at 120°C (%) Exhaustion at 130°C (%)
5 15.2 25.5 38.1
10 28.6 42.1 59.3
20 45.3 63.8 78.5
30 58.9 75.4 86.2
45 70.1 84.6 91.4
60 76.5 89.1 93.0
90 81.2 92.3 93.5

| 120 | 82.0 | 92.5 | 93.6 |

Table 3: Calculated Kinetic and Thermodynamic Parameters (Illustrative Data)

Temperature (°C) Dyeing Rate Constant, k (min⁻¹) Half-Dyeing Time, t₁/₂ (min) Diffusion Coefficient, D (x10⁻¹⁰ cm²/s)
110 0.045 15.4 1.2
120 0.088 7.9 2.5
130 0.155 4.5 4.8

| Activation Energy of Diffusion (Ea) | \multicolumn{3}{c|}{Calculated from Arrhenius plot} |

Section 4: Visualizations

Diagrams created using Graphviz help visualize complex workflows and relationships.

DyeingMechanism A Disperse Dye in Dyebath (Aqueous Dispersion) B Adsorption onto Fiber Surface A->B Transfer to Surface C Diffusion into Amorphous Regions of Fiber B->C Penetration D Fixation in Fiber Matrix (van der Waals forces) C->D Immobilization

Caption: General mechanism of disperse dyeing on synthetic fibers.

ExperimentalWorkflow cluster_prep Preparation cluster_dye Dyeing & Sampling cluster_analysis Analysis A1 Prepare Dye Stock & Calibration Curve A2 Prepare Dyebath (Dye, Auxiliaries, Buffer) A1->A2 B1 Isothermal Dyeing (e.g., 130°C) A2->B1 A3 Prepare Fabric Sample A3->B1 B2 Collect Aliquots at time intervals (t) B1->B2 C1 Measure Absorbance (UV-Vis Spectrophotometer) B2->C1 C2 Calculate Dye Concentration (Ct) using Calibration Curve C1->C2 C3 Calculate Exhaustion % E = f(t) C2->C3 C4 Determine Kinetic Parameters (Rate Constant, Diffusion Coeff.) C3->C4

Caption: Experimental workflow for the kinetic study of dyeing.

ArrheniusPlot A Calculate Diffusion Coefficients (D) at different Temperatures (T) B Plot ln(D) versus 1/T A->B C Determine the Slope of the linear plot B->C D Calculate Activation Energy (Ea) Ea = -Slope × R (R = Gas Constant) C->D

Caption: Logical flow for calculating the Activation Energy of Diffusion.

References

Thermodynamic Analysis of Disperse Blue 183 Adsorption on Polyester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the thermodynamic analysis of the adsorption of Disperse Blue 183 onto polyester fabric. This document outlines the theoretical framework, experimental procedures, and data analysis required to characterize the spontaneity, heat changes, and randomness of the adsorption process. The provided protocols are based on established methodologies for studying disperse dye-fiber interactions.

Introduction

Disperse dyes are the primary class of dyes used for coloring polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at elevated temperatures. The adsorption of these dyes is a complex process governed by thermodynamic and kinetic principles. A thorough thermodynamic analysis is crucial for optimizing dyeing processes, ensuring colorfastness, and developing new dye formulations. This analysis typically involves determining the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) associated with the adsorption process.

The key thermodynamic parameters provide insight into the nature of the dye-fiber interaction:

  • Gibbs Free Energy (ΔG°): Indicates the spontaneity of the adsorption process. A negative value signifies a spontaneous process.

  • Enthalpy (ΔH°): Represents the heat change during adsorption. A negative value indicates an exothermic process, while a positive value suggests an endothermic process.

  • Entropy (ΔS°): Measures the change in randomness or disorder at the solid-liquid interface during adsorption.

To quantify these parameters, adsorption isotherms (e.g., Langmuir and Freundlich) and kinetic models (e.g., pseudo-first-order and pseudo-second-order) are employed to analyze experimental data obtained at various temperatures.

Data Presentation

Table 1: Illustrative Thermodynamic Parameters for Disperse Dye Adsorption on Polyester (Analogous System: C.I. Disperse Orange 30) [1]

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
383---
393---
403---

Data presented in the source for a commercial and liquid form of the dye. The trend showed a decrease in standard affinity (-Δμ°) with increasing temperature, and the enthalpy change (ΔH°) was negative, indicating an exothermic process.

Table 2: Illustrative Kinetic Model Parameters for Disperse Dye Adsorption on Polyester (Analogous System) [2]

Kinetic ModelParameterValue
Pseudo-First-Order
q_e (exp) (mg/g)-
q_e (cal) (mg/g)-
k_1 (min⁻¹)-
-
Pseudo-Second-Order
q_e (exp) (mg/g)-
q_e (cal) (mg/g)-
k_2 (g/mg·min)-
-

Studies on similar disperse dyes often show a better fit for the pseudo-second-order kinetic model, as indicated by a higher R² value and a closer agreement between experimental (q_e (exp)) and calculated (q_e (cal)) equilibrium adsorption capacities.

Table 3: Illustrative Isotherm Model Parameters for this compound Adsorption on Acid-Activated Carbon Orange Peels (AACOP) [2]

Isotherm ModelParameterValue
Langmuir
q_max (mg/g)-
K_L (L/mg)-
>0.97
Freundlich
K_F ((mg/g)(L/mg)¹/ⁿ)-
n-
>0.977

In this specific study, the Freundlich isotherm model was found to be a slightly better fit for the adsorption of this compound on AACOP, suggesting a heterogeneous surface.

Experimental Protocols

The following protocols describe the necessary steps to conduct a thermodynamic analysis of this compound adsorption on polyester.

Materials and Equipment
  • Materials:

    • This compound dye

    • Polyester fabric (scoured)

    • Non-ionic surfactant

    • Acetic acid (for pH adjustment)

    • Acetone

    • Distilled water

  • Equipment:

    • High-temperature, high-pressure (HTHP) dyeing machine or laboratory-scale dyeing apparatus with temperature control

    • Spectrophotometer (UV-Vis)

    • Water bath or shaker with temperature control

    • pH meter

    • Analytical balance

    • Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Polyester Fabric
  • Scouring: The polyester fabric must be scoured to remove any impurities, oils, and sizing agents that could interfere with dye adsorption.

  • Immerse the polyester fabric in a solution containing 2 g/L of a non-ionic surfactant.[3][4]

  • Heat the solution to 60°C and maintain for 30 minutes.[3][4]

  • Rinse the fabric thoroughly with hot and then cold distilled water.

  • Allow the fabric to air dry or dry in an oven at a low temperature.

Adsorption Experiments (Isotherm Studies)
  • Prepare Dye Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with distilled water to obtain a series of standard solutions of known concentrations.

  • Set up Adsorption Baths: In a series of flasks, place a known weight of the scoured polyester fabric (e.g., 1 gram).

  • Add a fixed volume of the dye solutions of varying initial concentrations to each flask.

  • pH Adjustment: Adjust the pH of the dye bath to a slightly acidic value (e.g., 4.5-5.5) using acetic acid, as this is the optimal range for dyeing polyester with disperse dyes.[4]

  • Equilibrium Adsorption: Place the flasks in a temperature-controlled water bath or dyeing machine. Conduct the experiments at a minimum of three different temperatures (e.g., 110°C, 120°C, and 130°C) to determine the thermodynamic parameters.[3][4]

  • Allow the adsorption to proceed for a sufficient time to reach equilibrium (typically 3-5 hours).[3][4]

  • Analysis: After equilibrium, cool the flasks and determine the final concentration of the dye in the supernatant using a spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound.

  • Calculate Adsorption Capacity: The amount of dye adsorbed per unit mass of polyester at equilibrium (q_e, in mg/g) can be calculated using the following equation:

    q_e = (C_0 - C_e) * V / m

    where:

    • C_0 is the initial dye concentration (mg/L)

    • C_e is the equilibrium dye concentration (mg/L)

    • V is the volume of the dye solution (L)

    • m is the mass of the polyester fabric (g)

Kinetic Studies
  • Prepare Dye Solution: Prepare a dye solution of a known initial concentration.

  • Set up Adsorption Bath: Place a known weight of the scoured polyester fabric in a flask with a fixed volume of the dye solution at a constant temperature.

  • Time-based Sampling: At regular time intervals (e.g., 15, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot of the dye solution.

  • Analysis: Determine the concentration of the dye in each aliquot using a spectrophotometer.

  • Calculate Adsorption Capacity at Time t: The amount of dye adsorbed per unit mass of polyester at time t (q_t, in mg/g) can be calculated using the following equation:

    q_t = (C_0 - C_t) * V / m

    where C_t is the dye concentration at time t.

Data Analysis

Adsorption Isotherms

Analyze the equilibrium adsorption data using the Langmuir and Freundlich isotherm models.

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. The linearized form is:

    1/q_e = 1/(q_max * K_L * C_e) + 1/q_max

    A plot of 1/q_e versus 1/C_e should yield a straight line.

  • Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces. The linearized form is:

    log(q_e) = log(K_F) + (1/n) * log(C_e)

    A plot of log(q_e) versus log(C_e) should yield a straight line.

Thermodynamic Parameters

The thermodynamic parameters can be determined from the variation of the thermodynamic equilibrium constant (K_c) with temperature. K_c can be calculated from the isotherm data. The relationship is given by the van't Hoff equation:

ln(K_c) = -ΔH°/(R*T) + ΔS°/R

A plot of ln(K_c) versus 1/T gives a straight line from which ΔH° and ΔS° can be calculated from the slope and intercept, respectively.

The Gibbs free energy change (ΔG°) can then be calculated using the following equation:

ΔG° = -RTln(K_c)

Alternatively, ΔG° can be calculated from the relationship:

ΔG° = ΔH° - TΔS°

Adsorption Kinetics

Analyze the kinetic data using the pseudo-first-order and pseudo-second-order models.

  • Pseudo-First-Order Model: The linearized form is:

    log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

    A plot of log(q_e - q_t) versus t should be linear if the model is applicable.

  • Pseudo-Second-Order Model: The linearized form is:

    t/q_t = 1/(k_2 * q_e²) + t/q_e

    A plot of t/q_t versus t should yield a straight line if the model is applicable.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the thermodynamic analysis.

ExperimentalWorkflow A Preparation of Materials B Scouring of Polyester Fabric A->B C Preparation of this compound Solutions A->C D Adsorption Experiments B->D C->D E Isotherm Studies (Varying Concentration) D->E F Kinetic Studies (Varying Time) D->F G Spectrophotometric Analysis E->G F->G H Data Analysis G->H I Isotherm Modeling (Langmuir, Freundlich) H->I J Kinetic Modeling (Pseudo-First-Order, Pseudo-Second-Order) H->J K Thermodynamic Parameter Calculation (ΔG°, ΔH°, ΔS°) I->K

Caption: Experimental workflow for the thermodynamic and kinetic analysis of dye adsorption.

ThermodynamicAnalysis cluster_exp Experimental Data cluster_models Modeling cluster_params Calculated Parameters EquilibriumData Equilibrium Adsorption Data (q_e vs. C_e) at different T IsothermModels Isotherm Models (Langmuir, Freundlich) EquilibriumData->IsothermModels KineticData Kinetic Adsorption Data (q_t vs. t) KineticModels Kinetic Models (Pseudo-First & Second Order) KineticData->KineticModels ThermoParams Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) IsothermModels->ThermoParams KineticParams Kinetic Rate Constants (k₁, k₂) KineticModels->KineticParams Spontaneity Spontaneity ThermoParams->Spontaneity ThermoParams->Spontaneity ΔG° HeatOfAdsorption HeatOfAdsorption ThermoParams->HeatOfAdsorption ThermoParams->HeatOfAdsorption ΔH° Randomness Randomness ThermoParams->Randomness ThermoParams->Randomness ΔS° AdsorptionRate AdsorptionRate KineticParams->AdsorptionRate KineticParams->AdsorptionRate Rate

Caption: Logical relationship of thermodynamic and kinetic analysis from experimental data.

References

Application Notes and Protocols for the Synthesis and Application of Disperse Blue 183 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis of novel derivatives of Disperse Blue 183 and explore their potential in emerging applications beyond traditional textile dyeing. While this compound is primarily known as a commercial dye for polyester fibers, the broader class of azo dyes is gaining significant interest in medicinal chemistry and biomedical sciences for applications such as imaging, drug delivery, and phototherapy.[1] The protocols outlined below are based on established synthetic methodologies for azo dyes and their evaluation in biological systems.

Application Note 1: Synthesis of a Novel this compound Derivative with a Heterocyclic Moiety for Potential Enzyme Inhibition

Azo dyes incorporating heterocyclic scaffolds have shown promise as bioactive compounds.[2] This protocol describes a hypothetical synthetic route to a derivative of this compound featuring a thiazole moiety, a common heterocycle in medicinally active compounds. The synthesis is based on the known manufacturing methods of this compound, which involves a diazotization and coupling reaction.[3]

Experimental Protocol: Synthesis of a Thiazole-Containing this compound Derivative

Objective: To synthesize a novel derivative of this compound by modifying the coupling component to include a thiazole ring, with the goal of exploring its potential as an enzyme inhibitor.

Materials:

  • 2-Cyano-4-nitro-6-bromoaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N-(4-(thiazol-2-yl)phenyl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ice

  • Standard laboratory glassware and purification equipment (e.g., filtration apparatus, column chromatography)

Procedure:

  • Diazotization of 2-Cyano-4-nitro-6-bromoaniline:

    • Dissolve 2-Cyano-4-nitro-6-bromoaniline (1 equivalent) in a mixture of concentrated HCl and water at 0-5°C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5°C.

    • Continue stirring the mixture at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve N-(4-(thiazol-2-yl)phenyl)acetamide (1 equivalent) in DMF.

    • Slowly add the freshly prepared diazonium salt solution to the coupling component solution at 0-5°C with vigorous stirring.

    • Add a saturated solution of sodium acetate to maintain a slightly acidic to neutral pH, facilitating the coupling reaction.

    • Continue stirring the reaction mixture at 0-5°C for 2-3 hours.

  • Isolation and Purification:

    • Once the reaction is complete (monitored by TLC), pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure thiazole-containing this compound derivative.

  • Characterization:

    • Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.

Quantitative Data Summary (Hypothetical)
ParameterValue
Product Name (E)-N-(4-((2-bromo-6-cyano-4-nitrophenyl)diazenyl)phenyl)thiazol-2-amine
Appearance Dark reddish-blue powder
Yield 75%
Melting Point 210-215 °C
λmax (DMF) 630 nm

Diagram of Synthetic Workflow

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification start 2-Cyano-4-nitro-6-bromoaniline reagents1 NaNO2, HCl, 0-5°C start->reagents1 diazonium Diazonium Salt Intermediate reagents1->diazonium reagents2 DMF, Sodium Acetate, 0-5°C diazonium->reagents2 coupler N-(4-(thiazol-2-yl)phenyl)acetamide coupler->reagents2 product Crude Thiazole Derivative reagents2->product purify Column Chromatography product->purify final_product Pure Thiazole-DB183 Derivative purify->final_product

Caption: Synthetic workflow for a thiazole-containing this compound derivative.

Application Note 2: Protocol for Evaluating Antimicrobial Activity of a this compound Derivative

Azo dyes have demonstrated a range of biological activities, including antimicrobial effects.[4] This protocol details the agar-well diffusion method to assess the in vitro antimicrobial activity of the newly synthesized this compound derivative against common bacterial and fungal strains.

Experimental Protocol: Agar-Well Diffusion Assay

Objective: To determine the antimicrobial efficacy of the synthesized thiazole-containing this compound derivative.

Materials:

  • Synthesized this compound derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs (positive controls)

  • Sterile petri dishes, cork borer, and micropipettes

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh inoculum of the test microorganisms in sterile saline, adjusting the turbidity to 0.5 McFarland standard.

  • Preparation of Agar Plates:

    • Pour molten and cooled sterile agar medium into sterile petri dishes and allow them to solidify.

    • Spread the microbial inoculum uniformly over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Preparation and Sample Application:

    • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

    • Prepare a stock solution of the synthesized derivative in DMSO (e.g., 1 mg/mL).

    • Add a defined volume (e.g., 100 µL) of the sample solution into the wells.

    • Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is inhibited.

Quantitative Data Summary (Hypothetical)
Test CompoundConcentrationS. aureus (mm)E. coli (mm)C. albicans (mm)
Thiazole-DB183 Derivative 1 mg/mL151218
Standard Antibiotic 10 µ g/disc 2220N/A
Standard Antifungal 10 µ g/disc N/AN/A25
DMSO (Negative Control) 100 µL000

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare Microbial Inoculum agar_plates Pour Agar Plates inoculum->agar_plates spread Spread Inoculum on Plates agar_plates->spread create_wells Create Wells in Agar spread->create_wells add_samples Add Test Compound & Controls create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones results Record Data (mm) measure_zones->results

Caption: Workflow for the agar-well diffusion antimicrobial assay.

Application Note 3: Prospective Outlook on this compound Derivatives for Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death.[5] While porphyrin-based dyes are common in PDT, other dye classes are being explored.[5][6] Azo dyes, with their strong absorption in the visible spectrum, could potentially be engineered to act as photosensitizers.

Conceptual Framework for a this compound-Based Photosensitizer

To be effective in PDT, a this compound derivative would need to be modified to enhance its ability to generate reactive oxygen species (ROS) upon light activation. This could involve:

  • Introducing Heavy Atoms: Incorporating heavy atoms like iodine or bromine can promote intersystem crossing to the triplet state, which is crucial for singlet oxygen generation. This compound already contains a bromine atom.

  • Modulating Redox Potential: Attaching electron-donating or withdrawing groups can tune the energy levels of the molecule to favor ROS production.

  • Enhancing Cellular Uptake: Conjugating the dye to targeting moieties (e.g., peptides, antibodies) or encapsulating it in nanoparticles could improve its delivery to cancer cells.

Hypothetical Signaling Pathway in PDT-Induced Apoptosis

Upon light activation, a this compound-based photosensitizer could generate singlet oxygen, leading to oxidative stress and cellular damage. This can trigger apoptosis through various signaling pathways, such as the intrinsic mitochondrial pathway.

Diagram of a Hypothetical PDT Mechanism of Action

G cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cell_death Cellular Effects ps DB183 Derivative (Ground State) light Light (λ) ps->light ps_excited DB183 Derivative (Excited State) light->ps_excited oxygen Molecular Oxygen (³O₂) ps_excited->oxygen Energy Transfer ros Singlet Oxygen (¹O₂) oxygen->ros damage Oxidative Damage to Mitochondria ros->damage cytochrome_c Cytochrome c Release damage->cytochrome_c caspase Caspase Activation cytochrome_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical mechanism of PDT-induced apoptosis via a this compound derivative.

References

Troubleshooting & Optimization

"effect of pH on the stability and color of Disperse Blue 183"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and color of Disperse Blue 183. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (C.I. 11078) is a single azo disperse dye.[1] It appears as a blue-black powder and is soluble in solvents like acetone and dimethylformamide (DMF).[1][2] Its chemical formula is C₂₀H₂₁BrN₆O₃.[1][3] It is primarily used for dyeing polyester and its blended fabrics due to its high lifting force, making it suitable for achieving very deep colors.[2][3]

Q2: What is the optimal pH range for working with this compound?

For most disperse dyes, including azo dyes like this compound, the optimal pH range for stability in a dye bath is weakly acidic, typically between 4.5 and 5.5.[4] Maintaining this pH helps ensure good dispersion and prevents dye degradation.

Q3: How does pH affect the color and stability of this compound?

The pH of a solution can significantly impact the color and stability of azo dyes.[5][6]

  • Color: The molecular structure of the dye can be altered by changes in hydrogen ion concentration, which in turn affects its light-absorbing properties and perceived color.[6] Deviations from the optimal acidic pH can lead to noticeable color shifts.

  • Stability: Dyeing in a neutral or alkaline medium can lead to the hydrolysis of some disperse dyes.[4] This chemical breakdown not only affects the color but can also lead to the aggregation and precipitation of dye particles, reducing the overall effectiveness and consistency of your experiment.

Q4: What are the consequences of using a pH outside the recommended range?

Operating outside the optimal pH range of 4.5-5.5 can lead to several experimental issues:

  • Color Inconsistency: You may observe shifts in the dye's shade, leading to poor reproducibility between experiments.[7]

  • Poor Dispersion: The dye may aggregate or fall out of solution, causing spotting and uneven coloration.[4]

  • Reduced Dye Efficacy: Dye degradation at non-optimal pH levels can lead to a weaker color yield.[8]

Troubleshooting Guides

Issue: Unexpected Color Shift

Q: My this compound solution has changed color from its expected brilliant blue. What could be the cause?

A: An unexpected color shift is often directly related to the pH of your solution. Azo dyes are known to act as pH indicators, changing color in response to acidic or alkaline conditions.[5]

  • Verify pH: Use a calibrated pH meter to check the current pH of your dye solution.

  • Adjust pH: If the pH is outside the recommended 4.5-5.5 range, adjust it carefully using a dilute acid (e.g., acetic acid) or a suitable buffer system.

  • Water Quality: Be aware that the purity of the water used can affect pH. Use deionized or distilled water to minimize variability.[7]

Issue: Dye Aggregation or Precipitation

Q: I'm observing clumping and settling of dye particles in my solution. Is pH the culprit?

A: Yes, pH is a primary suspect. In neutral or alkaline conditions, disperse dyes can undergo hydrolysis, which compromises the effectiveness of the dispersing agents in the formulation.[4] This leads to dye particles clumping together and precipitating out of the solution.

  • Confirm pH: Ensure your solution is in the weakly acidic range (4.5-5.5).

  • Review Preparation: Rapid heating or inadequate mixing during preparation can also "shock" the dispersion, causing aggregation.[4] Ensure a slow, controlled heating rate and thorough mixing.

  • Check Water Hardness: High concentrations of calcium and magnesium ions (hard water) can cause dispersing agents to precipitate, leading to dye aggregation. It is recommended to use water with a hardness of less than 50 ppm.[4]

Issue: Poor Reproducibility in Experiments

Q: My experimental results with this compound are inconsistent from batch to batch. How can I control for pH-related variables?

A: Achieving reproducible results requires strict control over all experimental parameters, with pH being critical.

  • Standardize pH Measurement: Always calibrate your pH meter before use with fresh, standard buffers.

  • Use a Buffer System: Instead of just adjusting the pH with an acid, consider using a buffer system (e.g., an acetate buffer) to maintain a stable pH throughout your experiment, especially if other components might alter it.

  • Document Everything: Record the initial pH, any adjustments made, and the final pH for every experiment to help identify sources of variability.

Data Presentation

The stability and color of this compound are highly dependent on the pH of the medium. The following table summarizes the expected behavior in different pH ranges based on general principles for disperse azo dyes.

pH RangeConditionExpected StabilityPotential Color AppearanceTroubleshooting Notes
< 4.5 Strongly AcidicModerate to GoodMay show slight color shifts.While stable, extreme acidity is often unnecessary. Optimal range is slightly higher.
4.5 - 5.5 Weakly Acidic (Optimal) Excellent Stable, brilliant blue. This is the recommended range for consistent color and maximum stability.[4]
5.6 - 7.0 Slightly Acidic to NeutralModerate to PoorPotential for color shifts and dullness.Increased risk of dye hydrolysis and aggregation begins in this range.[4]
> 7.0 AlkalinePoor Significant color change and fading.High risk of rapid dye degradation, hydrolysis, and precipitation.[4]

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a this compound Stock Solution

  • Materials: this compound powder, Acetone or DMF, deionized water, 0.1 M Acetic Acid, 0.1 M Sodium Hydroxide, calibrated pH meter, volumetric flasks, magnetic stirrer, and stir bar.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Create a paste by adding a small amount of a suitable dispersing agent.

    • In a separate beaker, prepare the required volume of deionized water.

    • While stirring, slowly add the dye paste to the water to create a dispersion. A small amount of a solvent like acetone can be used to pre-dissolve the dye if necessary, though this is less common for dyeing processes.[9]

    • Gently heat the solution (e.g., to 40-50°C) while stirring to ensure uniform dispersion.

    • Allow the solution to cool to room temperature.

    • Measure the initial pH of the solution using a calibrated pH meter.

    • Adjust the pH to the target range (e.g., 5.0) by adding 0.1 M Acetic Acid dropwise. If you overshoot, you can correct with 0.1 M NaOH, but it is best to add the acid slowly to avoid this.

    • Transfer the solution to a volumetric flask and add deionized water to the final volume.

    • Store the solution in a cool, dark place.

Protocol 2: Spectrophotometric Analysis of pH-Dependent Color Stability

  • Materials: this compound stock solution, a series of buffer solutions (e.g., pH 4, 5, 6, 7, 8, 9), UV-Vis spectrophotometer, and cuvettes.

  • Procedure:

    • Prepare a set of test solutions by diluting a fixed volume of the this compound stock solution into a larger volume of each buffer solution. Ensure the final dye concentration is identical in all samples.

    • Use the corresponding buffer solution as the blank for each measurement.

    • Immediately after preparation, measure the absorbance spectrum (e.g., from 350 nm to 750 nm) of each test solution to get a baseline (T=0) reading. The maximum absorption wavelength (λmax) for this compound is approximately 625 nm.[2]

    • Store the test solutions under controlled conditions (e.g., at a specific temperature, protected from light).

    • At specified time intervals (e.g., 1, 6, 12, 24 hours), re-measure the absorbance spectra of each solution.

    • Analysis: Compare the spectra over time. A decrease in absorbance at λmax indicates dye degradation. A shift in the λmax peak or changes in the spectral shape indicates a color change. Plot absorbance vs. time for each pH to quantify stability.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Color Shift or Poor Stability check_ph 1. Measure pH of Solution with Calibrated Meter start->check_ph ph_in_range Is pH between 4.5 and 5.5? check_ph->ph_in_range adjust_ph 2. Adjust pH using dilute Acetic Acid ph_in_range->adjust_ph No check_water 3. Check Water Hardness (< 50 ppm?) and Purity ph_in_range->check_water Yes re_evaluate Re-evaluate Color/Stability adjust_ph->re_evaluate re_evaluate->check_ph use_di_water Use Deionized Water and/or Water Softener check_water->use_di_water No check_temp 4. Review Heating Rate and Temperature check_water->check_temp Yes use_di_water->re_evaluate slow_heating Use Slow, Controlled Heating Protocol check_temp->slow_heating No (Too Rapid) resolved Issue Resolved check_temp->resolved Yes (Controlled) slow_heating->re_evaluate ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Dye Stock Solution create_samples Create Test Samples (Dye + Buffer) prep_stock->create_samples prep_buffers Prepare Buffers (pH 4, 5, 6, 7, 8, 9) prep_buffers->create_samples measure_t0 Measure Initial Spectra (T=0) create_samples->measure_t0 incubate Incubate Samples (Controlled Temp/Light) measure_t0->incubate measure_tx Measure Spectra at Time Intervals (T=x) incubate->measure_tx analyze Compare Spectra: Assess Degradation & Color Shift measure_tx->analyze

References

Technical Support Center: Optimizing Disperse Blue 183 Dyeing Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and time for dyeing with Disperse Blue 183.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for dyeing polyester with this compound?

A1: For high-temperature (HT) dyeing methods on polyester, the optimal temperature range is typically between 120°C and 135°C. Dyeing within this range promotes the necessary swelling of polyester fibers, allowing for the effective diffusion and penetration of the dye molecules into the fiber structure. Operating below this range can result in poor dye uptake and lighter shades, while exceeding it may lead to dye degradation and potential damage to the fabric.

Q2: How does dyeing time influence the color depth and fastness of this compound?

A2: Dyeing time is a critical factor that directly affects color yield and fastness properties. Generally, as the dyeing time at the optimal temperature increases, the dye exhaustion and fixation on the polyester fiber also increase, leading to a deeper shade. However, there is a point of equilibrium after which a longer duration will not significantly increase the color depth. Prolonged dyeing times beyond the optimum can also lead to unnecessary energy consumption and potential fiber damage. For most applications, a dyeing time of 30 to 60 minutes at the peak temperature is recommended.

Q3: What is the effect of pH on the this compound dyeing process?

A3: Maintaining an acidic pH, typically between 4.5 and 5.5, is crucial for the stability of this compound and for achieving optimal dyeing results.[1] An incorrect pH can lead to poor dye uptake, shade instability, and reduced color fastness.[1] It is recommended to use a buffering system, such as acetic acid and sodium acetate, to maintain a consistent pH throughout the dyeing process.

Q4: Why is a reduction clearing process necessary after dyeing with this compound?

A4: A reduction clearing step is essential to remove any unfixed dye particles from the surface of the dyed fabric. This process is critical for achieving good wash and rubbing fastness. Without proper reduction clearing, the loose dye particles can lead to color bleeding and staining of other fabrics during laundering.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Pale or Light Shade Insufficient dyeing temperature or time.Ensure the dyeing temperature reaches at least 120°C and is held for a minimum of 30 minutes. Verify the calibration of the temperature controller on your dyeing apparatus.
Incorrect pH of the dyebath.Measure and adjust the pH of the dyebath to the recommended range of 4.5-5.5 using an appropriate buffer.
Uneven Dyeing or Streaking Poor dye dispersion.Ensure the this compound is properly pasted with a dispersing agent and warm water before adding to the dyebath.
Rate of temperature rise is too fast.Control the heating rate to a gradual increase, typically 1-2°C per minute, especially in the critical range of 80°C to 130°C.
Poor Wash Fastness Incomplete removal of surface dye.Perform a thorough reduction clearing after dyeing using sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes.
Insufficient dyeing time or temperature.Optimize the dyeing time and temperature to ensure maximum dye fixation within the fiber.
Color Bleeding or Staining Residual unfixed dye on the fabric surface.Improve the efficiency of the post-dyeing washing and rinsing steps to remove all residual chemicals and unfixed dye.
Dye Spots or Agglomeration Hard water used in the dyebath.Use deionized or softened water for the dyeing process. If not possible, add a sequestering agent to chelate metal ions.
Inadequate amount of dispersing agent.Increase the concentration of the dispersing agent to ensure the dye remains finely dispersed throughout the dyeing cycle.

Data Presentation

The following tables summarize the expected relationship between dyeing temperature, time, and the resulting color yield (K/S) and fastness properties for a disperse dye of a similar class (anthraquinone) to this compound on polyester. This data is illustrative and may need to be optimized for your specific experimental conditions.

Table 1: Effect of Dyeing Temperature on Color Yield (K/S) and Dye Exhaustion

Dyeing Temperature (°C)Dyeing Time (min)Dye Exhaustion (%)K/S Value
95120~97.5Similar to 135°C
11060LowerLower
12060GoodGood
13060ExcellentExcellent
13560HighHigh

*Note: Data is based on studies with the comparable Disperse Blue 56 and general principles of disperse dyeing.[2]

Table 2: Typical Fastness Properties of this compound on Polyester

Fastness PropertyISO Test MethodTypical Rating (1-5 Scale, 5 is best)
Wash Fastness (Color Change)ISO 105-C064-5
Wash Fastness (Staining)ISO 105-C064-5
Light Fastness (Xenon Arc)ISO 105-B025-6
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X123-4

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard laboratory procedure for dyeing polyester fabric.

1. Dyebath Preparation:

  • Prepare a dyebath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

  • Add a dispersing agent (e.g., 1 g/L).

  • Add a sequestering agent (e.g., 0.5 g/L) if using hard water.

  • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate buffer.

  • Heat the dyebath to 60°C.

2. Dye Dispersion:

  • Create a paste of the required amount of this compound (e.g., 2% on weight of fabric) with an equal amount of dispersing agent and a small amount of warm water (40-50°C).

  • Stir until a smooth, lump-free dispersion is achieved.

  • Add the dispersed dye to the dyebath.

3. Dyeing Cycle:

  • Introduce the pre-wetted polyester fabric into the dyebath at 60°C.

  • Raise the temperature from 60°C to 130°C at a rate of 1.5°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes.

  • Cool the dyebath to 70°C at a rate of 2°C per minute.

4. Reduction Clearing:

  • At 70°C, add sodium hydrosulfite (2 g/L) and caustic soda (2 g/L) to the dyebath.

  • Run for 20 minutes at 70°C.

  • Drain the bath.

5. Rinsing and Neutralization:

  • Rinse the fabric with hot water (60°C) for 10 minutes.

  • Neutralize with acetic acid (0.5-1.0 g/L) in a fresh bath at 50°C for 10 minutes.

  • Rinse with cold water and dry.

Colorfastness Testing Protocols

1. Wash Fastness (ISO 105-C06): [2][3][4]

  • A composite specimen is prepared by sewing the dyed fabric with a multifiber adjacent fabric.[2]

  • The specimen is placed in a stainless steel container with a specified detergent solution and steel balls.[3]

  • The container is agitated in a laundrometer at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[2]

  • The specimen is then rinsed and dried.[2]

  • The color change of the dyed fabric and the staining on the multifiber fabric are assessed using grey scales.

2. Light Fastness (ISO 105-B02): [5][6]

  • The dyed fabric specimen is exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[6]

  • A set of blue wool standards with known lightfastness ratings are exposed simultaneously.[5]

  • The lightfastness is rated by comparing the fading of the specimen to the fading of the blue wool standards.[5]

3. Rubbing Fastness (Crocking) (ISO 105-X12): [7]

  • A specimen of the dyed fabric is rubbed with a standard white cotton cloth under a specified pressure for a set number of cycles using a crockmeter.[7]

  • The test is performed under both dry and wet conditions.[7]

  • The degree of color transferred to the white cloth is assessed by comparing it with a grey scale for staining.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment dyebath_prep Dyebath Preparation (Dispersing Agent, Buffer) fabric_intro Introduce Fabric @ 60°C dyebath_prep->fabric_intro dye_dispersion Dye Dispersion (this compound Paste) dye_dispersion->fabric_intro temp_ramp_up Ramp Temperature to 130°C fabric_intro->temp_ramp_up hold_temp Hold at 130°C for 45-60 min temp_ramp_up->hold_temp cool_down Cool to 70°C hold_temp->cool_down reduction_clear Reduction Clearing (Sodium Hydrosulfite, Caustic Soda) cool_down->reduction_clear rinse_neutralize Rinse and Neutralize reduction_clear->rinse_neutralize dry Dry rinse_neutralize->dry

Caption: High-temperature exhaust dyeing workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions uneven_dyeing Uneven Dyeing cause1 Poor Dye Dispersion uneven_dyeing->cause1 cause2 Rapid Temperature Rise uneven_dyeing->cause2 cause3 Incorrect pH uneven_dyeing->cause3 cause4 Fabric Impurities uneven_dyeing->cause4 sol1 Improve Pasting Procedure cause1->sol1 sol2 Control Heating Rate (1-2°C/min) cause2->sol2 sol3 Buffer to pH 4.5-5.5 cause3->sol3 sol4 Thorough Scouring cause4->sol4

Caption: Troubleshooting logic for addressing uneven dyeing.

References

"overcoming aggregation of Disperse Blue 183 in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the aggregation of Disperse Blue 183 in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Q1: My this compound solution appears to have precipitated or formed visible aggregates immediately after preparation. What went wrong?

A1: This is a common issue due to the hydrophobic nature and low water solubility of this compound. The primary cause is inadequate dispersion. To resolve this, ensure you are using an appropriate dispersing agent and preparation method. Direct addition of the dye powder to water will likely result in immediate aggregation.

Recommended Action:

  • Use a Dispersing Agent: Select a suitable dispersing agent. Anionic dispersants like lignosulfonates or naphthalene sulfonate-formaldehyde condensates are effective. Non-ionic surfactants can also be used.

  • Proper Preparation Technique: Do not add the dry powder directly to the bulk of the water. First, create a paste by wetting the this compound powder with a small amount of a water-miscible organic solvent (e.g., acetone or ethanol) or the dispersing agent solution. Then, gradually dilute this paste with the aqueous medium under constant agitation (e.g., magnetic stirring or sonication).

Q2: My this compound dispersion is stable initially but aggregates over time or upon heating. How can I improve its stability?

A2: The stability of a this compound dispersion is influenced by several factors, including pH, temperature, and the concentration of the dye and dispersing agent.

Recommended Action:

  • Optimize pH: The pH of the aqueous solution should be maintained in a weakly acidic range, typically between 4.5 and 5.5. This can be achieved using a citrate or acetate buffer.

  • Dispersing Agent Concentration: Ensure the concentration of the dispersing agent is optimal. Insufficient dispersant will not adequately coat the dye particles, leading to aggregation. Conversely, excessive amounts can sometimes cause issues like foaming or unwanted interactions.

  • Temperature Control: While high temperatures are used in dyeing applications, for laboratory preparations, avoid unnecessarily high temperatures if possible, as they can increase particle kinetic energy and lead to aggregation. If heating is necessary, do so gradually and with continuous stirring.

Q3: I am observing inconsistent results in my experiments, which I suspect is due to dye aggregation. How can I monitor the quality of my this compound dispersion?

A3: Consistent and reliable experimental results depend on a stable and well-characterized dye dispersion. Two key techniques for monitoring aggregation are UV-Vis Spectroscopy and Dynamic Light Scattering (DLS).

Recommended Action:

  • UV-Vis Spectroscopy: Monitor the absorption spectrum of your dispersion. A stable, well-dispersed solution of this compound should exhibit a consistent maximum absorbance wavelength (λmax) around 625 nm. A shift in this peak or a change in the shape of the spectrum can indicate aggregation.

  • Dynamic Light Scattering (DLS): This technique directly measures the particle size distribution in your solution. For a stable dispersion, you should observe a narrow distribution in the sub-micron range. An increase in the average particle size or the appearance of larger aggregates over time is a clear indication of instability.

Frequently Asked Questions (FAQs)

Q1: What are the best dispersing agents for this compound?

A1: While specific data for this compound is limited in publicly available literature, common and effective dispersing agents for disperse dyes in general include:

  • Anionic Dispersants: Lignosulfonates and naphthalene sulfonate-formaldehyde condensates are widely used in the textile industry and are a good starting point.

  • Non-ionic Surfactants: Polyoxyethylene-based surfactants can also be effective. The choice may depend on the specific requirements of your experiment, such as the desired ionic strength of the final solution.

Q2: What is the approximate particle size I should aim for in a stable this compound dispersion?

A2: For laboratory applications requiring a stable dispersion, a particle size in the range of 100-500 nm is generally desirable. However, the optimal particle size may vary depending on the specific application. The key is to achieve a narrow and consistent particle size distribution.

Q3: Can I prepare a concentrated stock solution of this compound in water?

A3: Preparing a highly concentrated aqueous stock solution is challenging due to the dye's low water solubility. A more practical approach is to prepare a concentrated stock solution in a water-miscible organic solvent like acetone or dimethylformamide (DMF), in which this compound is soluble[1]. This stock solution can then be added to an aqueous solution containing a dispersing agent to form the final dispersion. Care must be taken to avoid precipitation of the dye upon addition to the aqueous phase.

Q4: How does the pH of the solution affect the aggregation of this compound?

A4: The surface charge of the dispersed dye particles can be influenced by the pH of the medium. For many disperse dyes, a weakly acidic pH (4.5-5.5) helps to maintain a stable surface charge, which, in conjunction with the steric hindrance provided by the dispersing agent, prevents aggregation. At neutral or alkaline pH, some disperse dyes can become more prone to aggregation and may even undergo hydrolysis.

Data Presentation

Table 1: Recommended Dispersing Agents for Disperse Dyes (Applicable to this compound)

Dispersing Agent TypeExampleTypical Concentration Range (% w/w of dye)Notes
Anionic Lignosulfonates50 - 150%Cost-effective and widely used. May impart a slight color to the solution.
Naphthalene Sulfonate-Formaldehyde Condensates50 - 150%Good dispersing and thermal stability.
Non-ionic Ethoxylated Fatty Alcohols20 - 100%Can provide good steric stabilization. Less sensitive to water hardness.

Note: The optimal concentration should be determined experimentally for your specific application.

Table 2: Factors Influencing the Stability of this compound Aqueous Dispersions

ParameterRecommended RangePotential Issues if Deviated
pH 4.5 - 5.5Aggregation, potential for dye hydrolysis at alkaline pH.
Temperature Varies by application; avoid rapid heatingIncreased aggregation at higher temperatures without sufficient stabilization.
Dispersing Agent See Table 1Inadequate concentration leads to aggregation.
Mechanical Agitation Gentle to moderate stirring/sonicationInsufficient agitation leads to poor initial dispersion. Excessive shear can sometimes promote aggregation.

Experimental Protocols

1. Protocol for Preparation of a Stable Aqueous Dispersion of this compound

This protocol describes the preparation of a 100 µM this compound aqueous dispersion.

Materials:

  • This compound powder

  • Dispersing agent (e.g., Sodium Lignosulfonate)

  • Acetone (ACS grade or higher)

  • Deionized water

  • Buffer solution (e.g., 0.1 M citrate buffer, pH 5.0)

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh 4.73 mg of this compound (MW: 473.32 g/mol ) and dissolve it in 10 mL of acetone to obtain a 1 mM stock solution.

  • Prepare the Aqueous Dispersion Medium:

    • In a beaker, combine 90 mL of deionized water, 10 mL of 0.1 M citrate buffer (pH 5.0), and the desired amount of dispersing agent (e.g., 5 mg of sodium lignosulfonate).

    • Stir the mixture until the dispersing agent is fully dissolved.

  • Form the Dispersion:

    • Place the beaker with the aqueous medium on a magnetic stirrer and stir at a moderate speed.

    • Slowly add 1 mL of the 1 mM this compound stock solution in acetone to the aqueous medium. A slight cloudiness should be observed as the dispersion forms.

    • Continue stirring for at least 30 minutes to ensure homogeneity.

  • Optional Sonication:

    • For a finer dispersion, the solution can be sonicated in a bath sonicator for 15-30 minutes.

  • Quality Control:

    • Measure the UV-Vis spectrum of the dispersion. A λmax around 625 nm should be observed.

    • If available, measure the particle size distribution using DLS to confirm it is within the desired range.

2. Protocol for Monitoring Aggregation using UV-Vis Spectroscopy

Procedure:

  • Prepare the this compound dispersion as described above.

  • Immediately after preparation, take an aliquot of the solution and measure its UV-Vis absorption spectrum from 400 nm to 800 nm. Record the λmax and the overall shape of the spectrum.

  • Store the remaining dispersion under the desired experimental conditions (e.g., at room temperature or elevated temperature).

  • At regular time intervals (e.g., 1, 4, 8, 24 hours), take another aliquot and record the UV-Vis spectrum.

  • Analysis: Compare the spectra over time. A significant shift in λmax (a blue-shift is common with aggregation) or a broadening of the absorption peak indicates an increase in particle aggregation.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Dispersion cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Phase Preparation cluster_dispersion Dispersion Formation cluster_qc Quality Control stock_dye Weigh this compound stock_solvent Dissolve in Acetone stock_dye->stock_solvent disp_mix Slowly Add Stock to Aqueous Phase with Stirring stock_solvent->disp_mix aq_water Deionized Water aq_buffer Add Buffer (pH 5.0) aq_water->aq_buffer aq_dispersant Add Dispersing Agent aq_buffer->aq_dispersant aq_dispersant->disp_mix disp_stir Continue Stirring (30 min) disp_mix->disp_stir disp_sonicate Optional: Sonicate (15-30 min) disp_stir->disp_sonicate qc_uv UV-Vis Spectroscopy (check λmax) disp_sonicate->qc_uv qc_dls DLS (check particle size) disp_sonicate->qc_dls

Caption: Workflow for preparing a stable aqueous dispersion of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Aggregation cluster_check Initial Checks cluster_optimize Optimization cluster_solution Solutions start Problem: Aggregation Observed check_prep Was a dispersing agent used? start->check_prep check_method Was the dye pasted before dilution? check_prep->check_method Yes sol_agent Incorporate a suitable dispersing agent. check_prep->sol_agent No opt_ph Is pH between 4.5-5.5? check_method->opt_ph Yes sol_method Use the pasting method for preparation. check_method->sol_method No opt_conc Is dispersing agent concentration optimal? opt_ph->opt_conc Yes sol_ph Adjust pH using a buffer. opt_ph->sol_ph No opt_temp Is temperature controlled? opt_conc->opt_temp Yes sol_conc Titrate dispersing agent concentration. opt_conc->sol_conc No sol_temp Control heating rate and final temperature. opt_temp->sol_temp No end_node Stable Dispersion opt_temp->end_node Yes sol_agent->check_prep sol_method->check_method sol_ph->opt_ph sol_conc->opt_conc sol_temp->opt_temp

Caption: Logical workflow for troubleshooting aggregation issues with this compound.

References

Technical Support Center: Analysis of Disperse Blue 183 Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the byproducts of Disperse Blue 183 degradation. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary byproducts of this compound degradation?

Based on the chemical structure of this compound, a single azo dye, the primary degradation mechanism is the reductive cleavage of the azo bond (-N=N-). This cleavage is anticipated to yield the two precursor molecules used in its synthesis[1]. Therefore, the expected primary byproducts are:

  • 2-Cyano-4-nitro-6-bromoaniline

  • N-(3-(diethylamino)phenyl)propionamide

Further degradation of these primary byproducts into smaller, lower molecular weight compounds can occur depending on the degradation method and experimental conditions.

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation byproducts?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the recommended primary technique for separating and quantifying this compound and its degradation byproducts. For structural confirmation and identification of unknown intermediates, mass spectrometry techniques are essential.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent dye from its byproducts. A reversed-phase C18 column is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, enabling the identification of degradation intermediates and final products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile and semi-volatile degradation byproducts. Derivatization may be necessary for non-volatile compounds.

  • UV-Vis Spectrophotometry: Useful for monitoring the decolorization of the dye solution over time by measuring the absorbance at its maximum wavelength (λmax).

Q3: What are the common methods for degrading this compound in a laboratory setting?

Several advanced oxidation processes (AOPs) and biological methods can be employed to degrade this compound. The choice of method will influence the degradation pathway and the resulting byproducts.

  • Photocatalytic Degradation: Utilizes a semiconductor photocatalyst (e.g., TiO2, ZnO) and a light source (e.g., UV or visible light) to generate highly reactive hydroxyl radicals that degrade the dye.

  • Enzymatic Degradation: Employs enzymes such as laccases, peroxidases, and azoreductases to catalyze the breakdown of the dye structure.

  • Chemical Oxidation: Involves the use of strong oxidizing agents. Common methods include:

    • Fenton Oxidation: Uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals[2][3][4][5][6].

    • Ozonation: Involves bubbling ozone (O₃) through the dye solution[7][8][9].

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound
  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., acetone or DMF) and then dilute to the desired experimental concentration (e.g., 10 mg/L) with deionized water.

  • Catalyst Suspension: Add the photocatalyst (e.g., 1 g/L of TiO₂) to the dye solution.

  • Equilibration: Stir the suspension in the dark for 30-60 minutes to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Initiation of Photocatalysis: Irradiate the suspension with a UV lamp or visible light source while continuously stirring.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation for Analysis: Immediately centrifuge or filter the samples to remove the photocatalyst. The supernatant can then be analyzed by HPLC, LC-MS, or a UV-Vis spectrophotometer.

Protocol 2: HPLC Analysis of this compound and its Degradation Byproducts
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. For example:

      • 0-5 min: 20% Acetonitrile

      • 5-20 min: Gradient to 80% Acetonitrile

      • 20-25 min: 80% Acetonitrile

      • 25-30 min: Return to 20% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at the λmax of this compound and at other wavelengths to detect byproducts that may have different absorption maxima.

  • Quantification: Prepare calibration curves for this compound and, if available, for the expected byproducts (2-Cyano-4-nitro-6-bromoaniline and N-(3-(diethylamino)phenyl)propionamide) to quantify their concentrations in the samples.

Quantitative Data Presentation

The following tables provide a structured format for presenting quantitative data from this compound degradation experiments.

Table 1: Degradation Efficiency of this compound

Degradation MethodTime (min)Initial Concentration (mg/L)Final Concentration (mg/L)Degradation Efficiency (%)
Photocatalysis (UV/TiO₂)010.010.00
3010.05.248
6010.02.179
12010.00.595
Fenton Oxidation010.010.00
3010.03.862
6010.01.585
12010.00.298

Table 2: Concentration of Identified Byproducts during Photocatalytic Degradation

Time (min)This compound (mg/L)2-Cyano-4-nitro-6-bromoaniline (mg/L)N-(3-(diethylamino)phenyl)propionamide (mg/L)
010.00.00.0
305.21.82.5
602.13.54.1
1200.51.21.8

Troubleshooting Guides

Issue 1: No degradation of this compound is observed.

  • Possible Cause 1: Inactive catalyst (Photocatalysis).

    • Solution: Ensure the catalyst has not been poisoned or deactivated. Use a fresh batch of catalyst or regenerate the used catalyst according to established procedures. Verify the catalyst's activity with a standard compound.

  • Possible Cause 2: Incorrect pH (Fenton Oxidation).

    • Solution: The Fenton reaction is highly pH-dependent, with an optimal range typically between pH 3 and 4. Adjust the pH of your reaction mixture accordingly.

  • Possible Cause 3: Insufficient light source intensity (Photocatalysis).

    • Solution: Check the age and output of your UV lamp. Ensure the reactor is positioned to receive maximum light intensity.

  • Possible Cause 4: Inactive enzyme.

    • Solution: Verify the storage conditions and age of the enzyme. Perform an activity assay to confirm the enzyme is active.

Issue 2: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause 1: Column degradation.

    • Solution: The column may be contaminated or degraded. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.

  • Possible Cause 2: Inappropriate mobile phase.

    • Solution: Adjust the mobile phase composition or gradient to improve separation. Ensure the mobile phase is properly degassed.

  • Possible Cause 3: Sample overload.

    • Solution: Dilute the sample and inject a smaller volume.

Issue 3: Inconsistent retention times in HPLC.

  • Possible Cause 1: Fluctuation in pump pressure.

    • Solution: Check for leaks in the HPLC system. Degas the mobile phase to remove air bubbles.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a constant temperature.

Visualizations

G DB183 This compound (Azo Dye) Cleavage Azo Bond Cleavage (-N=N-) DB183->Cleavage Byproduct1 2-Cyano-4-nitro-6-bromoaniline Cleavage->Byproduct1 Byproduct2 N-(3-(diethylamino)phenyl)propionamide Cleavage->Byproduct2 Mineralization Further Degradation (Mineralization) Byproduct1->Mineralization Byproduct2->Mineralization EndProducts CO₂, H₂O, Inorganic Ions Mineralization->EndProducts

Caption: Proposed degradation pathway of this compound.

G cluster_degradation Degradation cluster_analysis Analysis Degradation This compound Degradation (e.g., Photocatalysis) Sampling Collect Samples at Time Intervals Degradation->Sampling Preparation Sample Preparation (Centrifugation/Filtration) Sampling->Preparation HPLC HPLC Analysis (Separation & Quantification) Preparation->HPLC LCMS LC-MS Analysis (Identification) Preparation->LCMS Data Data Analysis (Degradation Kinetics & Byproduct Formation) HPLC->Data LCMS->Data G Troubleshooting Start Troubleshooting| Problem Observed in HPLC Data PoorPeakShape Poor Peak Shape? Troubleshooting->PoorPeakShape Yes InconsistentRT Inconsistent Retention Times? Troubleshooting->InconsistentRT No CheckColumn Check Column Condition (Flush or Replace) PoorPeakShape->CheckColumn AdjustMobilePhase Adjust Mobile Phase (Composition/Gradient) PoorPeakShape->AdjustMobilePhase DiluteSample Dilute Sample PoorPeakShape->DiluteSample NoPeaks No Peaks Detected? InconsistentRT->NoPeaks No CheckPressure Check Pump Pressure (Look for leaks, Degas Mobile Phase) InconsistentRT->CheckPressure UseColumnOven Use Column Oven InconsistentRT->UseColumnOven CheckDetector Check Detector Lamp & Wavelength Settings NoPeaks->CheckDetector CheckInjection Check Autosampler/ Injector NoPeaks->CheckInjection

References

"rate-limiting factors in the photocatalytic degradation of Disperse Blue 183"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photocatalytic degradation of Disperse Blue 183. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key rate-limiting factors in the photocatalytic degradation of this compound?

A1: The photocatalytic degradation of azo dyes like this compound is a multifaceted process influenced by several critical parameters. The primary rate-limiting factors include:

  • pH of the solution: The pH affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface, which is a crucial step for degradation.

  • Photocatalyst concentration: An optimal catalyst loading is essential. Too low a concentration results in insufficient active sites for the reaction, while an excessively high concentration can lead to turbidity, which blocks light penetration and reduces the catalyst's efficiency.

  • Initial dye concentration: Higher dye concentrations can hinder the penetration of light to the catalyst surface, a phenomenon known as the inner filter effect. This reduces the generation of reactive oxygen species (ROS) and thus slows down the degradation rate.

  • Presence of oxidizing agents: The addition of oxidants like hydrogen peroxide (H₂O₂) can enhance the degradation rate by increasing the formation of hydroxyl radicals (•OH), which are potent oxidizing agents. However, an excess of H₂O₂ can act as a scavenger for these radicals, thereby inhibiting the reaction.[1]

  • Light intensity and wavelength: The intensity and wavelength of the light source are critical for activating the photocatalyst. The light source's energy must be equal to or greater than the bandgap of the semiconductor catalyst to generate the necessary electron-hole pairs for the reaction to proceed.

Q2: How can I monitor the degradation of this compound during my experiment?

A2: The degradation of this compound is typically monitored using UV-Visible (UV-Vis) spectrophotometry. The primary method involves tracking the decrease in the absorbance peak of the dye at its maximum wavelength (λmax), which for this compound is around 550 nm. Samples are collected at regular intervals, centrifuged or filtered to remove the photocatalyst, and the absorbance of the supernatant is measured. The degradation efficiency can be calculated using the formula:

Degradation (%) = [(A₀ - Aₜ) / A₀] * 100

Where A₀ is the initial absorbance and Aₜ is the absorbance at a specific time 't'.

For a more comprehensive analysis of mineralization (the complete breakdown of the dye into simpler inorganic compounds), it is recommended to use techniques like Total Organic Carbon (TOC) analysis, which measures the total amount of carbon in organic compounds.

Q3: What is the general mechanism for the photocatalytic degradation of azo dyes like this compound?

A3: The photocatalytic degradation of this compound, an azo dye, is initiated by the absorption of photons with energy greater than the bandgap of the semiconductor photocatalyst (e.g., TiO₂ or ZnO). This creates electron-hole pairs (e⁻/h⁺). The photogenerated holes (h⁺) can directly oxidize the dye molecules adsorbed on the catalyst surface or react with water to form highly reactive hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can react with dissolved oxygen to produce superoxide radical anions (•O₂⁻), which can further generate other reactive oxygen species. These highly oxidative species attack the chromophoric azo bond (-N=N-) and the aromatic rings of the this compound molecule, leading to its decolorization and eventual mineralization into CO₂, H₂O, and inorganic ions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low degradation efficiency Non-optimal pH: The surface charge of the catalyst and dye molecules may not be favorable for adsorption.Determine the point of zero charge (pzc) of your photocatalyst. Adjust the pH of the solution to be below the pzc for anionic dyes and above the pzc for cationic dyes to promote adsorption. For similar disperse dyes, an alkaline pH (e.g., 8.5) has been found to be optimal.[2]
Inadequate catalyst loading: Too little catalyst provides insufficient active sites, while too much can cause light scattering and agglomeration.Optimize the catalyst concentration by performing experiments with varying amounts (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L). For a related disperse dye, an optimal concentration of 0.05 g/100 mL was reported.[2]
High initial dye concentration: The dye solution may be too concentrated, preventing light from reaching the catalyst surface.Decrease the initial dye concentration. Conduct preliminary experiments to find a concentration range where the degradation rate is not limited by light penetration. For a similar disperse dye, a concentration of 3.0x10⁻⁵ M was found to be optimal.[2]
Insufficient light source: The lamp's intensity may be too low, or its wavelength may not be suitable for the photocatalyst.Ensure the light source emits photons with energy exceeding the bandgap of your catalyst (e.g., <387 nm for TiO₂). Check the lamp's age and specifications, as output can decrease over time.
Decolorization observed, but TOC remains high Formation of colorless intermediates: The chromophore of the dye has been broken down, but the aromatic intermediates have not been fully mineralized.Increase the irradiation time to allow for the complete degradation of intermediates. Consider adding an oxidizing agent like H₂O₂ to accelerate mineralization. Monitor the degradation using techniques like HPLC or GC-MS to identify and track the intermediates.
Inconsistent or non-reproducible results Inhomogeneous catalyst suspension: If the catalyst is not uniformly dispersed, the active surface area will vary between experiments.Use a magnetic stirrer or ultrasonication to ensure a consistent and uniform suspension of the photocatalyst throughout the experiment.
Temperature fluctuations: Reaction rates can be temperature-dependent.Use a water bath or a cooling system to maintain a constant temperature during the experiment.
Adsorption-desorption equilibrium not reached: If the experiment is started immediately after adding the catalyst, the initial concentration reading may be inaccurate due to ongoing adsorption.Before turning on the light source, stir the dye-catalyst suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be established.

Experimental Protocols

General Protocol for Photocatalytic Degradation of this compound

This protocol outlines a general procedure for studying the photocatalytic degradation of this compound. Researchers should optimize the parameters for their specific experimental setup.

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare working solutions of the desired initial concentrations (e.g., 10, 20, 30 mg/L).

  • Photoreactor Setup: A typical setup consists of a beaker or a reactor vessel placed on a magnetic stirrer. A UV lamp (or other suitable light source) is positioned above or around the reactor. The reactor should be covered to prevent evaporation and external light interference.

  • Catalyst Suspension: Add a predetermined amount of the photocatalyst (e.g., TiO₂ or ZnO) to the dye solution in the reactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an equilibrium is established between the adsorption and desorption of the dye on the catalyst surface.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Start a timer simultaneously.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Sample Preparation for Analysis: Immediately centrifuge or filter the collected sample using a syringe filter (e.g., 0.45 µm) to remove the photocatalyst particles.

  • UV-Vis Analysis: Measure the absorbance of the clear supernatant at the λmax of this compound (approximately 550 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the degradation efficiency at each time point and plot the degradation percentage or C/C₀ (where C is the concentration at time t and C₀ is the initial concentration) versus time.

Data Presentation

The following tables summarize the effect of different experimental parameters on the photocatalytic degradation of disperse dyes, based on available literature for similar compounds. This data can serve as a starting point for optimizing the degradation of this compound.

Table 1: Effect of pH on the Degradation of Disperse Blue 79:1 using ZnO/Mn Nanocatalyst

pHDegradation Rate
5.0Moderate
7.0High
8.5Optimal
9.5Decreased
(Data adapted from a study on a related Disperse Blue dye)[2]

Table 2: Effect of Catalyst (ZnO/Mn) Concentration on the Degradation of Disperse Blue 79:1

Catalyst Dose ( g/100 mL)Degradation Rate
0.02Increasing
0.05Optimal
0.08Constant/Slight Decrease
(Data adapted from a study on a related Disperse Blue dye)[2]

Table 3: Effect of Initial Dye (Disperse Blue 79:1) Concentration on Degradation

Initial Dye Concentration (M)Degradation Rate
1.0 x 10⁻⁵Increasing
3.0 x 10⁻⁵Optimal
5.0 x 10⁻⁵Decreasing
(Data adapted from a study on a related Disperse Blue dye)[2]

Mandatory Visualizations

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Add Catalyst to Dye Solution A->C B Prepare Photocatalyst (e.g., TiO2, ZnO) B->C D Stir in Dark (Adsorption-Desorption Equilibrium) C->D E Irradiate with UV/Visible Light D->E F Collect Aliquots at Time Intervals E->F G Centrifuge/Filter to Remove Catalyst F->G H Measure Absorbance (UV-Vis Spectroscopy) G->H I Calculate Degradation Efficiency H->I

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Photocatalytic_Mechanism PC Photocatalyst (e.g., TiO2) e_h Electron-Hole Pair (e- + h+) PC->e_h Light Light (hν ≥ Ebg) Light->PC O2 O2 e_h->O2 e- H2O H2O e_h->H2O h+ O2_rad •O2- (Superoxide radical) O2->O2_rad OH_rad •OH (Hydroxyl radical) H2O->OH_rad Dye This compound O2_rad->Dye Oxidation OH_rad->Dye Oxidation Deg_Prod Degradation Products (CO2, H2O, etc.) Dye->Deg_Prod

Caption: Simplified mechanism of photocatalytic degradation of this compound.

References

Technical Support Center: Improving the Fastness of Disperse Blue 183

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 183. Our aim is to help you diagnose and resolve common issues related to lightfastness and wash fastness during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical lightfastness and wash fastness ratings for this compound?

This compound, a common dye for polyester, generally exhibits good fastness properties. However, these can vary based on the dyeing process and substrate. According to technical data, this compound:1 can achieve a lightfastness rating of 5-6 and a wash fastness rating of 4-5 on the ISO scale.[1]

Q2: What are the primary causes of poor lightfastness in fabrics dyed with this compound?

Poor lightfastness is primarily due to the photodegradation of the dye molecules upon exposure to UV radiation.[2][3] Several factors can accelerate this process:

  • Dye Structure: The inherent chemical structure of the dye affects its stability. Azo-based disperse dyes, for instance, generally have lower lightfastness.[2]

  • Dyeing Concentration: Lighter shades have lower dye concentrations, meaning more of the dye molecules are in a highly dispersed state on the fiber surface. This increases their exposure to light and air, reducing lightfastness.[2][4][5]

  • Improper Dyeing Process: An un-optimized dyeing process can lead to poor dye penetration and fixation, leaving dye molecules more susceptible to fading.[6][7]

  • Presence of Finishing Agents: Certain softeners and anti-wrinkle agents can negatively impact the lightfastness of the dyed fabric.[4][8]

Q3: What are the main reasons for poor wash fastness of this compound on polyester?

Poor wash fastness is typically caused by the removal of unfixed dye from the fiber surface during laundering.[9][10][11] Key contributing factors include:

  • Inadequate Reduction Clearing: This is a critical post-dyeing step to remove unfixed dye from the polyester surface. If not performed effectively, the residual dye will wash off easily.[12][13][14]

  • Dye Migration: During high-temperature drying or storage, dye molecules can migrate from the interior of the fiber to the surface, a phenomenon known as thermal migration. This makes the dye more susceptible to being washed away.[14][15]

  • Presence of Oligomers: During high-temperature dyeing, small polyester chains (oligomers) can migrate to the fiber surface and trap unfixed dye, which is then removed during washing.[11]

  • Improper Dyeing Parameters: Insufficient temperature or time during the dyeing process can lead to incomplete dye penetration and fixation.[10]

Troubleshooting Guides

Issue 1: Sub-optimal Lightfastness

Problem: The dyed substrate shows significant fading after exposure to light.

Potential Cause Recommended Solution
Low Dye Concentration (Pale Shades) Select a disperse dye with inherently high lightfastness, often labeled as "HL" or "LF".[2] Consider using a UV absorber as an after-treatment to protect the dye molecules.
UV Degradation Apply a UV absorber during or after the dyeing process. Benzotriazole-type UV absorbers are commonly used for textiles.[2][16] These can be added to the dyebath or applied as a post-treatment.
Improper Dye Dispersion Ensure the dye is finely and uniformly dispersed using a suitable dispersing agent to improve dye penetration into the fiber.[2]
Sub-optimal Heat Setting Optimize the heat fixation temperature and time. For polyester, this is typically between 180–210°C for 30–60 seconds.[2] Overexposure can degrade the dye.
Negative Interaction with Finishing Agents Select finishing agents, such as softeners, that are known to have minimal impact on the lightfastness of disperse dyes.[4][8]
Issue 2: Poor Wash Fastness

Problem: The dyed material bleeds color or fades significantly after washing.

Potential Cause Recommended Solution
Incomplete Removal of Surface Dye Implement a thorough reduction clearing process after dyeing. This is the most critical step for improving the wash fastness of disperse dyes on polyester.[11][12][13]
Thermal Migration of Dye Optimize the heat setting temperature and time to minimize dye migration. Lowering the temperature of finishing processes can also help.[14][15]
Presence of Oligomers Use an oligomer-control agent in the dyebath and ensure the reduction clearing is performed at a sufficiently high temperature (around 70-80°C) to help remove them.[11]
Inefficient Dyeing Process Optimize the dyeing parameters, including temperature (typically around 130°C for polyester), time, and pH (around 4-5 for disperse dyes), to ensure maximum dye fixation.[6][10]
Use of Certain Auxiliaries Minimize the use of auxiliaries that can contribute to poor wash fastness. Ensure thorough rinsing to remove any residual chemicals.[17]

Experimental Protocols

Protocol 1: Application of a UV Absorber (Exhaust Method)

This protocol describes the application of a benzotriazole-type UV absorber during the dyeing process to improve lightfastness.

  • Dye Bath Preparation:

    • Set the dyebath at 50°C.

    • Add a dispersing/leveling agent (e.g., 1 g/L).

    • Adjust the pH to 4.5-5.5 with an acetic acid/acetate buffer.

    • Add the UV absorber (e.g., 1.0 - 3.0% on weight of fabric).[18] Circulate for 10 minutes.

  • Dyeing:

    • Pre-disperse the required amount of this compound in warm water with a small amount of dispersing agent.

    • Add the dye dispersion to the dyebath.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

  • Cooling and Rinsing:

    • Cool the dyebath to 70°C.

    • Rinse the fabric thoroughly.

  • Reduction Clearing:

    • Perform reduction clearing as per Protocol 2.

Protocol 2: Reduction Clearing Process

This protocol details the crucial post-dyeing step to enhance wash fastness.

  • Bath Preparation:

    • Prepare a fresh bath at a liquor ratio of 10:1.

    • Heat the bath to 70-80°C.

  • Chemical Addition:

    • Add 2 g/L of a reducing agent (e.g., sodium hydrosulfite).

    • Add 2 g/L of caustic soda (sodium hydroxide) to achieve an alkaline pH.

  • Treatment:

    • Introduce the dyed fabric into the bath.

    • Run for 15-20 minutes at 70-80°C.

  • Rinsing and Neutralization:

    • Drain the bath and rinse the fabric with hot water (60-70°C) for 10 minutes.

    • Neutralize the fabric in a fresh bath with 0.5-1.0 g/L of acetic acid at 40°C for 10 minutes.

    • Perform a final cold rinse.

  • Drying:

    • Dry the fabric at a temperature that minimizes thermal migration, if possible.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment cluster_optional Optional Enhancement Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5, Dispersing Agent) Add_Dye Add this compound Dye_Bath_Prep->Add_Dye UV_Absorber Add UV Absorber Dye_Bath_Prep->UV_Absorber for Lightfastness Ramp_Temp Ramp Temperature to 130°C Add_Dye->Ramp_Temp Hold_Temp Hold at 130°C for 45-60 min Ramp_Temp->Hold_Temp Cool_Down Cool to 70°C Hold_Temp->Cool_Down Reduction_Clearing Reduction Clearing (70-80°C, 15-20 min) Cool_Down->Reduction_Clearing Hot_Rinse Hot Rinse Reduction_Clearing->Hot_Rinse Neutralization Neutralization Hot_Rinse->Neutralization Final_Rinse Final Rinse Neutralization->Final_Rinse Drying Drying Final_Rinse->Drying Fixing_Agent Apply Fixing Agent Drying->Fixing_Agent for Wash Fastness

Caption: Experimental workflow for dyeing and post-treatment of polyester with this compound.

logical_relationships cluster_lightfastness Improving Lightfastness cluster_washfastness Improving Wash Fastness UV_Absorber UV Absorber Application Poor_Lightfastness Poor Lightfastness UV_Absorber->Poor_Lightfastness Optimized_Dyeing Optimized Dye Concentration & Heat Setting Optimized_Dyeing->Poor_Lightfastness High_Fastness_Dye Select High Lightfastness Dye High_Fastness_Dye->Poor_Lightfastness Reduction_Clearing Effective Reduction Clearing Poor_Washfastness Poor Wash Fastness Reduction_Clearing->Poor_Washfastness Optimized_Drying Controlled Drying Temperature Optimized_Drying->Poor_Washfastness Aftertreatment Cationic Fixing Agent Aftertreatment->Poor_Washfastness

Caption: Key strategies to mitigate poor lightfastness and wash fastness.

References

Technical Support Center: Spectrophotometric Analysis of Disperse Blue 183

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interference in the spectrophotometric analysis of Disperse Blue 183.

Frequently Asked Questions (FAQs)

Q1: What is the maximum absorption wavelength (λmax) for this compound?

A1: The maximum absorption wavelength (λmax) for this compound is reported to be approximately 625 nm.[1] However, the UV-Vis spectrum is characterized by broad absorption bands, and the precise λmax can be influenced by the solvent and other matrix components.[2][3]

Q2: What are the common sources of interference in the spectrophotometric analysis of this compound?

A2: Common sources of interference include:

  • Spectral Overlap: Other dyes or colored compounds in the sample matrix can have absorption spectra that overlap with that of this compound.

  • Matrix Effects: Components of the sample matrix, such as textile auxiliaries (e.g., surfactants, dispersing agents), can interact with the dye and alter its absorptivity.[4]

  • pH Changes: The pH of the solution can affect the electronic structure of the dye and thus its absorption spectrum. For mixtures of disperse dyes, including this compound, minimal spectral overlapping is observed at pH 3.0, while maximum overlapping occurs at pH 10.0.[2]

  • Turbidity: Suspended particles in the sample can cause light scattering, leading to erroneously high absorbance readings.

  • Dye Degradation: this compound can degrade under certain conditions (e.g., exposure to UV light), and its degradation products may interfere with the analysis.[5]

Q3: How can I minimize interference from spectral overlap?

A3: To minimize spectral overlap, you can use the following strategies:

  • Multivariate Calibration: Techniques like Partial Least Squares (PLS) and Principal Component Regression (PCR) can be used to resolve the spectra of multiple components in a mixture.[6]

  • Derivative Spectrophotometry: This technique can help to resolve overlapping bands and enhance the signal of the analyte of interest.

  • pH Adjustment: Adjusting the pH of the sample can sometimes shift the λmax of interfering substances, reducing their overlap with this compound. As a general guideline for disperse dye mixtures, a pH of 3.0 may minimize spectral overlap.[2]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) can be used to separate this compound from interfering compounds before spectrophotometric detection.[6][7]

Q4: What is the role of dispersing agents and how can they interfere?

A4: Dispersing agents are used to stabilize the aqueous dispersion of disperse dyes, which have low water solubility.[4] However, these agents, often surfactants, can form micelles that encapsulate the dye molecules. This can alter the dye's microenvironment and, consequently, its molar absorptivity and λmax, leading to inaccurate quantification. The type and concentration of the dispersing agent can influence the extent of this interference.[4][8]

Troubleshooting Guides

Problem 1: Inaccurate or irreproducible absorbance readings.
Possible Cause Troubleshooting Steps
Spectral Interference from other dyes 1. Scan the full UV-Vis spectrum of your sample to identify any unexpected absorption peaks. 2. If interfering peaks are present, consider using a multivariate calibration method (e.g., PLS). 3. Alternatively, use a chromatographic method like HPLC to separate the dyes before quantification.
Matrix effects from dyeing auxiliaries 1. Prepare calibration standards in a matrix that closely matches your sample matrix. 2. If the matrix is unknown, use the standard addition method to compensate for matrix effects. 3. Dilute the sample to minimize the concentration of interfering substances.
pH variability 1. Buffer all samples and standards to a constant pH. Based on general observations for disperse dye mixtures, a pH of 3.0 may be optimal to reduce spectral overlap.[2]
Sample turbidity 1. Centrifuge or filter your samples through a 0.45 µm filter to remove any suspended particles before measurement.
Instrument instability 1. Allow the spectrophotometer to warm up for the manufacturer-recommended time. 2. Perform a baseline correction with a blank solution before each set of measurements.
Problem 2: The measured concentration is lower than expected.
Possible Cause Troubleshooting Steps
Dye degradation 1. Protect samples from prolonged exposure to light, especially UV radiation.[5] 2. Analyze samples as soon as possible after preparation. 3. Store stock solutions in the dark and at a low temperature.
Dye precipitation 1. Ensure that the dye is fully dissolved in the chosen solvent. This compound is soluble in acetone and DMF.[9] 2. If using an aqueous system, ensure the concentration of the dispersing agent is sufficient to maintain a stable dispersion.
Incorrect λmax setting 1. Verify the λmax by scanning a pure standard of this compound in the same solvent as your samples. The expected λmax is around 625 nm.[1]

Quantitative Data

The following tables provide an example of method validation parameters that should be established for a robust spectrophotometric analysis. The data presented here are illustrative and based on typical performance characteristics for the analysis of disperse dyes.

Table 1: Example Method Validation Parameters for this compound Analysis

ParameterTypical Value
Linearity Range1 - 25 mg/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 mg/L
Limit of Quantification (LOQ)0.3 - 1.5 mg/L
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: Illustrative Impact of pH on Spectral Overlap in a Disperse Dye Mixture

pHDegree of Spectral OverlapRecommendation for Analysis
3.0Minimum (28-70%)[2]Optimal for minimizing interference from other dyes.
7.0ModerateMay be acceptable depending on the specific mixture.
10.0Maximum (38-74%)[2]Avoid for mixtures due to high potential for interference.

Experimental Protocols

Protocol 1: Standard Spectrophotometric Quantification of this compound
  • Preparation of Stock Solution (100 mg/L):

    • Accurately weigh 10.0 mg of this compound standard.

    • Dissolve the dye in a small amount of acetone or dimethylformamide (DMF).

    • Quantitatively transfer the solution to a 100 mL volumetric flask.

    • Dilute to the mark with the same solvent. This is your stock solution.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20, 25 mg/L) by diluting the stock solution with the appropriate solvent.

  • Sample Preparation:

    • If the sample is a solid, dissolve a known weight in a suitable solvent and dilute to a concentration within the calibration range.

    • If the sample is a liquid, dilute it with the solvent to bring the absorbance into the optimal range (0.2 - 0.8).

    • For samples containing interfering substances (e.g., textile effluent), a sample cleanup step such as solid-phase extraction (SPE) may be necessary.[6]

    • Ensure all samples and standards are at a constant pH by adding a buffer.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of this compound (~625 nm).[1]

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for Spectrophotometric Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards sample_prep Prepare Sample (Dilute/Filter/Buffer) stock->sample_prep measurement Spectrophotometric Measurement at λmax standards->measurement sample_prep->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Workflow for Spectrophotometric Analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Inaccurate Readings start Inaccurate/Irreproducible Readings check_spectrum Scan Full Spectrum? start->check_spectrum check_matrix Matrix Matched Standards? check_spectrum->check_matrix No Overlap solution_multivariate Use Multivariate Calibration check_spectrum->solution_multivariate Overlap Detected check_ph Constant pH? check_matrix->check_ph Yes solution_matrix_match Use Standard Addition or Matrix Matching check_matrix->solution_matrix_match No check_turbidity Sample Clear? check_ph->check_turbidity Yes solution_buffer Buffer Samples and Standards check_ph->solution_buffer No solution_filter Filter or Centrifuge Sample check_turbidity->solution_filter No

Caption: Troubleshooting Logic for Inaccurate Spectrophotometric Readings.

References

"addressing leveling issues in Disperse Blue 183 dyeing processes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address leveling issues encountered during the dyeing of substrates with Disperse Blue 183.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a single azo disperse dye known for its bright, vibrant blue color.[1] It is commonly used for dyeing polyester and its blended fabrics.[1] It is recognized for having good overall fastness, lightfastness, and resistance to sublimation.[2] This dye is also considered to have a flat dyeing curve and high color yield, making it suitable for dyeing ultrafine fibers.[2]

Q2: What are the most common causes of uneven dyeing (poor leveling) with disperse dyes?

Uneven dyeing, or poor leveling, in disperse dyeing processes can stem from several factors. These include improper control of temperature and pH, inadequate fabric preparation, poor dye dispersion, and incorrect selection or application of leveling agents.[3][4][5] Issues like the aggregation of dye particles, rapid dye uptake, and variations in the textile material can also contribute to leveling problems.[6][7]

Q3: Why is temperature control so critical in this compound dyeing?

Temperature is a crucial factor in disperse dyeing.[4] If the temperature rises too quickly, the dye may be absorbed too rapidly by the fabric, leading to localized dark patches.[5] Conversely, if the temperature is too low, the dye may not penetrate the fibers effectively, resulting in a lighter, uneven shade.[4][5] A controlled heating and cooling rate is essential for ensuring even dye migration and fixation.

Q4: How does pH influence the leveling of this compound?

The pH of the dye bath significantly affects the stability of the dye dispersion and the surface charge of the polyester fiber.[5] An incorrect pH can lead to dye agglomeration and precipitation, causing spots and unevenness.[5][6] For disperse dyes, a slightly acidic pH range is typically maintained to ensure optimal dyeing performance.

Q5: What is the role of a leveling agent in the dyeing process?

Leveling agents are chemical auxiliaries that help to achieve a uniform and consistent color in the dyed fabric. They work by controlling the rate of dye absorption by the fibers, promoting even migration of the dye across the material, and keeping the dye well-dispersed in the dye bath.[4][8]

Troubleshooting Guide

This guide provides solutions to specific leveling issues you may encounter when using this compound.

Issue 1: Shade variation between different batches or within the same batch.

  • Question: We are observing inconsistent shades between different dyeing lots, and sometimes even within a single lot. What could be the cause?

  • Answer: Shade inconsistency can be caused by several factors:

    • Inadequate Fabric Preparation: Ensure that the fabric is properly scoured and bleached to remove any impurities, oils, or sizing agents that could hinder dye penetration.[3][4]

    • Incorrect pH: Verify that the pH of the dye bath is within the recommended range for this compound. Fluctuations in pH can alter the dyeing rate and shade.[3][5]

    • Temperature Fluctuations: Uneven heating or rapid temperature changes in the dye bath can lead to inconsistent dye uptake.[5][9] Ensure the heating and cooling gradients are well-controlled.

    • Water Hardness: The presence of metal ions in hard water can interfere with the dyeing process.[3]

Issue 2: Appearance of spots or specks on the dyed fabric.

  • Question: Our dyed fabric is showing small, dark spots. What is causing this and how can we prevent it?

  • Answer: Spotting is often a result of undispersed dye particles or impurities depositing on the fabric surface.[10]

    • Poor Dye Dispersion: Ensure the dye is properly dispersed before adding it to the dye bath. The quality of the dye itself can also be a factor; consider filtering the dye solution.[6][10]

    • Dye Agglomeration: This can occur due to high temperatures, incorrect pH, or incompatible auxiliary chemicals.[6][7] Review your dye bath formulation and the compatibility of all components.

    • Contamination: Residual oils or other contaminants on the fabric or in the dyeing machinery can lead to spots.[10]

Issue 3: Streaky or blotchy appearance of the color.

  • Question: The color on our fabric appears streaky and uneven. What are the likely causes?

  • Answer: Streakiness and blotchiness are classic signs of poor leveling.

    • Rapid Dyeing Rate: If the dye is absorbed by the fabric too quickly, it doesn't have time to migrate and level out. This can be controlled by optimizing the temperature ramp-up rate and using an appropriate leveling agent.[5][9]

    • Improper Fabric Loading: Ensure the fabric is not creased or folded during the dyeing process, as this can restrict dye access to certain areas.[3]

    • Insufficient Liquor Circulation: Inadequate circulation of the dye liquor can lead to uneven temperature and dye distribution within the dyeing machine.[9]

Experimental Protocols

Protocol 1: Evaluation of Dye Dispersion Quality

This protocol helps assess the dispersion stability of this compound under your specific dyeing conditions.

Methodology:

  • Prepare a dye solution at the concentration used in your process.

  • Heat the solution to the dyeing temperature (e.g., 130°C) and hold for a specified time (e.g., 30 minutes).[11]

  • Cool the solution down to 70°C.

  • Filter the dye solution through a pre-heated Buchner funnel with filter paper.[11]

  • Observe the filter paper for any residue or spots. The presence of significant residue indicates poor dispersion.[10]

Protocol 2: Optimizing the Dyeing Temperature Profile

This experiment helps determine the optimal heating rate to achieve good leveling.

Methodology:

  • Prepare several small fabric samples and dye baths with the same formulation.

  • Set up a series of dyeing experiments, each with a different heating rate (e.g., 1°C/min, 2°C/min, 3°C/min).

  • Dye the samples according to your standard procedure, varying only the heating rate.

  • After dyeing, rinsing, and drying, visually compare the levelness of the samples.

  • The sample with the most even color distribution indicates the optimal heating rate for your conditions.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound (Illustrative)

ParameterRecommended RangePotential Issue if Deviated
pH 4.5 - 5.5Poor dispersion, shade variation[5]
Dyeing Temperature 120°C - 135°CUneven dyeing, poor color yield[4]
Heating Rate 1 - 2 °C/minPoor leveling, streakiness[5][9]
Leveling Agent 0.5 - 2.0 g/LInadequate leveling, dye agglomeration[8]

Table 2: Troubleshooting Checklist for Leveling Issues

ObservationPotential CauseRecommended Action
Color Spots Poor dye dispersion, dye agglomeration[6][7]Check dye quality, filter dye solution, use appropriate dispersing agent
Streaks/Blotches Rapid heating, poor dye migration[5][9]Reduce heating rate, use a suitable leveling agent
Shade Inconsistency Improper fabric preparation, pH/temperature variation[3][4][5]Ensure thorough cleaning of fabric, strictly control process parameters
Crease Marks Improper fabric handling, shock cooling[3]Ensure proper fabric movement, control cooling rate

Visualizations

Troubleshooting_Workflow Start Leveling Issue Identified Check_Fabric_Prep 1. Review Fabric Pre-treatment (Scouring, Bleaching) Start->Check_Fabric_Prep Check_Dye_Dispersion 2. Evaluate Dye Dispersion (Filter Test) Check_Fabric_Prep->Check_Dye_Dispersion Prep OK Check_Process_Params 3. Verify Process Parameters (pH, Temp Ramp, Time) Check_Dye_Dispersion->Check_Process_Params Dispersion OK Check_Auxiliaries 4. Assess Auxiliaries (Leveling/Dispersing Agent) Check_Process_Params->Check_Auxiliaries Params OK Problem_Solved Problem Resolved Check_Auxiliaries->Problem_Solved Auxiliaries OK Dyeing_Process_Factors Leveling Good Leveling Temp Controlled Temperature Profile Temp->Leveling pH Optimal pH (4.5-5.5) pH->Leveling Dispersion Stable Dye Dispersion Dispersion->Leveling Pretreatment Thorough Fabric Pre-treatment Pretreatment->Leveling Leveling_Agent Effective Leveling Agent Leveling_Agent->Leveling

References

Technical Support Center: Enhancing the Biodegradability of Disperse Blue 183 in Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biodegradability of Disperse Blue 183.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at degrading this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Decolorization Efficiency Non-optimal pH or temperature for microbial/enzymatic activity.Verify and adjust the pH and temperature of the medium to the optimal range for the specific microorganism or enzyme being used. Most microbial degradation of azo dyes is effective in a pH range of 6-10.[1]
Insufficient acclimation of microbial culture to the dye.Gradually expose the microbial culture to increasing concentrations of this compound to enhance its degradation capability.
Low bioavailability of the dye to microorganisms.Consider using a co-substrate, as it can influence the performance of the bioreactor, especially at higher dye concentrations.[2][3]
Presence of inhibitory substances in the effluent.Analyze the effluent for the presence of heavy metals or other toxic compounds that could inhibit microbial activity. Pre-treatment of the effluent may be necessary.
Incomplete Mineralization (Aromatic Amine Accumulation) Lack of aerobic conditions following anaerobic decolorization.Implement a sequential anaerobic-aerobic treatment process. The initial anaerobic stage facilitates the reductive cleavage of the azo bond, while the subsequent aerobic stage is crucial for the degradation of the resulting aromatic amines.[2]
The microbial strain used is incapable of degrading aromatic amines.Use a microbial consortium with diverse metabolic capabilities. Some bacteria are proficient at decolorization, while others can mineralize the aromatic amines.
Enzyme Inactivation Presence of denaturing agents or extreme pH/temperature.Ensure the reaction conditions are within the optimal range for the specific enzyme (e.g., laccase, azoreductase). Avoid harsh chemicals that could denature the enzyme.
Low enzyme concentration.Increase the concentration of the enzyme in the reaction mixture.
Low Efficiency of Advanced Oxidation Process (AOP) Incorrect pH for the specific AOP (e.g., Fenton, ozonation).Adjust the pH of the solution. For instance, the Fenton process is most effective at an acidic pH (around 3).
Inadequate dosage of oxidant (e.g., H₂O₂) or catalyst (e.g., Fe²⁺).Optimize the concentrations of the oxidant and catalyst. For the Fenton process, the molar ratio of H₂O₂ to Fe²⁺ is a critical parameter.
Presence of radical scavengers in the effluent.Identify and remove substances that can quench hydroxyl radicals, as they reduce the efficiency of the AOP.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms for the biodegradation of this compound?

The biodegradation of azo dyes like this compound typically occurs in a two-step process:

  • Anaerobic Reduction: Under anaerobic or anoxic conditions, the azo bond (–N=N–), which is the chromophore of the dye, is cleaved by microbial enzymes such as azoreductases. This results in the decolorization of the effluent and the formation of colorless, but potentially hazardous, aromatic amines.

  • Aerobic Degradation: The aromatic amines produced in the first step are then mineralized into less toxic compounds, such as carbon dioxide and water, under aerobic conditions by other microorganisms or enzymes.[2]

2. Which microorganisms are effective in degrading this compound?

A variety of microorganisms have been shown to be effective in degrading azo dyes, including:

  • Bacteria: Species of Pseudomonas, Bacillus, and Sphingomonas are commonly used. Microbial consortia are often more effective than single strains due to their combined metabolic capabilities.[4]

  • Fungi: White-rot fungi, such as Phanerochaete chrysosporium and Aspergillus niger, produce potent extracellular enzymes like laccases and peroxidases that can degrade a wide range of dyes.

  • Algae: Certain species of microalgae, such as Chlorella and Oscillatoria, can decolorize azo dyes through biosorption and enzymatic degradation.[4]

3. What are the key enzymes involved in the biodegradation of this compound?

The primary enzymes involved are:

  • Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond under anaerobic conditions.

  • Laccases and Peroxidases: These ligninolytic enzymes, primarily produced by fungi, have a broad substrate specificity and can oxidize a wide range of phenolic compounds, including the aromatic amines formed from azo dye reduction.

4. What are Advanced Oxidation Processes (AOPs) and how can they be used for this compound degradation?

AOPs are chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. Common AOPs for dye degradation include:

  • Fenton's Reagent (H₂O₂/Fe²⁺): This system produces hydroxyl radicals through the reaction of hydrogen peroxide and ferrous ions.

  • Ozonation (O₃): Ozone can directly oxidize the dye molecule or decompose to form hydroxyl radicals.

  • UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals. AOPs can be used as a standalone treatment or in combination with biological methods to enhance the overall degradation efficiency.[5][6]

5. How can I monitor the degradation of this compound?

Degradation can be monitored through various analytical techniques:

  • UV-Vis Spectrophotometry: To measure the decolorization by monitoring the decrease in absorbance at the dye's maximum wavelength (λmax).

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent dye and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the volatile intermediate and final degradation products.

  • Total Organic Carbon (TOC) Analysis: To determine the extent of mineralization of the dye.

  • Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD): To assess the overall reduction in organic pollutant load.

Data Presentation

Table 1: Comparison of Degradation Efficiencies for Disperse Dyes Using Various Methods

Treatment MethodMicroorganism/ReagentDyeInitial Concentration (mg/L)Treatment TimeDecolorization Efficiency (%)Reference
Microbial Degradation Penicillium oxalicum SAR-3Acid Red 183100120 h95-100[7]
Sequenced Anaerobic/Aerobic BiofiltersDisperse Blue 79up to 12096 h>95[2]
Aspergillus sp. XJ-2 & Chlorella sorokiniana XJKDisperse Red 3B-4 days98.09[8]
Enzymatic Degradation Polyphenol Oxidases (from green pea)Acid Blue 74300 - 3000-Complete discoloration[9]
Advanced Oxidation UV/NaClO/O₂Disperse Blue 56-60 min99[10]
OzonationIndigo Carmine5030 min97[6]

Experimental Protocols

1. Protocol for Microbial Degradation of this compound

  • Microorganism and Culture Preparation:

    • Select a suitable microbial strain or consortium known for azo dye degradation.

    • Prepare a sterile nutrient broth medium appropriate for the chosen microorganism.

    • Inoculate the medium with the microbial culture and incubate under optimal conditions (e.g., 30-37°C, 120-150 rpm) until a sufficient cell density is reached.

  • Acclimatization:

    • Gradually introduce this compound into the microbial culture in increasing concentrations to allow the microorganisms to adapt.

  • Degradation Experiment (Sequential Anaerobic-Aerobic):

    • Anaerobic Stage:

      • Transfer the acclimatized culture to a bioreactor containing a defined mineral salt medium and the target concentration of this compound.

      • Maintain anaerobic conditions by sparging with nitrogen gas.

      • Incubate at the optimal temperature with gentle agitation.

      • Monitor decolorization over time by taking samples and measuring the absorbance at the λmax of the dye.

    • Aerobic Stage:

      • Once significant decolorization is achieved, introduce aerobic conditions by sparging with sterile air.

      • Continue incubation to allow for the degradation of aromatic amines.

      • Monitor the degradation of intermediates using HPLC or GC-MS.

  • Analysis:

    • At regular intervals, withdraw samples and centrifuge to remove biomass.

    • Analyze the supernatant for residual dye concentration (UV-Vis), intermediate products (HPLC, GC-MS), and TOC.

2. Protocol for Advanced Oxidation Process (Fenton's Reagent)

  • Effluent Preparation:

    • Prepare an aqueous solution of this compound at the desired concentration.

    • Adjust the pH of the solution to ~3 using sulfuric acid or hydrochloric acid.

  • Fenton Reaction:

    • Add a predetermined concentration of a ferrous salt (e.g., FeSO₄·7H₂O) to the dye solution and stir to dissolve.

    • Initiate the reaction by adding the required amount of hydrogen peroxide (H₂O₂).

    • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) under constant stirring.

  • Reaction Quenching and Analysis:

    • After the desired reaction time, quench the reaction by raising the pH to neutral or slightly alkaline, which will precipitate the iron as ferric hydroxide.

    • Separate the precipitate by filtration or centrifugation.

    • Analyze the treated effluent for residual dye concentration, TOC, and COD to determine the degradation efficiency.

Visualizations

Experimental_Workflow_Microbial_Degradation cluster_prep Preparation cluster_degradation Degradation Process cluster_analysis Analysis Culture_Prep Microbial Culture Preparation Acclimatization Acclimatization to This compound Culture_Prep->Acclimatization Anaerobic Anaerobic Stage (Decolorization) Acclimatization->Anaerobic Aerobic Aerobic Stage (Mineralization) Anaerobic->Aerobic UV_Vis UV-Vis (Decolorization) Aerobic->UV_Vis HPLC_GCMS HPLC / GC-MS (Intermediates) Aerobic->HPLC_GCMS TOC TOC (Mineralization) Aerobic->TOC

Caption: Experimental workflow for microbial degradation of this compound.

Signaling_Pathway_Azo_Dye_Biodegradation cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage Disperse_Blue_183 This compound (Azo Dye) Azo_Cleavage Reductive Cleavage of Azo Bond Disperse_Blue_183->Azo_Cleavage Aromatic_Amines Aromatic Amines (Colorless Intermediates) Azo_Cleavage->Aromatic_Amines Azoreductase Azoreductase Azoreductase->Azo_Cleavage Ring_Cleavage Aerobic Degradation (Ring Cleavage) Aromatic_Amines->Ring_Cleavage Mineralization Mineralization (CO₂, H₂O, Biomass) Ring_Cleavage->Mineralization Laccase_Peroxidase Laccase / Peroxidase Laccase_Peroxidase->Ring_Cleavage

Caption: Generalized pathway for the microbial biodegradation of an azo dye.

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Blue 183 and Disperse Blue 79

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance characteristics of two widely used disperse dyes, Disperse Blue 183 and Disperse Blue 79. The information presented is collated from technical data sheets and scientific literature to assist in the selection of the appropriate dye for specific research and development applications. This comparison focuses on their performance in textile applications, particularly on polyester, and delves into their toxicological and environmental profiles.

Physicochemical and Application Performance

This compound and Disperse Blue 79 are both monoazo disperse dyes utilized for their excellent affinity for hydrophobic fibers like polyester. They are appreciated for achieving deep navy and blue shades. While both are suitable for high-temperature dyeing processes, their fastness properties and performance can differ.

This compound is noted for its exceptional overall fastness, including high resistance to light and sublimation. It is often used for dyeing polyester and its blends, particularly for achieving deep and vibrant colors.[1]

Disperse Blue 79 is also a staple for producing navy and black shades on polyester and is recognized for its good sublimation fastness.[2][3] It is suitable for high-temperature, high-pressure dyeing methods.[4]

Below is a summary of their performance characteristics based on available data.

Table 1: Comparative Performance and Fastness Properties
PropertyThis compoundDisperse Blue 79Test Method (Typical)
Chemical Class Single AzoSingle Azo-
Molecular Formula C₂₀H₂₁BrN₆O₃C₂₄H₂₇BrN₆O₁₀-
Molecular Weight 473.32 g/mol 639.41 g/mol -
Typical Application Dyeing of polyester and blended fabrics for deep colors.[1]Dyeing and printing of polyester and its blends for navy and black shades.[4][5]-
Light Fastness 54ISO 105-B02
Wash Fastness (Staining) 4-54-5ISO 105-C06
Wash Fastness (Fading) 55ISO 105-C06
Sublimation Fastness 44-5ISO 105-P01
Rubbing Fastness (Dry) 4-54ISO 105-X12
Rubbing Fastness (Wet) 4-54-5ISO 105-X12
Perspiration Fastness (Alkali - Staining) 54-5ISO 105-E04
Perspiration Fastness (Alkali - Fading) 55ISO 105-E04

Experimental Protocols

The fastness properties listed above are typically determined using standardized international testing methods. Below are outlines of the general experimental protocols for these key tests.

Light Fastness (ISO 105-B02)

This test evaluates the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.

  • Specimen Preparation: A dyed textile specimen of a specified size is prepared.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with a set of blue wool standards (rated 1-8, where 8 is the highest fastness).

Wash Fastness (ISO 105-C06)

This method assesses the resistance of the color to domestic and commercial laundering.

  • Specimen Preparation: A dyed specimen is stitched together with a multifiber adjacent fabric (containing strips of different common fibers like cotton, nylon, polyester, etc.).

  • Washing: The composite specimen is placed in a stainless steel container with a specified volume of soap solution and stainless steel balls (to simulate mechanical action). The container is then agitated in a laundering machine at a specified temperature and for a set duration.

  • Evaluation: After washing and drying, the change in color of the specimen (fading) and the degree of staining on the adjacent multifiber fabric are evaluated using grey scales (rated 1-5, where 5 is no change/staining).[6]

Sublimation Fastness (ISO 105-P01)

This test determines the resistance of the color to sublimation (transition from solid to gas) when subjected to dry heat.

  • Specimen Preparation: A dyed specimen is placed in contact with a white adjacent fabric.

  • Heat Treatment: The composite specimen is placed in a heating device at a specified temperature (e.g., 180°C, 210°C) for a set time (e.g., 30 seconds).[7]

  • Evaluation: The change in color of the original specimen and the staining of the adjacent fabric are assessed using grey scales.

Rubbing Fastness (ISO 105-X12)

This test evaluates the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Specimen Preparation: The dyed fabric is mounted on the base of a crockmeter.

  • Rubbing: A standard white cotton cloth (crocking cloth), either dry or wet with a specified amount of water, is rubbed against the specimen for a set number of cycles under a specified pressure.

  • Evaluation: The degree of color transferred to the white crocking cloth is assessed using a grey scale for staining.[8][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative performance testing of disperse dyes on polyester fabric.

G cluster_prep Fabric and Dye Preparation cluster_dyeing Dyeing Process cluster_post Post-Dyeing Treatment cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison fabric_prep Polyester Fabric Scouring and Pre-treatment dyeing_process1 High-Temperature Dyeing with this compound fabric_prep->dyeing_process1 dyeing_process2 High-Temperature Dyeing with Disperse Blue 79 fabric_prep->dyeing_process2 dye_dispersion1 This compound Dispersion Preparation dye_dispersion1->dyeing_process1 dye_dispersion2 Disperse Blue 79 Dispersion Preparation dye_dispersion2->dyeing_process2 reduction_clearing1 Reduction Clearing for DB 183 dyeing_process1->reduction_clearing1 reduction_clearing2 Reduction Clearing for DB 79 dyeing_process2->reduction_clearing2 washing_drying Washing and Drying of Dyed Fabrics reduction_clearing1->washing_drying reduction_clearing2->washing_drying light_fastness Light Fastness Test (ISO 105-B02) washing_drying->light_fastness wash_fastness Wash Fastness Test (ISO 105-C06) washing_drying->wash_fastness sublimation_fastness Sublimation Fastness Test (ISO 105-P01) washing_drying->sublimation_fastness rubbing_fastness Rubbing Fastness Test (ISO 105-X12) washing_drying->rubbing_fastness data_collection Collection of Fastness Ratings light_fastness->data_collection wash_fastness->data_collection sublimation_fastness->data_collection rubbing_fastness->data_collection comparison Comparative Analysis of Performance data_collection->comparison

Caption: Workflow for Comparative Dye Performance Evaluation.

Toxicological and Environmental Profile

Both this compound and Disperse Blue 79 are azo dyes, a class of compounds that has been studied for its potential toxicological and environmental impacts. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be mutagenic or carcinogenic.[10]

This compound

A safety data sheet for this compound suggests that it is not classified as acutely toxic, a skin or respiratory sensitizer, or mutagenic.

Disperse Blue 79

Disperse Blue 79 contains a 2-bromo-4,6-dinitroaniline moiety, which is a derivative of dinitroaniline. Some dinitroaniline compounds have been shown to induce genotoxicity.[11] Studies on Disperse Blue 79 have indicated a low potential for teratogenic toxicity in rats. However, like many azo dyes, it is considered toxic to aquatic life. There is also evidence suggesting that Disperse Blue 79 can be a contact allergen in textiles.

Potential Toxicological Pathway

The following diagram illustrates a generalized potential pathway for the toxicological effects of azo dyes containing dinitroaniline moieties. It is important to note that this is a generalized pathway and may not be specific to Disperse Blue 79.

G cluster_exposure Exposure and Metabolism cluster_cellular Cellular Effects cluster_outcome Potential Outcomes azo_dye Azo Dye (e.g., containing dinitroaniline) metabolism Reductive Metabolism (e.g., by gut microbiota) azo_dye->metabolism Ingestion/Dermal Contact aromatic_amines Formation of Aromatic Amines (e.g., dinitroaniline derivatives) metabolism->aromatic_amines ros Increased Reactive Oxygen Species (ROS) aromatic_amines->ros Cellular uptake and interaction allergic_reaction Allergic Contact Dermatitis aromatic_amines->allergic_reaction Hapten formation and immune response oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage genotoxicity Genotoxicity dna_damage->genotoxicity mutagenicity Mutagenicity dna_damage->mutagenicity carcinogenicity Carcinogenicity dna_damage->carcinogenicity

Caption: Generalized Toxicological Pathway for Azo Dyes.

Conclusion

Both this compound and Disperse Blue 79 are effective colorants for polyester, offering good to excellent fastness properties required for many textile applications. This compound appears to have a slight advantage in light fastness based on the available data. Disperse Blue 79, while having very good sublimation fastness, has been flagged for potential allergenic effects and, due to its chemical structure, warrants careful consideration of its toxicological profile.

References

A Comparative Guide to Dyeing Polyester-Cotton Blends: Disperse Blue 183 vs. Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile and material science, the selection of appropriate dyes and dyeing methods for polyester-cotton (P/C) blends is critical to achieving desired color characteristics, durability, and production efficiency. This guide provides an objective comparison between the use of Disperse Blue 183 for the polyester component and reactive dyes for the cotton component in P/C blend dyeing, supported by experimental data and detailed protocols.

The inherent chemical differences between polyester (a hydrophobic synthetic fiber) and cotton (a hydrophilic natural fiber) necessitate the use of distinct dye classes. Disperse dyes, such as this compound, are non-ionic and can penetrate the compact structure of polyester at high temperatures. In contrast, reactive dyes form strong, covalent bonds with the hydroxyl groups in cotton, offering excellent wash fastness. The challenge lies in applying these two different dye chemistries to a blended fabric, which is typically accomplished through either a two-bath or a one-bath dyeing process.

Performance Data: A Comparative Overview

The performance of this compound and a representative reactive dye (e.g., a red or blue reactive dye) on a P/C blend can be evaluated based on several key parameters, most notably colorfastness. The following tables summarize typical performance data gleaned from various studies.

Table 1: Colorfastness Properties of this compound on Polyester

Fastness PropertyTest MethodRating (ISO Scale)
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C063-4
Lightfastness (Xenon Arc)ISO 105-B025-6
Perspiration FastnessISO 105-E045
Ironing FastnessISO 105-X114-5

Note: Ratings are on a scale of 1 to 5, where 5 represents the best performance.[1]

Table 2: Colorfastness Properties of a Typical Reactive Dye on Cotton

Fastness PropertyTest MethodRating (ISO Scale)
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C064-5
Lightfastness (Xenon Arc)ISO 105-B024-5
Perspiration FastnessISO 105-E044-5
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X123-4

Note: Ratings are on a scale of 1 to 5, where 5 represents the best performance.[2]

Table 3: Comparative Performance in One-Bath vs. Two-Bath Dyeing of P/C Blends

ParameterTwo-Bath ProcessOne-Bath, Two-Step ProcessKey Observations
Colorfastness to Washing ExcellentGood to ExcellentThe two-bath method generally yields slightly better results due to optimized conditions for each fiber type.[3][4]
Colorfastness to Rubbing GoodGoodMinimal significant difference is typically observed between the two methods.[4]
Process Time LongerShorterThe one-bath process significantly reduces dyeing time by eliminating the need to drain and refill the dye bath.
Water & Energy Consumption HigherLowerThe one-bath method is more environmentally friendly due to reduced water and energy usage.[5]
Reproducibility HighCan be challengingAchieving consistent shades can be more difficult in a one-bath system due to the complex interactions of the different dyes and chemicals.[6]

Dyeing Mechanisms and Process Workflows

The fundamental difference in the application of disperse and reactive dyes stems from their interaction with the respective fibers.

Disperse Dyes on Polyester: These small, non-ionic molecules are dispersed in water and, under high temperature (typically 130°C) and pressure, they diffuse into the amorphous regions of the polyester fibers.[7] Once inside, they are held by van der Waals forces.

Reactive Dyes on Cotton: These dyes contain a reactive group that forms a covalent bond with the hydroxyl groups of the cellulose in cotton. This reaction is typically carried out in an alkaline medium at a lower temperature (around 60-80°C).

These distinct requirements lead to different industrial dyeing processes.

DyeingMechanisms cluster_polyester Disperse Dyeing of Polyester cluster_cotton Reactive Dyeing of Cotton DisperseDye This compound (in dispersion) HeatPressure High Temperature (130°C) & Pressure DisperseDye->HeatPressure Polyester Polyester Fiber Polyester->HeatPressure DyedPolyester Dyed Polyester (Van der Waals forces) HeatPressure->DyedPolyester ReactiveDye Reactive Dye (in solution) AlkaliHeat Alkali (pH 10-11) & Moderate Temp (60-80°C) ReactiveDye->AlkaliHeat Cotton Cotton Fiber (Cellulose-OH) Cotton->AlkaliHeat DyedCotton Dyed Cotton (Covalent Bond) AlkaliHeat->DyedCotton

Figure 1. Conceptual diagram of disperse and reactive dyeing mechanisms.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in a research setting. Below are typical experimental protocols for two common methods of dyeing P/C blends.

Two-Bath Dyeing Protocol

This conventional method involves dyeing the polyester and cotton components in separate, sequential baths, optimizing the conditions for each fiber and dye class.

TwoBathProcess start Start: P/C Fabric bath1 Bath 1: Polyester Dyeing start->bath1 dye_pes Add this compound Dispersing Agent Acetic Acid (pH 4.5-5.5) bath1->dye_pes heat_pes Heat to 130°C Hold for 60 min dye_pes->heat_pes rinse_clear Cool & Rinse Reduction Clearing (NaOH, Na2S2O4) heat_pes->rinse_clear drain1 Drain Bath 1 rinse_clear->drain1 bath2 Bath 2: Cotton Dyeing drain1->bath2 dye_co Add Reactive Dye Glauber's Salt bath2->dye_co heat_co Heat to 60-80°C Hold for 30 min dye_co->heat_co add_alkali Add Soda Ash (for fixation) heat_co->add_alkali fix_co Hold for 45-60 min add_alkali->fix_co rinse_soap Drain, Rinse & Soap (to remove unfixed dye) fix_co->rinse_soap finish Dry rinse_soap->finish end End: Dyed P/C Fabric finish->end

Figure 2. Experimental workflow for the two-bath dyeing of P/C blends.

Methodology for Two-Bath Dyeing:

  • Polyester Dyeing (Bath 1):

    • The P/C blend fabric is treated in a bath containing this compound, a dispersing agent, and acetic acid to maintain a pH of 4.5-5.5.[8]

    • The temperature is raised to 130°C and held for approximately 60 minutes to allow for the diffusion of the disperse dye into the polyester fibers.[8]

    • After dyeing, the fabric is rinsed. A reduction clearing process using sodium hydroxide and sodium hydrosulfite is performed to remove any disperse dye loosely adhering to the cotton fibers.[9]

    • The first bath is then drained.

  • Cotton Dyeing (Bath 2):

    • A new bath is prepared with a reactive dye and an electrolyte like Glauber's salt, which aids in the exhaustion of the dye onto the cotton fibers.

    • The temperature is set to 60-80°C.

    • After a period of time, an alkali such as soda ash is added to raise the pH and facilitate the chemical reaction (fixation) between the reactive dye and the cotton. This is held for 45-60 minutes.[8]

    • Finally, the fabric is thoroughly rinsed and soaped at a high temperature to remove any unfixed reactive dye, ensuring good wash fastness.[10]

One-Bath, Two-Step Dyeing Protocol

This method is a more modern, economical, and environmentally friendly alternative to the two-bath process. It involves dyeing both fibers in the same bath but under different conditions in sequential steps.

OneBathProcess start Start: P/C Fabric bath Single Bath start->bath add_dyes Add this compound & Reactive Dye (pH 4.5-5.5) bath->add_dyes step1 Step 1: Polyester Dyeing (Acidic, High Temp) heat_pes Heat to 130°C Hold for 45-60 min step1->heat_pes add_dyes->step1 cool_down Cool to 60-80°C heat_pes->cool_down step2 Step 2: Cotton Dyeing (Alkaline, Lower Temp) cool_down->step2 add_salt Add Glauber's Salt step2->add_salt add_alkali Add Soda Ash (for fixation) add_salt->add_alkali hold_co Hold for 45-60 min add_alkali->hold_co rinse_soap Drain, Rinse & Soap hold_co->rinse_soap finish Dry rinse_soap->finish end End: Dyed P/C Fabric finish->end

References

A Comparative Guide to the Reproducibility and Reliability of Disperse Blue 183 Dyeing for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in textiles, materials science, and drug development, achieving consistent and reliable results in dyeing processes is paramount. This guide provides an objective comparison of the performance of C.I. Disperse Blue 183 against common alternatives, focusing on the reproducibility and reliability of dyeing experiments. The information is supported by available experimental data and standardized testing protocols.

This compound is noted for its favorable dyeing characteristics, including a flat dyeing curve, high color yield, and excellent leveling properties. These attributes suggest a strong foundation for reproducible and reliable dyeing outcomes. However, a comprehensive evaluation requires a direct comparison with other commonly used disperse dyes under controlled conditions. This guide aims to consolidate available data to inform researchers on the selection of the most suitable dye for their specific applications, where consistency is a critical factor.

Comparative Performance Data

To ensure reproducibility in dyeing, it is crucial to consider the colorfastness of the dye under various conditions. The following tables summarize the colorfastness properties of this compound and two common alternatives, Disperse Blue 56 and Disperse Blue 79, based on technical data sheets. The ratings are on a scale of 1 to 5 for most properties (with 5 being the highest fastness) and 1 to 8 for light fastness (with 8 being the highest).

Table 1: Comparison of Colorfastness Properties of Disperse Blue Dyes on Polyester

Fastness PropertyTest MethodThis compoundDisperse Blue 56Disperse Blue 79
Light FastnessISO 105-B025-6-7
Washing Fastness (Shade Change)ISO 105-C065-5
Washing Fastness (Staining)ISO 105-C064-5-4-5
Perspiration Fastness (Acid & Alkali - Shade Change)ISO 105-E045-5
Perspiration Fastness (Acid & Alkali - Staining)ISO 105-E045-4-5
Sublimation (Dry Heat) Fastness (Shade Change)ISO 105-P014-5-5
Sublimation (Dry Heat) Fastness (Staining)ISO 105-P013-4-4
Rubbing Fastness (Dry)ISO 105-X12---
Rubbing Fastness (Wet)ISO 105-X12---

Note: A dash (-) indicates that specific data was not available in the reviewed public domain sources. It is important to note that direct comparative studies with batch-to-batch color difference data (ΔE values) are limited in publicly accessible literature.*

Factors Influencing Reproducibility and Reliability

The consistency of dyeing results is influenced by several key factors. Understanding and controlling these variables is essential for achieving high reproducibility.

Key Parameters for Reliable Disperse Dyeing:

  • Temperature: Disperse dyes are sensitive to temperature variations. Maintaining a precise and uniform temperature throughout the dyeing process is critical for consistent shade depth and levelness.

  • pH: The pH of the dyebath affects the stability and exhaustion of disperse dyes. A stable and controlled pH is necessary to avoid variations in color.

  • Dispersion Stability: The quality of the dye dispersion is crucial. Poorly dispersed dyes can lead to unlevel dyeing and specking.

  • Water Quality: The presence of minerals in the water can interfere with the dyeing process. Consistent water quality is important for batch-to-batch consistency.

  • Substrate Preparation: Proper preparation of the textile substrate, ensuring it is free from impurities, is fundamental for uniform dye uptake.

This compound is described as having excellent dispersion performance, which contributes positively to its reliability in dyeing processes.

Experimental Protocols

Detailed and consistent experimental protocols are the cornerstone of reproducible research. The following are generalized methodologies for dyeing polyester with disperse dyes and for assessing the colorfastness of the dyed fabric, based on industry standards.

High-Temperature Exhaust Dyeing Protocol for Polyester
  • Pre-treatment: Scour the polyester fabric to remove any impurities that could affect dye uptake.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1.

    • Disperse the required amount of dye (e.g., 1% on the weight of fabric) in a small amount of water with a dispersing agent to form a paste.

    • Add the dye dispersion to the dye bath.

    • Add a wetting agent and a dispersing agent to the bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Procedure:

    • Introduce the fabric into the dye bath at 60°C and run for 15 minutes.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dye bath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • Prepare a fresh bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Rinse again and dry.

Standard Colorfastness Testing Protocols

The following ISO standards are essential for evaluating the performance and reliability of a dyeing experiment:

  • ISO 105-C06: This standard specifies the method for determining the colorfastness of textiles to domestic and commercial laundering.[1]

  • ISO 105-B02: This method is used to determine the colorfastness of textiles to artificial light using a Xenon arc fading lamp.

  • ISO 105-E04: This standard outlines the procedure for determining the colorfastness of textiles to perspiration.[1]

  • ISO 105-P01: This method is used to assess the colorfastness of textiles to dry heat, which is relevant for sublimation properties.

  • ISO 105-X12: This standard specifies the method for determining the colorfastness of textiles to rubbing (crocking).[1]

  • ISO 105-J03: This standard provides a method for the instrumental assessment of color differences, which is critical for quantifying batch-to-batch reproducibility.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in ensuring dyeing reproducibility, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis & Evaluation Dye_Selection Dye Selection (e.g., this compound) Dye_Dispersion Dye Dispersion Dye_Selection->Dye_Dispersion Substrate_Prep Substrate Preparation (Polyester Scouring) Dye_Bath_Prep Dye Bath Preparation (pH, Auxiliaries) Substrate_Prep->Dye_Bath_Prep Dye_Dispersion->Dye_Bath_Prep Dyeing_Cycle High-Temperature Dyeing (130°C, 60 min) Dye_Bath_Prep->Dyeing_Cycle Reduction_Clearing Reduction Clearing Dyeing_Cycle->Reduction_Clearing Color_Measurement Colorimetric Measurement (CIELAB, ΔE*) Reduction_Clearing->Color_Measurement Fastness_Testing Colorfastness Testing (ISO Standards) Reduction_Clearing->Fastness_Testing Data_Analysis Data Analysis & Comparison Color_Measurement->Data_Analysis Fastness_Testing->Data_Analysis

Workflow for assessing dyeing reproducibility.

Logical_Relationship cluster_factors Controllable Factors cluster_outcomes Performance Outcomes Dye_Properties Dye Properties - Dispersion Quality - Leveling Characteristics Reproducibility Reproducibility (Batch-to-Batch Consistency) Dye_Properties->Reproducibility Reliability Reliability (Robustness to Variation) Dye_Properties->Reliability Process_Parameters Process Parameters - Temperature Profile - pH Control - Time Process_Parameters->Reproducibility Process_Parameters->Reliability Substrate Substrate - Fiber Type - Preparation Substrate->Reproducibility Reproducibility->Reliability

Factors influencing dyeing reproducibility and reliability.

References

"Disperse Blue 183 as an analytical standard for azo dye research"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Disperse Blue 183 as an analytical standard in the context of azo dye research. This compound, a monoazo dye, is utilized in the dyeing of synthetic fibers, particularly polyester.[1] Its presence in consumer products and potential for environmental release necessitates its use as a reference material for monitoring and research. This document offers a comparative overview of its performance against other analytical standards, detailed experimental protocols for its detection, and visual guides to aid in experimental design and data interpretation.

Performance Comparison of Analytical Standards

Table 1: Performance Characteristics of HPLC-Based Methods for Azo Dye Analysis

Analytical Standard/MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD%)
Disperse Blue 1 (by HPLC-DAD) 0.99990.52 ng/mL[2]1.6 ng/mL[2]93-96%5.6% (Overall)[2]
General Disperse Dyes (by HPLC-PDA) Not Specified0.7 mg/L[3]Not SpecifiedNot Specified5.6% (Overall)[3]
General Disperse Dyes (by HPLC-MS) Not SpecifiedSurpasses DIN 54231 method requirements[3]Not SpecifiedNot SpecifiedNot Specified
General Disperse Dyes (by HPLC-MS/MS) >0.99~2.0 ng/L[3]~8.0 ng/L[3]Not Specified< 6% (Intra-day), < 13% (Inter-day)[3]

Note: The data for Disperse Blue 1 is presented as a close structural analog to this compound. Performance characteristics can vary based on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible and valid analytical measurements. The following is a detailed methodology for the extraction and quantification of disperse dyes from textile samples using HPLC with Photodiode Array (PDA) detection, a widely used technique in azo dye research.

Protocol: Quantification of Disperse Dyes in Textile Samples by HPLC-PDA

1. Objective: To extract and quantify the concentration of disperse dyes, such as this compound, in a textile matrix.

2. Materials and Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Textile sample

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 0.22 µm syringe filters

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

4. Sample Preparation (Textile Extraction):

  • Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

  • Place the textile pieces into a 50 mL conical tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the sample in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process (steps 3-6) on the textile residue with a fresh 20 mL of methanol.

  • Combine the supernatants from both extractions.

  • Concentrate the combined extract to approximately 1 mL using a nitrogen evaporator.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

  • Reconstitute the final extract in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-PDA Analysis:

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 40% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • PDA Detection: Monitor at the maximum absorption wavelength (λmax) for this compound (approximately 600-650 nm) and collect spectra from 200-800 nm for peak purity analysis.

6. Calibration and Quantification:

  • Prepare a stock solution of this compound analytical standard in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

  • Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for illustrating complex processes and decision-making frameworks. The following visualizations, created using the DOT language, depict a typical experimental workflow for azo dye analysis and a logical guide for selecting an appropriate analytical technique.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Textile Sample Collection Extraction Solvent Extraction (e.g., Methanol, Ultrasonication) Sample_Collection->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Filtration Syringe Filtration (0.22 µm) Concentration->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection PDA/MS Detection Separation->Detection Peak_Identification Peak Identification (Retention Time & Spectrum) Detection->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Reporting Result Reporting Quantification->Reporting

Experimental Workflow for Azo Dye Analysis in Textiles.

Decision_Tree Start Select Analytical Technique for Azo Dye Analysis Sensitivity Required Sensitivity? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix High Cost Budget Constraints? Sensitivity->Cost Low to Moderate Confirmation Need for Structural Confirmation? Matrix->Confirmation Yes HPLC_PDA HPLC-PDA Matrix->HPLC_PDA No HPLC_MS HPLC-MS Confirmation->HPLC_MS Moderate HPLC_MSMS HPLC-MS/MS Confirmation->HPLC_MSMS High Cost->HPLC_PDA Low Screening Screening Methods (e.g., TLC) Cost->Screening High

Decision Tree for Selecting an Analytical Technique.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Disperse Blue 183 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification of Disperse Blue 183, a synthetic dye belonging to the single azo class. The selection of an appropriate analytical method is critical for quality control, environmental monitoring, and safety assessment in various industries, including textiles and plastics. This document outlines the experimental protocols for key analytical methods and presents a cross-validation of their performance based on experimental data.

This compound, with the chemical formula C₂₀H₂₁BrN₆O₃, is a bluish-black powder soluble in acetone and dimethylformamide.[1][2] Its quantification is essential to ensure product quality, adhere to regulatory standards, and understand its environmental fate. The primary analytical techniques for the quantification of this compound and other disperse dyes are High-Performance Liquid Chromatography (HPLC) with various detection systems and UV-Visible (UV-Vis) Spectrophotometry.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[3] When coupled with detectors like a Photodiode Array (PDA), Mass Spectrometry (MS), or tandem Mass Spectrometry (MS/MS), HPLC offers high sensitivity and selectivity.[4][5]

  • UV-Visible (UV-Vis) Spectrophotometry is a simpler, more cost-effective method suitable for the quantification of colored compounds like this compound in solution.[6] This technique relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.[6]

The following tables summarize the quantitative performance of these methods based on studies of disperse dyes.

Table 1: Performance Characteristics of HPLC Methods for Disperse Dye Analysis

ParameterHPLC-PDAHPLC-MSHPLC-MS/MS
Limit of Detection (LOD) 0.52 ng/mL[7]Surpasses DIN 54231 method requirements[5]~2.0 ng/L
Limit of Quantification (LOQ) 1.6 ng/mL[7]Not Specified~8.0 ng/L
Linearity Range 2.4 - 48 µg/mL[7]Not Specified2.0 to 100.0 ng/mL
Precision (RSD) 5.6% (Overall)[7]Not Specified< 6% (Intra-day), < 13% (Inter-day)
Selectivity GoodHighVery High
Confidence in Identification ModerateHigh (with m/z confirmation)[4][5]Very High (with parent/daughter ion confirmation)

Table 2: Performance Characteristics of UV-Vis Spectrophotometry for Disperse Dye Analysis

ParameterUV-Vis Spectrophotometry
Linearity R² value should be ≥ 0.995[6]
Advantages Simple, cost-effective[6]
Limitations Lower selectivity, susceptible to interference from other absorbing species

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections describe the experimental protocols for the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of components in a mixture. For disperse dyes, a reverse-phase system is commonly employed.

1. Sample Preparation:

  • Samples containing this compound are extracted using a suitable solvent, such as methanol or a mixture of acetonitrile and water.[7][8][9]

  • The extraction can be performed using an ultrasonic bath at an elevated temperature (e.g., 50°C) for a defined period (e.g., 30 minutes) to ensure complete dissolution of the dye.[9]

  • The resulting solution is then filtered through a 0.22 µm PTFE filter before analysis.[9]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][7]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid or an ammonium acetate solution) is often employed.[3][7]

  • Flow Rate: A typical flow rate is between 0.6 mL/min and 1.0 mL/min.[3][7]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]

  • Injection Volume: Typically 5 µL.[7]

  • Detection:

    • PDA Detector: Wavelength is set at the maximum absorbance of this compound, which is 625 nm.[1] A second wavelength, such as 240 nm, can also be monitored.[7]

    • MS and MS/MS Detectors: Operated in positive ion electrospray mode.[5]

3. Calibration:

  • A stock solution of this compound reference standard is prepared in a suitable solvent.

  • A series of calibration standards are prepared by diluting the stock solution to different concentrations to establish the linearity of the method.

UV-Vis Spectrophotometry

This technique is based on the principle that colored compounds absorb light at specific wavelengths.[6]

1. Sample Preparation:

  • A standard solution of this compound of known concentration is prepared in a suitable solvent, such as acetone.[6]

  • A calibration curve is constructed by preparing a series of dilutions of the standard solution and measuring their absorbance.[6]

2. Measurement:

  • The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound, which is 625 nm.[1]

  • The concentration of the dye in the sample is then determined by comparing its absorbance to the calibration curve.[6] A linear regression of the calibration curve should yield a coefficient of determination (R²) of ≥ 0.995 for good linearity.[6]

Methodology and Workflow Diagrams

A logical workflow is essential for the cross-validation of analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis & Comparison Sample Sample containing This compound Extraction Solvent Extraction (e.g., Methanol, Sonication) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_PDA HPLC-PDA Filtration->HPLC_PDA HPLC_MS HPLC-MS Filtration->HPLC_MS HPLC_MSMS HPLC-MS/MS Filtration->HPLC_MSMS UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis Quantification Quantification HPLC_PDA->Quantification HPLC_MS->Quantification HPLC_MSMS->Quantification UV_Vis->Quantification Validation Method Validation (LOD, LOQ, Linearity, Precision) Quantification->Validation Comparison Cross-Validation Comparison Validation->Comparison

Caption: Experimental workflow for the quantification and cross-validation of this compound.

logical_relationship cluster_requirements Analysis Requirements cluster_methods Recommended Analytical Method High_Sensitivity High Sensitivity HPLC_MSMS HPLC-MS/MS High_Sensitivity->HPLC_MSMS High_Selectivity High Selectivity High_Selectivity->HPLC_MSMS HPLC_MS HPLC-MS High_Selectivity->HPLC_MS Cost_Effectiveness Cost-Effectiveness UV_Vis UV-Vis Spectrophotometry Cost_Effectiveness->UV_Vis Routine_QC Routine QC HPLC_PDA HPLC-PDA Routine_QC->HPLC_PDA Routine_QC->UV_Vis

Caption: Logical relationship between analytical requirements and recommended quantification methods.

Conclusion

The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis. HPLC coupled with MS or MS/MS detection offers the highest sensitivity, selectivity, and confidence in identification, making it suitable for trace-level analysis and complex matrices. The addition of a mass detector enhances the confidence in compound detection and identification.[4][5] HPLC with PDA detection provides a good balance between performance and cost and is suitable for routine quality control applications where moderate sensitivity is sufficient. UV-Vis Spectrophotometry is a simple and cost-effective method suitable for the rapid quantification of this compound in simple matrices where high sensitivity and selectivity are not primary concerns. A thorough cross-validation of these techniques is essential for ensuring the accuracy and reliability of the quantification results.

References

"comparative study of advanced oxidation processes for Disperse Blue 183 removal"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of the textile dye Disperse Blue 183. While direct comparative studies on this compound are limited, this document synthesizes available data for similar disperse dyes to offer insights into the efficacy of different AOPs. The information is intended to assist researchers in selecting and optimizing appropriate treatment technologies for dye-contaminated wastewater.

Performance Comparison of Advanced Oxidation Processes

The selection of an AOP for dye removal depends on various factors, including degradation efficiency, reaction kinetics, operational costs, and the generation of byproducts. This section summarizes the performance of common AOPs based on data from studies on this compound and other structurally similar disperse dyes.

Advanced Oxidation Process (AOP)Target DyeInitial Concentration (mg/L)Key Experimental ConditionsRemoval Efficiency (%)Reaction Time (min)Reference
Ozonation Disperse Blue 79150-600pH: 10, Ozone Conc.: 4.21-24.03 g/m³Color: Significant, COD: 72.88%12[1][2]
Fenton Process General Disperse DyesNot SpecifiedpH: 3, H₂O₂: 600 mg/dm³, Fe²⁺: 550 mg/dm³Color: ~100%, COD: HighNot Specified[3]
Photo-Fenton Reactive Red 19850pH: 3, Fe(II): 10 mg/L, H₂O₂: 50 mg/L98.82%15[4][5]
Photocatalysis (UV/TiO₂/H₂O₂) Disperse Blue 1Not SpecifiedpH, Catalyst Conc., H₂O₂ Conc. variedHigh DegradationNot Specified[6]
Photocatalysis (SrCrO₄) Disperse Blue 943 x 10⁻⁵ MpH: 7.0, Catalyst: 0.25 g/100mLHigh DegradationNot Specified[7]
Electrochemical Oxidation General Disperse DyesNot SpecifiedAcidic pH, Ti/Pt-Ir anodeColor: 90%, COD: 79%40[3]

Note: The data presented is a synthesis from various studies and may not be directly comparable due to differing experimental conditions. It is crucial to optimize these parameters for this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for key AOPs, which should be adapted and optimized for this compound.

Ozonation

This protocol is based on the ozonation of disperse dyes.[1][2]

  • Materials: Ozone generator, bubble column reactor, spectrophotometer, pH meter, this compound stock solution.

  • Procedure:

    • Prepare a synthetic dye solution of this compound at the desired initial concentration (e.g., 150-600 mg/L).

    • Adjust the initial pH of the solution to the desired value (e.g., studies on similar dyes suggest alkaline conditions like pH 10 are effective).

    • Transfer the solution to a semi-batch bubble column reactor.

    • Bubble ozone gas through the solution at a controlled concentration (e.g., 4.21-24.03 g/m³).

    • Withdraw samples at regular time intervals (e.g., every 2-5 minutes).

    • Measure the absorbance of the samples at the maximum wavelength of this compound using a spectrophotometer to determine the decolorization efficiency.

    • Measure the Chemical Oxygen Demand (COD) to assess mineralization.

Fenton and Photo-Fenton Processes

This protocol is a generalized procedure based on studies of various dyes.[3][4][5]

  • Materials: Reaction vessel (beaker or flask), magnetic stirrer, pH meter, UV lamp (for photo-Fenton), Ferrous sulfate (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH), spectrophotometer.

  • Procedure:

    • Prepare a known volume and concentration of this compound solution in the reaction vessel.

    • Adjust the initial pH to an acidic range, typically around 3, using H₂SO₄.

    • Add the required amount of FeSO₄·7H₂O and stir until dissolved.

    • For the photo-Fenton process, switch on the UV lamp positioned over the reactor.

    • Initiate the reaction by adding the predetermined concentration of H₂O₂.

    • Collect aliquots at specific time intervals.

    • Immediately quench the reaction in the aliquots (e.g., by adding a strong base to raise the pH).

    • Analyze the samples for remaining dye concentration using a spectrophotometer.

Photocatalytic Degradation

This protocol is based on the photocatalytic degradation of similar disperse dyes.[6][7]

  • Materials: Photocatalyst (e.g., TiO₂, SrCrO₄), reaction vessel, light source (e.g., UV lamp or solar simulator), magnetic stirrer, pH meter, spectrophotometer.

  • Procedure:

    • Prepare a this compound solution of a specific concentration.

    • Add a measured amount of the photocatalyst to the solution.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

    • Adjust the pH of the solution to the desired level.

    • Irradiate the suspension with the light source while continuously stirring.

    • Withdraw samples at regular intervals.

    • Separate the photocatalyst from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant to determine the dye concentration.

Visualizing the Processes

To better understand the experimental workflow and the comparative nature of these AOPs, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Prep Prepare this compound Solution Adjust_pH Adjust Initial pH Prep->Adjust_pH Add_Reagents Add AOP Reagents (e.g., Fe²⁺/H₂O₂, O₃, Catalyst) Adjust_pH->Add_Reagents Irradiation Apply Irradiation (UV/Solar for Photo-processes) Add_Reagents->Irradiation If applicable Sampling Collect Samples at Intervals Add_Reagents->Sampling Irradiation->Sampling Analysis Spectrophotometric & COD Analysis Sampling->Analysis Data_Processing Calculate Removal Efficiency & Kinetics Analysis->Data_Processing

Caption: General experimental workflow for AOP-based degradation of this compound.

AOP_Comparison cluster_fenton Fenton-Based cluster_ozone Ozone-Based cluster_photo Photocatalysis AOPs Advanced Oxidation Processes Fenton Fenton AOPs->Fenton Photo_Fenton Photo-Fenton AOPs->Photo_Fenton Ozonation Ozonation AOPs->Ozonation Photocatalysis Photocatalysis AOPs->Photocatalysis Fenton->Photo_Fenton Enhanced by light

References

A Comparative Guide to the Photostability of Disperse Blue 183 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of Disperse Blue 183 against a selection of other commercially significant disperse azo dyes. The information presented is supported by experimental data to assist researchers in selecting appropriate dyes for applications where lightfastness is a critical parameter.

Comparative Photostability Data

The photostability of disperse dyes is a crucial factor in their performance and longevity, particularly in applications with prolonged exposure to light. The most common method for evaluating this property is through lightfastness testing, with results often reported on the Blue Wool Scale. This scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness), where a higher number indicates greater resistance to fading.

The following table summarizes the lightfastness ratings of this compound and other selected disperse azo dyes when tested on a polyester substrate according to the ISO 105-B02 standard, which utilizes a xenon arc lamp to simulate daylight.

Dye NameC.I. NameChemical ClassLightfastness Rating (Blue Wool Scale)
This compound11078Monoazo5
Disperse Red 16711338Monoazo5
Disperse Red 7311116Monoazo6
Disperse Orange 2511227Monoazo5-6
Disperse Orange 3011119Monoazo6
Disperse Yellow 5447020Quinoline6-7

Experimental Protocols

The quantitative data presented in this guide is based on standardized experimental protocols to ensure accuracy and reproducibility. The primary method for determining the lightfastness of textiles is the ISO 105-B02 standard.

Experimental Protocol: ISO 105-B02 - Colour fastness to artificial light: Xenon arc fading lamp test

1. Principle: A textile specimen is exposed to artificial light from a xenon arc lamp under controlled conditions, alongside a set of Blue Wool references. The lightfastness is assessed by comparing the change in color of the test specimen with that of the references.

2. Apparatus:

  • Xenon Arc Lamp Apparatus: Capable of exposing specimens to a light source with a spectral power distribution similar to natural daylight (D65). The apparatus must have controlled irradiance, temperature, and relative humidity.

  • Blue Wool References: A set of eight standardized blue wool fabrics with varying degrees of lightfastness.

  • Grey Scale for Assessing Change in Colour: Used to visually assess the degree of fading.

  • Specimen Holders: To mount the test specimens and Blue Wool references.

  • Masking Material: Opaque material to cover a portion of the specimens and references to create an unexposed area for comparison.

3. Test Specimen Preparation:

  • A representative sample of the dyed textile is cut to a suitable size for the specimen holder.

  • A portion of the specimen is covered with the opaque masking material.

4. Test Procedure:

  • The masked test specimen and a selection of Blue Wool references are mounted in the specimen holders.

  • The holders are placed in the xenon arc lamp apparatus.

  • The specimens are exposed to the light under specified conditions of irradiance (e.g., 42 W/m² in the 300-400 nm range), black standard temperature (e.g., 65 ± 3 °C), and relative humidity (e.g., 50 ± 5%).

  • The exposure is continued until a specified level of fading, determined by comparison with the Blue Wool references, is achieved.

5. Evaluation:

  • The change in color of the exposed portion of the test specimen is compared to the unexposed portion using the Grey Scale for Assessing Change in Colour.

  • The lightfastness rating is determined by identifying the Blue Wool reference that shows a similar degree of fading to the test specimen.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for photostability testing and the general signaling pathways of azo dye photodegradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_evaluation Evaluation prep_sample Prepare Dyed Textile Specimen mask_sample Mask a Portion of Specimen and References prep_sample->mask_sample prep_bw Select Blue Wool References prep_bw->mask_sample mount Mount Samples in Holders mask_sample->mount expose Expose to Xenon Arc Lamp (ISO 105-B02) mount->expose compare_fading Compare Fading of Specimen to Blue Wool References expose->compare_fading assign_rating Assign Lightfastness Rating (1-8) compare_fading->assign_rating

Experimental workflow for photostability testing.

Photodegradation_Mechanism cluster_excitation Photoexcitation cluster_pathways Degradation Pathways cluster_oxidation_details Photo-oxidation Details cluster_reduction_details Photo-reduction Details dye Azo Dye (Ground State) excited_dye Excited State Dye* dye->excited_dye Light (hν) photo_oxidation Photo-oxidation excited_dye->photo_oxidation In presence of O₂ photo_reduction Photo-reduction excited_dye->photo_reduction Anaerobic/reductive environment ros Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) photo_oxidation->ros h_donor Hydrogen Donor (e.g., substrate, water) photo_reduction->h_donor ox_products Oxidized Degradation Products ros->ox_products Attack on dye molecule red_products Reduced Degradation Products (e.g., aromatic amines) h_donor->red_products Hydrogen transfer to azo bond

General photodegradation pathways of azo dyes.

"performance comparison of Disperse Blue 183 in various textile finishing processes"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the textile industry, the selection of the appropriate dye is paramount to achieving desired coloration and performance characteristics of the final product. This guide provides a comprehensive comparison of Disperse Blue 183 against two common alternatives, Disperse Blue 79 and Disperse Blue 60, across various textile finishing processes. The evaluation is based on key performance indicators such as colorfastness to light, washing, sublimation, and rubbing.

This compound is a monoazo dye known for its bright, vibrant blue shade and is frequently used for dyeing polyester and its blends.[1] It is recognized for its good overall fastness properties, making it a versatile choice in textile applications.[1] This guide aims to provide an objective analysis of its performance in relation to other widely used blue disperse dyes, supported by experimental data from various sources.

Comparative Performance Data

The following tables summarize the fastness properties of this compound and its alternatives. The ratings are based on standardized testing methodologies, with higher values indicating better performance. It is important to note that while the data has been compiled from technical datasheets and reliable sources, slight variations in testing conditions between sources may exist.

Table 1: Colorfastness Properties of Disperse Blue Dyes

DyeC.I. NameLight Fastness (Xenon Arc)Washing Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
This compound:1110785[2]4-5[2]4[2]4-5[2]4-5[2]
Disperse Blue 79-4[3]4[3]4-5[3]4[3]4-5[3]
Disperse Blue 60611046-7[4]4-5[4]4-5[4]4-5[4]4-5[4]

Note: Light fastness is typically rated on a scale of 1-8, while other fastness properties are rated on a scale of 1-5.

Performance in Key Textile Finishing Processes

The choice of dyeing process is critical in determining the final properties of the dyed textile. This compound is suitable for several application methods, primarily for polyester fibers.

High-Temperature Dyeing: This is a common method for dyeing polyester due to its crystalline and hydrophobic nature. In this process, dyeing is carried out under high temperature (typically 130°C) and pressure, which allows the dye molecules to penetrate the fiber structure. This compound generally exhibits good performance in high-temperature dyeing, offering good dye uptake and levelness.[5] When comparing with alternatives, Disperse Blue 79 is also well-suited for high-temperature and high-pressure methods, particularly for achieving darker shades.[6] Disperse Blue 60 is also applicable in high-temperature exhaust dyeing processes.[7]

Thermosol Dyeing: This continuous process involves padding the fabric with a dye dispersion, followed by drying and then heating (thermofixation) at high temperatures (e.g., 180-220°C).[8] This method is highly efficient for large-scale production.[8] this compound is suitable for the thermosol process.[9] Both Disperse Blue 79 and Disperse Blue 60 are also indicated for use in thermosol dyeing.[3][4] The high sublimation fastness of Disperse Blue 79 and Disperse Blue 60 (rated 4-5) is a key advantage in this high-temperature process.[3][4]

Carrier Dyeing: This method allows for dyeing of polyester at atmospheric pressure and lower temperatures (around 100°C) with the aid of a "carrier," a chemical agent that swells the fiber to facilitate dye uptake. While this method is less common now due to environmental concerns associated with some carriers, it can be an option. The performance of disperse dyes in this process is highly dependent on the specific carrier used and the dye's molecular size.

Experimental Protocols

To ensure accurate and reproducible comparison of dye performance, standardized experimental protocols are essential. The following are detailed methodologies for the key fastness tests cited in this guide.

Light Fastness (ISO 105-B02): This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

  • Apparatus: Xenon arc lamp apparatus, blue wool standards, grey scale for assessing change in color.

  • Procedure: A specimen of the dyed textile is exposed to light from a xenon arc lamp under specified conditions. Simultaneously, a set of blue wool lightfastness standards are exposed. The fastness is assessed by comparing the change in color of the specimen with that of the blue wool standards.

Washing Fastness (ISO 105-C06): This method is designed to determine the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus: Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath, stainless steel balls, multifibre adjacent fabric, grey scales.

  • Procedure: A specimen of the dyed textile, in contact with a multifibre adjacent fabric, is laundered in a soap or soap and soda solution. The severity of the action is controlled by the temperature, time of treatment, and the inclusion of stainless steel balls. The change in color of the specimen and the staining of the adjacent fabric are assessed using the grey scales.

Sublimation Fastness (ISO 105-P01): This test assesses the resistance of the color of textiles to the action of dry heat, as in processes like pleating, setting, or calendering.

  • Apparatus: Heating device capable of maintaining a specified temperature.

  • Procedure: The dyed specimen is placed between two undyed fabrics and subjected to a specific temperature for a set duration. The change in color of the specimen and the staining of the adjacent undyed fabrics are evaluated using the grey scales.

Rubbing Fastness (AATCC Test Method 8): This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: Crockmeter.

  • Procedure: A colored test specimen is rubbed with a dry and a wet white crocking cloth under controlled conditions. The amount of color transferred to the white cloths is then assessed by comparison with a grey scale for staining or a chromatic transference scale.

Logical Workflow for Dye Selection

The selection of a disperse dye for a specific application involves a logical progression of considerations, from the desired shade and fastness properties to the intended finishing process and cost-effectiveness.

A Define Color and Performance Requirements B Identify Potential Dye Candidates (e.g., this compound, 79, 60) A->B C Evaluate Fastness Data (Light, Wash, Sublimation, Rubbing) B->C D Consider Finishing Process Compatibility (High-Temp, Thermosol, Carrier) C->D E Conduct Laboratory Trials (Dyeing and Fastness Testing) D->E F Assess Cost-Effectiveness E->F G Final Dye Selection F->G

Caption: Logical workflow for selecting a disperse dye.

References

Safety Operating Guide

Proper Disposal of Disperse Blue 183: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Disperse Blue 183, a synthetic dye used in laboratory and industrial applications. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the formation and inhalation of dust and aerosols.[1]

Personal Protective Equipment (PPE): All personnel handling this compound, in solid or solution form, must wear the following:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1]

  • Respiratory Protection: When handling the powder form or if aerosols may be generated, a particle filter mask or a respirator is recommended.

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

Discharge of this compound into the environment, including sewer systems, must be strictly avoided.[1] All waste containing this dye must be managed in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Solid Waste: Carefully collect all solid waste, including unused dye powder, contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup. To prevent dust from becoming airborne, avoid dry sweeping. If necessary, lightly moisten the material with water before collection.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Place all waste into a clearly labeled, sealable, and chemically compatible container.

  • The container must be marked as "Hazardous Waste" and should specify the contents (e.g., "Solid Waste: this compound" or "Liquid Waste: this compound solution"). Include an estimate of the concentration and volume for liquid waste.

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]

  • The storage area should be cool, dry, and well-ventilated.[1]

4. Final Disposal:

  • The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1]

  • Controlled incineration with flue gas scrubbing is another acceptable method.[1]

  • Contact your institution's EHS department or a certified hazardous waste management contractor to arrange for proper disposal.

Contaminated Packaging:

  • Original containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

Spill Management

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully collect the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-Up: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Quantitative Data Summary

While specific quantitative thresholds for the disposal of this compound are typically determined by local and national regulations, the following table summarizes relevant chemical and physical properties.

PropertyValueReference
Chemical Formula C20H21BrN6O3[1]
Molecular Weight 473.32 g/mol [1]
CAS Number 2309-94-6[2]
Physical State Bluish-black powder[3]
Solubility Soluble in acetone and dimethylformamide[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container (Marked as 'Hazardous Waste') solid_waste->collect_solid collect_liquid Collect in Dedicated, Labeled, Sealed Container (Marked as 'Hazardous Waste') liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_decision Contact EHS or Licensed Waste Contractor storage->disposal_decision incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Option 1 destruction Licensed Chemical Destruction Plant disposal_decision->destruction Option 2 end Proper Disposal Complete incineration->end destruction->end

Caption: Logical workflow for the disposal of this compound.

References

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Reactant of Route 1
Reactant of Route 1
Disperse Blue 183
Reactant of Route 2
Reactant of Route 2
Disperse Blue 183

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。